4-(2-Methoxyphenoxy)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXAVSKIFOOMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402119 | |
| Record name | 4-(2-methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28033-32-1 | |
| Record name | 4-(2-methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methoxyphenoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(2-Methoxyphenoxy)piperidine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4-(2-Methoxyphenoxy)piperidine
Introduction
This compound is a heterocyclic compound featuring a piperidine ring linked to a methoxy-substituted phenyl group via an ether linkage. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol .[1][2] This molecule serves as a crucial building block and intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders.[3] Given its role in drug discovery and development, the unambiguous confirmation of its chemical structure is paramount for ensuring the identity, purity, and quality of synthesized materials.
This guide presents a comprehensive, multi-technique analytical workflow for the structural elucidation of this compound. It is designed for researchers, analytical scientists, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale for each experimental choice. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we can achieve a self-validating system that confirms the molecular structure with the highest degree of confidence.
The Analytical Strategy: An Integrated Approach
The structural confirmation of a novel or synthesized molecule is never reliant on a single technique. Instead, it requires a cohesive strategy where each analytical method provides a unique and complementary piece of the structural puzzle. Our approach begins with determining the molecular mass and elemental formula, proceeds to identify the functional groups present, and culminates in mapping the precise connectivity of every atom in the molecule.
The logical flow of this process is visualized below.
Caption: Analytical workflow for structure elucidation.
Part 1: Molecular Weight and Formula Confirmation via Mass Spectrometry
Expertise & Rationale: Mass spectrometry is the foundational step, providing the molecular weight of the compound. We employ Electrospray Ionization (ESI) as it is a "soft" ionization technique ideal for polar molecules like this compound, minimizing fragmentation during ionization and yielding a clear protonated molecular ion, [M+H]⁺.[4] Tandem MS (MS/MS) is then used to induce fragmentation in a controlled manner, revealing key structural motifs.[5]
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.
-
Ionization Mode: Set the instrument to positive ion mode.
-
Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the precursor ion [M+H]⁺.
-
Product Ion Scan (MS/MS): Isolate the precursor ion and perform a product ion scan by inducing fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., N₂ or Ar). Optimize collision energy to generate a rich fragmentation spectrum.[4]
Data Presentation: Predicted Mass and Fragments
| Ion Description | Predicted m/z | Rationale |
| [M+H]⁺ | 208.13 | Protonated parent molecule (C₁₂H₁₈NO₂⁺).[6] |
| [M+Na]⁺ | 230.11 | Sodium adduct, common in ESI.[6] |
| Fragment 1 | 123.08 | Loss of the piperidine ring (C₅H₁₀N), resulting in the methoxyphenoxy cation. |
| Fragment 2 | 99.10 | Cleavage of the ether bond, resulting in the protonated 4-hydroxypiperidine cation. |
| Fragment 3 | 84.08 | Fragmentation of the piperidine ring, often leading to a stable iminium ion.[4] |
The detection of the protonated molecule at m/z 208.13 provides strong evidence for the molecular formula C₁₂H₁₇NO₂. The fragmentation pattern gives initial, valuable clues about the major structural components—the methoxyphenyl group and the piperidine moiety.
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The presence of an ether, a secondary amine, and an aromatic ring in this compound will produce a series of characteristic absorption bands.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the neat sample (if liquid or oil) or a KBr pellet (if solid) directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-600 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis to subtract atmospheric (CO₂, H₂O) contributions.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |
| 3350–3310 | Secondary Amine (N-H) | Stretch | A single, sharp band confirms the R₂N-H structure of the piperidine ring.[7][8] |
| ~3050 | Aromatic C-H | Stretch | Indicates the presence of the phenyl ring. |
| ~2950-2800 | Aliphatic C-H | Stretch | Corresponds to the piperidine and methoxy CH groups. |
| 1600, 1495 | Aromatic C=C | Bend | Characteristic absorptions for the benzene ring. |
| ~1250 | Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretch | Strong band indicating the Ar-O-C linkage.[9] |
| 1250–1020 | Aliphatic Amine (C-N) | Stretch | Confirms the C-N bonds within the piperidine structure.[7] |
| 910-665 | Secondary Amine (N-H) | Wag | A broad band further supporting the presence of the N-H group.[7] |
The IR spectrum provides a confirmatory fingerprint, aligning perfectly with the proposed structure by identifying the secondary amine, the aromatic ether, and the aliphatic components.
Part 3: Definitive Structure Mapping via NMR Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for structure elucidation, providing unambiguous evidence of atomic connectivity through the analysis of chemical shifts, signal multiplicities, and coupling constants.[10] A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) allows for the complete assignment of all proton and carbon signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signal corresponding to the N-H proton will disappear, confirming its assignment.[8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.
-
2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to confidently map proton-proton and proton-carbon connectivities.
Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label (See Structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Hₐ-Hₑ | 6.8 – 7.2 | m | 4H | - | Aromatic Protons |
| Hf | ~4.3 | m | 1H | - | Piperidine C4-H (methine) |
| Hg | ~3.85 | s | 3H | - | Methoxy Protons (-OCH₃) |
| Hh, Hi | 2.8 – 3.2 | m | 4H | - | Piperidine C2-H₂, C6-H₂ (adjacent to N) |
| Hj, Hk | 1.8 – 2.2 | m | 4H | - | Piperidine C3-H₂, C5-H₂ |
| Hl | ~1.7 | br s | 1H | - | Amine Proton (N-H) |
Data Presentation: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label (See Structure) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C1, C2 | 145 - 155 | Aromatic Carbons (C-O) |
| C3-C6 | 110 - 125 | Aromatic Carbons (C-H) |
| C7 | 72 - 78 | Piperidine C4 (methine, C-O) |
| C8 | ~55.9 | Methoxy Carbon (-OCH₃) |
| C9, C12 | 43 - 48 | Piperidine C2, C6 (adjacent to N) |
| C10, C11 | 30 - 35 | Piperidine C3, C5 |
The combination of ¹H and ¹³C NMR data provides a complete and detailed map of the molecule's carbon-hydrogen framework, confirming the specific arrangement of the methoxyphenoxy group at the 4-position of the piperidine ring.
Caption: Final Elucidated Structure with Atom Labeling.
Part 4: Orthogonal Verification via Chromatographic Analysis
Expertise & Rationale: Chromatographic techniques like HPLC are essential for verifying the purity of the sample. Spectroscopic analysis assumes a pure compound; impurities can introduce extraneous signals and lead to incorrect structural assignments. A reversed-phase HPLC method provides an orthogonal check on sample integrity.[11][12]
Experimental Protocol: RP-HPLC-UV
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 275 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of a single major peak, which would indicate high purity.
Conclusion
The structural elucidation of this compound is successfully and reliably achieved through a systematic and integrated analytical approach. Mass spectrometry confirms the molecular weight of 207.27 g/mol and the elemental formula of C₁₂H₁₇NO₂. FTIR spectroscopy validates the presence of key functional groups, including the secondary amine, aromatic ether, and aliphatic systems. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of atomic connectivity, confirming the precise arrangement of all atoms. This self-validating workflow ensures the highest level of scientific integrity and is an essential component of quality control and research in the field of drug development.
References
- 1. This compound | C12H17NO2 | CID 4341691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 28033-32-1 | this compound - Synblock [synblock.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Introduction: Unveiling a Key Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 4-(2-Methoxyphenoxy)piperidine
The piperidine moiety is a cornerstone in the design of modern pharmaceuticals, recognized for its prevalence in numerous approved drugs and natural alkaloids.[1] As a six-membered nitrogen-containing heterocycle, its saturated and conformationally flexible structure is adept at binding to a wide array of biological targets.[2] This adaptability makes functionalized piperidines, such as this compound, highly valuable building blocks in drug discovery and development.[2]
This guide provides a comprehensive technical overview of this compound, identified by CAS Number 28033-32-1 .[3] We will delve into its chemical properties, explore a representative synthetic pathway, discuss its applications as a key intermediate in pharmaceutical research, and outline essential safety protocols. The hydrochloride salt of this compound is also commercially available under CAS Number 6024-31-3.[4] This document is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this versatile compound.
Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its effective application in research and synthesis. The key properties of this compound are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 28033-32-1 | Synblock[3] |
| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[5] |
| Molecular Weight | 207.27 g/mol | PubChem[5] |
| MDL Number | MFCD08061099 | Synblock[3] |
| Appearance | White solid (for HCl salt) | Chem-Impex[4] |
| Primary Hazards | Irritant | PubChem[5] |
The structure of this compound, featuring a piperidine ring linked via an ether bond to a methoxy-substituted phenyl group, is a key determinant of its utility.[4]
Caption: Chemical structure of this compound.
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound can be achieved through several routes. A common and reliable method is the Williamson ether synthesis, which involves the coupling of an alkoxide with a suitable organohalide. The following protocol is a representative example, adapted from established procedures for similar alkoxy-piperidine derivatives.[6] It involves the N-protection of 4-hydroxypiperidine, formation of an alkoxide, etherification with 2-methoxyphenol (or a derivative), and subsequent deprotection.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
PART 1: Synthesis of N-Boc-4-(2-methoxyphenoxy)piperidine
-
Reaction Setup: To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq), 2-methoxyphenol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
-
Causality: The Mitsunobu reaction is an effective method for this etherification. PPh₃ and DIAD form a phosphonium salt intermediate that activates the hydroxyl group of the piperidine, facilitating nucleophilic attack by the phenoxide of 2-methoxyphenol. Conducting the reaction at 0 °C helps to control the exothermic reaction rate.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up and Isolation: Concentrate the reaction mixture in vacuo. Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the protected intermediate, N-Boc-4-(2-methoxyphenoxy)piperidine.
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. The identity and purity of the isolated product should be confirmed by ¹H NMR and LC-MS analysis.
-
PART 2: Deprotection to Yield this compound
-
Reaction Setup: Dissolve the N-Boc protected intermediate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Causality: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions. Strong acids like HCl or TFA efficiently cleave the carbamate to release the free amine.
-
-
Reaction Progression: Stir the solution at room temperature for 1-3 hours.
-
Work-up and Isolation: Concentrate the reaction mixture in vacuo. If HCl was used, the hydrochloride salt is typically obtained. For the free base, the residue can be dissolved in water, basified to pH >10 with NaOH, and extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.[6]
-
Self-Validation: Deprotection can be monitored by TLC or LC-MS. Final product purity and identity should be rigorously confirmed by NMR spectroscopy and mass spectrometry.
-
Applications in Drug Discovery and Neuroscience
This compound and its hydrochloride salt are valuable intermediates in pharmaceutical development, particularly for agents targeting the central nervous system (CNS).[4][7]
-
Scaffold for Neurological Agents: The compound serves as a key building block in the synthesis of molecules for neuroscience research.[4] Its structure is relevant for developing potential treatments for conditions such as depression and anxiety by modulating neurotransmitter systems.[7][8]
-
Intermediate for Complex Molecules: The piperidine nitrogen provides a reactive handle for further functionalization, allowing medicinal chemists to build more complex molecules with tailored biological activities. This makes it a versatile precursor in the synthesis of diverse pharmaceutical candidates.[2][4]
-
Fragment-Based Drug Design: The methoxyphenoxy and piperidine fragments themselves are common in known bioactive molecules. As such, this compound is a strategic starting point in fragment-based approaches to discovering new lead compounds.
Caption: Role in the drug discovery workflow.
Safety, Handling, and Storage
As a laboratory chemical, this compound and its derivatives must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for the parent compound was not found, data from closely related piperidine analogues provides authoritative guidance on potential hazards.[9][10][11]
-
Hazard Classification: Based on analogous compounds like 4-(2-Methoxyphenyl)piperidine, this chemical should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10][11] It is classified as an irritant.[5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat when handling this compound.[9][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]
-
Handling Precautions: Avoid breathing dust, mist, or vapors.[9] Wash hands and any exposed skin thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] For the hydrochloride salt, storage at 0-8 °C is recommended.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Disclaimer: The safety information provided is based on related structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound (CAS: 28033-32-1) is more than just a chemical intermediate; it is a strategically designed scaffold that holds significant potential for the advancement of pharmaceutical research. Its unique combination of a piperidine ring and a methoxyphenoxy group provides a robust foundation for the synthesis of novel compounds, particularly in the challenging field of neuroscience. This guide has provided a technical framework for understanding its properties, synthesis, and application, underscoring its value to the scientific community dedicated to discovering next-generation therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CAS 28033-32-1 | this compound - Synblock [synblock.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C12H17NO2 | CID 4341691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
physical and chemical properties of 4-(2-Methoxyphenoxy)piperidine
An In-depth Technical Guide to 4-(2-Methoxyphenoxy)piperidine: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound that has garnered significant attention within the fields of medicinal chemistry and drug discovery. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, its unique structural combination of a flexible piperidine ring and a rigid, electronically-defined methoxyphenoxy group makes it a valuable building block for creating novel therapeutic agents.[1] The piperidine moiety is present in numerous FDA-approved drugs, contributing to desirable pharmacokinetic properties such as improved solubility and bioavailability.[2][3] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core , detailed synthetic protocols, and its applications in modern research.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. This compound's characteristics are summarized below. It is most commonly handled and stored as its hydrochloride salt to improve stability and solubility.[4][5]
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [6] |
| CAS Number (Free Base) | 28033-32-1 | [7] |
| CAS Number (HCl Salt) | 6024-31-3 | [4][8] |
| Molecular Formula | C₁₂H₁₇NO₂ | [6][7] |
| Molecular Weight | 207.27 g/mol (Free Base) 243.73 g/mol (HCl Salt) | [4][6][7][8] |
| Appearance | White solid (as HCl Salt) | [4][8] |
| Purity | Typically ≥96% - 98% | [4][7] |
| Storage Conditions | 0-8 °C, in a dry, sealed place | [4][7][8] |
Solubility and Stability
The free base form of this compound is expected to be soluble in a range of organic solvents such as alcohols, ethers, and chloroform, a common trait for piperidine derivatives.[9] Its solubility in aqueous media is limited but can be significantly enhanced by forming the hydrochloride salt, which is highly soluble and the preferred form for biological assays and formulation development.[4][5] The compound is stable under recommended storage conditions, though the piperidine nitrogen can be susceptible to oxidation over prolonged exposure to air.
Spectral Data Interpretation
While specific spectra are proprietary to suppliers, the structural features of this compound allow for predictable spectral characteristics essential for its identification and quality control.
-
¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the methoxyphenoxy group, a singlet for the methoxy (-OCH₃) protons, and several multiplets for the piperidine ring protons, including the proton at the C4 position adjacent to the ether oxygen.
-
¹³C NMR: The carbon NMR spectrum is expected to show 12 unique signals in the free base. Key signals would include those for the four distinct aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring. The C4 carbon of the piperidine ring, being attached to the ether oxygen, would be shifted downfield compared to the other piperidine carbons.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (207.27 for the free base). Fragmentation patterns would likely involve the cleavage of the ether bond or fragmentation of the piperidine ring.
Chemical Properties and Reactivity
The reactivity of this compound is primarily governed by the secondary amine within the piperidine ring.
-
Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to readily form acid addition salts, such as the commonly used hydrochloride salt, upon reaction with acids.
-
Nucleophilicity: The nitrogen atom is a potent nucleophile, making it susceptible to a variety of synthetic transformations. Key reactions include:
-
N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy in drug design to modulate the basicity of the nitrogen and introduce new pharmacophoric elements.[10]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
-
The ether linkage and the aromatic ring are generally stable under standard synthetic conditions, allowing for selective modification at the piperidine nitrogen.
Synthesis and Methodologies
The most direct and widely applicable method for synthesizing this compound is through a Williamson ether synthesis . This protocol involves the nucleophilic substitution of a halide by an alkoxide. In this context, the alkoxide is generated from a protected 4-hydroxypiperidine, which then attacks an activated aryl precursor.
Rationale for Experimental Design
The choice of reagents and reaction pathway is critical for achieving high yield and purity.
-
Protecting Group: The piperidine nitrogen is a competing nucleophile. Therefore, it must be protected, typically as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is robust enough to withstand the basic conditions of the ether synthesis but can be easily removed under acidic conditions without affecting the newly formed ether bond.
-
Base Selection: Sodium hydride (NaH) is an ideal base for this transformation. It is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of N-Boc-4-hydroxypiperidine to form the sodium alkoxide. This prevents side reactions that might occur with other bases like hydroxides.
-
Aryl Source: 2-Bromoanisole or 1-fluoro-2-methoxybenzene can serve as the electrophile. The reaction with the fluorinated precursor is often cleaner and proceeds under milder conditions in what is known as a nucleophilic aromatic substitution (SNAᵣ).
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the Sₙ2 or SNAᵣ mechanism.
Step-by-Step Synthesis Protocol
Step 1: Formation of the Alkoxide and Ether Linkage
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF under a nitrogen atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.
-
Add a solution of 1-fluoro-2-methoxybenzene (1.1 eq.) in DMF to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-(2-methoxyphenoxy)piperidine.
Step 2: Deprotection to Yield the Final Product
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as dioxane or methanol.
-
Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir at room temperature.
-
Monitor the reaction until the Boc group is completely removed (typically 2-4 hours).
-
Concentrate the solvent under reduced pressure. The resulting solid is this compound hydrochloride. It can be further purified by recrystallization from a solvent system like ethanol/ether to achieve high purity.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules.[4] Its utility stems from the combination of its structural features, which are relevant to targets in the central nervous system (CNS).
-
Pharmaceutical Development: The compound is a key starting material for pharmaceuticals targeting neurological disorders such as depression and anxiety.[4][8][11] The piperidine ring can interact with various receptors and transporters, while the methoxyphenoxy group can be tailored for specific binding pockets.
-
Neuroscience Research: It is employed in studies to probe neurotransmitter systems.[8][11] By modifying the core structure, researchers can develop selective ligands for dopamine, serotonin, or norepinephrine transporters and receptors, helping to elucidate the mechanisms of neurological function and disease.
-
Scaffold for Library Synthesis: Due to the reactivity of its secondary amine, the molecule is an excellent scaffold for creating diverse chemical libraries for high-throughput screening. These libraries are used to identify hit compounds for a wide range of biological targets.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound.
-
Storage: The hydrochloride salt should be stored in a tightly sealed container at 0-8 °C to prevent degradation.[4][8] The free base should be kept under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]
-
Safety: As with most amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. The compound is classified as an irritant.[6]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C12H17NO2 | CID 4341691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 28033-32-1 | this compound - Synblock [synblock.com]
- 8. chemimpex.com [chemimpex.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Hit2Lead | 4-(2-methoxyphenoxy)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine | SC-37269829 [hit2lead.com]
- 11. jk-sci.com [jk-sci.com]
Unlocking Therapeutic Potential: A Technical Guide to 4-(2-Methoxyphenoxy)piperidine Derivatives and Their Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(2-methoxyphenoxy)piperidine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent structural features and amenability to chemical modification have led to the discovery of potent and selective modulators of a range of biological targets, particularly within the central nervous system. This in-depth technical guide synthesizes the current understanding of this compound derivatives, focusing on their most promising therapeutic targets. We will explore the structure-activity relationships (SAR), mechanistic insights, and experimental methodologies crucial for advancing the development of these compounds from promising leads to clinical candidates. This guide is intended to be a valuable resource for researchers actively engaged in the design and development of next-generation therapeutics based on this remarkable scaffold.
The this compound Scaffold: A Gateway to CNS Targets
The this compound core structure combines a basic piperidine ring, which can be crucial for interacting with acidic residues in target proteins, with a methoxyphenoxy group that can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. This combination of features provides a foundation for developing ligands with high affinity and selectivity for a diverse array of receptors and enzymes. The piperidine moiety is a common fragment in many approved drugs, highlighting its favorable pharmacokinetic properties and metabolic stability.[1][2] The 2-methoxy substitution on the phenoxy ring can influence the conformational preferences of the molecule and provide an additional point for interaction with the target protein.
The versatility of this scaffold lies in the numerous points for chemical modification. The piperidine nitrogen can be readily substituted to introduce a wide range of functional groups, allowing for the fine-tuning of physicochemical properties and target engagement. Furthermore, the piperidine ring and the phenoxy ring can be substituted to explore the chemical space around the core structure, leading to the optimization of potency, selectivity, and pharmacokinetic profiles.
Potential Therapeutic Targets and Mechanistic Insights
Derivatives of the this compound scaffold have demonstrated significant activity at several key therapeutic targets implicated in a variety of disease states. This section will delve into the most promising of these targets, providing an overview of the rationale for their selection, the mechanism of action of the derivatives, and the crucial structure-activity relationships that govern their interaction.
Sigma-1 (σ1) Receptors: A Target for Neuroprotection and Cognitive Enhancement
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its modulation has been implicated in a range of neurological conditions, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain.[3] Agonism at the σ1 receptor is believed to promote neuronal survival and plasticity, making it an attractive target for therapeutic intervention.
Phenoxyalkylpiperidines, including derivatives of the this compound scaffold, have emerged as a class of high-affinity σ1 receptor ligands.[4] Research has shown that these compounds can act as potent agonists, exhibiting neuroprotective and anti-amnesic effects in preclinical models.
Structure-Activity Relationship (SAR) Insights:
-
Piperidine Substitution: Methylation of the piperidine ring, particularly at the 4-position, has been shown to be favorable for high σ1 receptor affinity.[4] However, increasing the degree of methylation can lead to a decrease in affinity.[3]
-
Phenoxy Ring Substitution: The nature of the substituent on the phenoxy ring can influence both affinity and selectivity. For instance, a para-methoxy group on the phenoxy ring has been shown to be well-tolerated and can contribute to high σ1 affinity.[4]
-
Linker Length: The length of the alkyl chain connecting the piperidine and phenoxy moieties is a critical determinant of activity. An ethyl linker has been found to be optimal for high σ1 affinity and selectivity.[4]
Signaling Pathway and Proposed Mechanism of Action:
Caption: Proposed mechanism of σ1 receptor agonism by this compound derivatives.
Dopamine D4 Receptors: A Target for L-DOPA-Induced Dyskinesia in Parkinson's Disease
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is primarily expressed in the limbic system and cortex. Its selective modulation is a promising strategy for treating certain neuropsychiatric disorders. Notably, antagonism of the D4 receptor has been investigated as a potential therapy for L-DOPA-induced dyskinesia (LID) in Parkinson's disease, a debilitating side effect of long-term dopamine replacement therapy.[5][6][7]
Derivatives of the 4-(phenoxymethyl)piperidine scaffold have been identified as potent and selective dopamine D4 receptor antagonists.[5][6][7][8] These compounds have shown high affinity for the D4 receptor with excellent selectivity over other dopamine receptor subtypes.[5][7]
Structure-Activity Relationship (SAR) Insights:
-
Piperidine Core: The piperidine ring serves as a crucial scaffold for orienting the key pharmacophoric elements.
-
Phenoxy Substitutions: The substitution pattern on the phenoxy ring is critical for D4 receptor affinity and selectivity. For example, 4-cyano and 3,4-difluoro substitutions on the phenoxy ring have been shown to yield compounds with single-digit nanomolar binding affinities for the D4 receptor.[6]
-
Piperidine Nitrogen Substitution: The substituent on the piperidine nitrogen plays a significant role in modulating potency and pharmacokinetic properties.
Signaling Pathway and Proposed Mechanism of Action:
Caption: Antagonistic action of this compound derivatives at the D4 receptor.
Opioid Receptors: Towards Safer Analgesics
The opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are the primary targets for opioid analgesics. While µ-opioid receptor (MOR) agonists are highly effective for pain management, their use is associated with severe side effects such as respiratory depression, tolerance, and addiction.[9] One promising strategy to mitigate these side effects is the development of ligands with mixed MOR agonist and DOR antagonist profiles.[9][10]
The 4-substituted piperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[1][2][9][10] By modifying the substituents on the piperidine ring and the N-substituent, it is possible to develop compounds with the desired mixed-functionality.
Structure-Activity Relationship (SAR) Insights:
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of the activity profile (agonist, antagonist, or mixed).
-
4-Position Substituent: The group at the 4-position of the piperidine ring significantly influences binding affinity and selectivity for the different opioid receptor subtypes.[9][10]
-
Stereochemistry: The stereochemistry of the piperidine ring and its substituents can have a profound impact on the pharmacological activity.
Signaling Pathway and Proposed Mechanism of Action:
Caption: Dual-action mechanism of 4-substituted piperidine derivatives at opioid receptors.
NMDA Receptors: Targeting Excitotoxicity
The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and memory formation. However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders, including stroke and traumatic brain injury.[11] Selective antagonists of the NR2B subunit of the NMDA receptor are of particular interest as they may offer a better therapeutic window with fewer side effects compared to non-selective antagonists.[12][13]
A derivative of N-(2-phenoxyethyl)-4-benzylpiperidine has been identified as a potent and selective antagonist of the NR1/2B NMDA receptor subtype.[11] This finding suggests that the this compound scaffold could be a valuable starting point for the development of novel NR2B-selective antagonists.
Structure-Activity Relationship (SAR) Insights:
-
Phenoxy Ring Substitution: A hydroxyl group on the phenyl ring para to the oxyethyl tether has been shown to significantly increase potency at the NR1A/2B receptor.[11]
-
Piperidine 4-Position: The presence of a benzyl group at the 4-position of the piperidine ring is important for activity.
-
Piperidine Ring Substitution: Introduction of a hydroxyl group at the C-4 position of the piperidine ring can reduce off-target effects.[11]
Experimental Protocols for Target Validation
The scientific integrity of drug discovery relies on robust and reproducible experimental methodologies. This section provides an overview of the key in vitro assays used to characterize the interaction of this compound derivatives with their therapeutic targets.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for its target receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity and selectivity.
General Protocol for Receptor Binding Assay:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the cell membranes, a known concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the mixture at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Table 1: Example Radioligands for Target Receptors
| Therapeutic Target | Radioligand |
| Sigma-1 (σ1) Receptor | [³H]-(+)-pentazocine |
| Dopamine D4 Receptor | [³H]-spiperone or [³H]-nemonapride |
| Mu-Opioid Receptor (MOR) | [³H]-DAMGO |
| Delta-Opioid Receptor (DOR) | [³H]-DPDPE |
| NMDA Receptor (NR2B) | [³H]-ifenprodil |
Functional Assays
Functional assays are essential for determining whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor. These assays measure the downstream cellular response following receptor activation or inhibition.
Example Functional Assay: [³⁵S]GTPγS Binding Assay for GPCRs
This assay measures the activation of G proteins, which is an early event in the signaling cascade of most G protein-coupled receptors (GPCRs), including dopamine and opioid receptors.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest as described for the binding assay.
-
Assay Setup: In a multi-well plate, combine the membranes, [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and varying concentrations of the test compound (for agonist testing) or a fixed concentration of an agonist plus varying concentrations of the test compound (for antagonist testing).
-
Incubation: Incubate the reaction mixture to allow for G protein activation and binding of [³⁵S]GTPγS.
-
Termination and Detection: Terminate the reaction by rapid filtration and quantify the amount of membrane-bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a few key steps, allowing for the introduction of diversity at various positions of the scaffold. A general synthetic route is outlined below.
General Synthetic Scheme:
Caption: A generalized synthetic route to this compound derivatives.
This modular synthetic approach allows for the efficient generation of libraries of compounds for SAR studies. The choice of protecting group for the piperidine nitrogen and the specific conditions for the Williamson ether synthesis and N-functionalization can be optimized based on the desired final products.
Future Directions and Conclusion
The this compound scaffold has proven to be a rich source of novel drug candidates with the potential to address significant unmet medical needs, particularly in the realm of central nervous system disorders. The exploration of its derivatives has led to the identification of potent and selective modulators of sigma-1, dopamine D4, opioid, and NMDA receptors.
Future research in this area should focus on:
-
Lead Optimization: Further refinement of the lead compounds for each target to improve their pharmacokinetic properties, including brain penetration and metabolic stability.
-
In Vivo Efficacy Studies: Evaluation of the most promising derivatives in relevant animal models of disease to validate their therapeutic potential.
-
Exploration of New Targets: Screening of this compound derivative libraries against a broader range of biological targets to uncover new therapeutic opportunities.
-
Structural Biology: Elucidation of the crystal structures of these derivatives in complex with their target proteins to provide a deeper understanding of the molecular basis of their activity and to guide future drug design efforts.
References
- 1. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. d-nb.info [d-nb.info]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship study of novel NR2B-selective antagonists with arylamides to avoid reactive metabolites formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 4-(2-Methoxyphenoxy)piperidine in Advancing Neuroscience Research: A Technical Guide
Foreword: Unveiling the Potential of a Key Chemical Scaffold
In the intricate landscape of neuroscience research and drug development, the identification and characterization of novel molecular entities that can selectively modulate neuronal signaling pathways are of paramount importance. Among the myriad of chemical scaffolds, the phenoxy-piperidine core has emerged as a particularly fruitful area of investigation. This guide focuses on a key representative of this class, 4-(2-Methoxyphenoxy)piperidine, and its hydrochloride salt. While often utilized as a crucial intermediate in the synthesis of more complex pharmaceutical agents targeting neurological disorders, its inherent biological activities and value as a research tool warrant a dedicated exploration.[1] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, mechanism of action, and applications in the field, with a particular focus on its interaction with the sigma-1 (σ1) receptor, a key player in neuroprotection and synaptic plasticity.
The Genesis of a Privileged Scaffold: Synthesis and Chemical Properties
The synthesis of this compound hydrochloride is a critical first step for its application in research. While various synthetic routes exist for phenoxy-piperidine derivatives, a common and effective method involves the nucleophilic substitution of a protected 4-hydroxypiperidine with a suitable methoxyphenoxy precursor, followed by deprotection and salt formation.
A representative synthetic protocol is detailed below:
Experimental Protocol: Synthesis of this compound Hydrochloride
Materials:
-
N-Boc-4-hydroxypiperidine
-
2-Methoxyphenol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Toluene
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Mitsunobu Reaction:
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), 2-methoxyphenol (1.1 eq), and PPh3 (1.2 eq) in anhydrous toluene, add DIAD (1.2 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-4-(2-methoxyphenoxy)piperidine.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc-4-(2-methoxyphenoxy)piperidine in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until TLC indicates complete deprotection.
-
Concentrate the mixture under reduced pressure.
-
-
Salt Formation and Purification:
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated NaHCO3 solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution to yield the free base of this compound.
-
Dissolve the free base in a suitable solvent like diethyl ether or isopropanol.
-
Add a solution of HCl in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride as a white solid.
-
Mechanism of Action: A High-Affinity Ligand for the Sigma-1 Receptor
The primary mechanism through which this compound and its derivatives exert their effects in the central nervous system is through their high affinity for the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, known as the mitochondria-associated ER membrane (MAM).[2] It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal plasticity.
The phenoxy-piperidine scaffold has been identified as an optimal structure for achieving high-affinity binding to the σ1 receptor, often with selectivity over the sigma-2 (σ2) receptor subtype.[3]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values) of representative phenoxy-piperidine derivatives for sigma receptors. It is important to note that slight structural modifications, such as the addition of a methyl group to the piperidine ring, can significantly enhance affinity and selectivity.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| 1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperidine | 0.89 - 1.49 | > 50 | > 33 |
| N-[(4-methoxyphenoxy)ethyl]piperidines | Generally high affinity for σ1 | Moderate to low affinity | High σ1 selectivity |
Data synthesized from multiple sources, including[3].
Signaling Pathways: Neuroprotection and Plasticity
Activation of the σ1 receptor by ligands such as those derived from this compound initiates a cascade of neuroprotective and pro-survival signaling events.[2][4] This is particularly relevant in the context of neurodegenerative diseases and ischemic insults.
A key neuroprotective pathway initiated by σ1 receptor agonists involves the modulation of cellular stress responses and the enhancement of neuronal resilience. The following diagram illustrates a simplified representation of this signaling cascade.
Caption: Neuroprotective signaling pathway of σ1 receptor agonists.
Applications in Neuroscience Research: A Versatile Tool
The unique pharmacological profile of this compound and its derivatives makes them invaluable tools for a range of applications in neuroscience research, from fundamental studies of receptor function to the preclinical evaluation of novel therapeutics for neurological disorders.
Experimental Workflow: Characterization of a Novel Sigma-1 Receptor Ligand
The following diagram outlines a typical experimental workflow for the characterization of a novel compound based on the this compound scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 4-(2-Methoxyphenoxy)piperidine in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery & Development Professionals
Authored by a Senior Application Scientist
Abstract
The piperidine ring is a cornerstone of contemporary medicinal chemistry, present in a significant portion of clinically approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold. This guide delves into the specific utility of the 4-(2-methoxyphenoxy)piperidine core, a structural motif increasingly recognized for its role in the development of sophisticated central nervous system (CNS) agents. We will explore its synthesis, dissect its structure-activity relationships, and contextualize its application through the lens of successful clinical candidates that target complex neurological disorders. This document serves as a technical resource, providing both foundational knowledge and actionable protocols for researchers engaged in the design and synthesis of next-generation therapeutics.
The Piperidine Scaffold: A Privileged Structure in Neuropharmacology
The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast number of bioactive molecules and natural alkaloids.[1] Its prevalence in drug design is not coincidental; the piperidine ring offers a unique combination of properties that are highly advantageous for CNS-targeting agents. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling tailored interactions with complex receptor topographies. Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor engagement.
The 4-substituted piperidines, in particular, represent a versatile platform for scaffold elaboration. The substituent at the 4-position can be readily modified to explore structure-activity relationships (SAR), fine-tuning potency, selectivity, and pharmacokinetic properties. The introduction of an aryloxy linkage at this position, as seen in the this compound core, has proven to be a particularly fruitful strategy in the quest for novel CNS therapeutics.
Synthesis of the this compound Core: A Validated Protocol
The efficient and reliable synthesis of the this compound scaffold is paramount for its utilization in drug discovery programs. A common and robust method involves the Mitsunobu reaction, a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including ethers.[2][3] This approach allows for the coupling of a protected 4-hydroxypiperidine with 2-methoxyphenol, followed by deprotection to yield the desired scaffold.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol outlines a two-step synthesis starting from commercially available N-Boc-4-hydroxypiperidine.
Step 1: N-Boc-4-(2-methoxyphenoxy)piperidine
-
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
2-Methoxyphenol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-4-hydroxypiperidine (1.0 eq), 2-methoxyphenol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution. The reaction is exothermic, and a color change is typically observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-4-(2-methoxyphenoxy)piperidine as a pure compound.
-
Step 2: this compound Hydrochloride
-
Materials:
-
N-Boc-4-(2-methoxyphenoxy)piperidine (1.0 eq)
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve the purified N-Boc-4-(2-methoxyphenoxy)piperidine from Step 1 in a minimal amount of 1,4-dioxane.
-
To this solution, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate is usually observed.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Upon completion, add diethyl ether to the reaction mixture to facilitate further precipitation of the hydrochloride salt.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.[4]
-
Pharmacological Relevance: Targeting Dopamine and Serotonin Pathways
The this compound scaffold is a key structural element in a number of atypical antipsychotics, a class of drugs that has revolutionized the treatment of schizophrenia and other mood disorders. These agents typically exhibit a complex pharmacology, acting as modulators of multiple neurotransmitter systems, most notably the dopamine and serotonin pathways.[5]
Atypical antipsychotics such as aripiprazole, brexpiprazole, and cariprazine, while not all containing the precise this compound core, feature related piperidine or piperazine moieties and share a common mechanism of action: partial agonism at dopamine D₂ and serotonin 5-HT₁A receptors, and antagonism at serotonin 5-HT₂A receptors.[6][7][8][9][10][11] This "dopamine-serotonin system stabilizer" profile is thought to be responsible for their efficacy in treating both the positive and negative symptoms of schizophrenia, with a reduced incidence of extrapyramidal side effects compared to first-generation antipsychotics.[8]
The 2-methoxyphenyl group is a common feature in ligands targeting these receptors, suggesting its importance for optimal binding. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties and conformation of the aromatic ring, thereby modulating receptor affinity and selectivity.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective ligands based on the this compound scaffold is guided by a deep understanding of its SAR. Minor structural modifications can have a profound impact on receptor binding affinity and functional activity.
| Compound/Analog | Modification from Core Scaffold | D₂ Receptor Ki (nM) | 5-HT₁A Receptor Ki (nM) | Reference |
| Cariprazine | Extended piperazine-cyclohexyl-urea structure | 0.49 - 0.69 | 2.6 | [12] |
| Brexpiprazole | Piperazine-butoxy-quinolinone structure | 0.3 | 0.12 | [1] |
| Aripiprazole | Piperazine-butoxy-dihydroquinolinone structure | 0.34 | - | [13] |
| Analog 38 | N-alkylated 1-(2-methoxyphenyl)piperazine with cinnamoylamide | 76.4 (hD₂L) | - | [11] |
Key SAR takeaways for related structures suggest:
-
Piperidine/Piperazine Nitrogen: The basicity and substitution of the piperidine or piperazine nitrogen are crucial for receptor interaction. N-alkylation can significantly modulate affinity and selectivity.
-
Aromatic Substituents: The nature and position of substituents on the phenoxy ring influence binding. The 2-methoxy group is a common feature in high-affinity ligands for D₂ and 5-HT₁A receptors.
-
Linker and Terminal Group: In more complex analogs, the length and rigidity of the linker connecting the piperidine to other moieties, as well as the nature of the terminal group, play a critical role in determining the overall pharmacological profile.
Pharmacokinetic (ADME) Profile: Considerations for Drug Development
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. The piperidine scaffold is often incorporated to improve these properties.
Metabolism
Compounds containing the this compound scaffold are anticipated to undergo metabolism primarily through the cytochrome P450 (CYP) enzyme system in the liver. Key metabolic pathways for structurally related drugs like aripiprazole and cariprazine include:
-
N-dealkylation: Cleavage of alkyl groups attached to the piperidine/piperazine nitrogen.[13]
-
Hydroxylation: Addition of hydroxyl groups to the aromatic rings or the piperidine ring.[14]
-
Dehydrogenation: Formation of double bonds in the piperidine ring.[14]
CYP3A4 and CYP2D6 are the major isoforms involved in the metabolism of many atypical antipsychotics.[6][13] Therefore, when designing new molecules based on the this compound scaffold, it is essential to consider their potential for CYP-mediated metabolism and drug-drug interactions.
Distribution
The lipophilicity imparted by the 2-methoxyphenoxy group generally facilitates crossing the blood-brain barrier, a prerequisite for CNS-acting drugs. However, excessive lipophilicity can lead to non-specific binding and poor pharmacokinetic properties.
Excretion
The metabolites of these compounds are typically more polar and are excreted primarily through the urine and feces.[1]
| Drug | Bioavailability | Protein Binding | Half-life | Major Metabolizing Enzymes | Reference |
| Aripiprazole | 87% (oral) | >99% | ~75 hours | CYP3A4, CYP2D6 | [14] |
| Cariprazine | High (oral) | 91-97% | 2-4 days (parent), 1-3 weeks (active metabolites) | CYP3A4, CYP2D6 | [6][15] |
| Brexpiprazole | 95% (oral) | High | 91 hours | CYP3A4, CYP2D6 | [1][16] |
Conclusion and Future Directions
The this compound scaffold has established itself as a valuable building block in the design of novel CNS agents, particularly those targeting the dopaminergic and serotonergic systems. Its synthetic accessibility, coupled with the favorable pharmacological and pharmacokinetic properties it can impart, ensures its continued relevance in medicinal chemistry.
Future research efforts will likely focus on the development of derivatives with improved selectivity profiles, potentially leading to agents with enhanced efficacy and reduced side effects. The exploration of this scaffold for targets beyond the traditional dopamine and serotonin receptors also represents an exciting avenue for future drug discovery. As our understanding of the complexities of neurological disorders deepens, the strategic deployment of privileged scaffolds like this compound will remain a critical component of the therapeutic innovation toolkit.
References
- 1. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Cariprazine - Wikipedia [en.wikipedia.org]
- 7. tga.gov.au [tga.gov.au]
- 8. ClinPGx [clinpgx.org]
- 9. ClinPGx [clinpgx.org]
- 10. Brexpiprazole: so far so good - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychscenehub.com [psychscenehub.com]
- 12. dovepress.com [dovepress.com]
- 13. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 4-(2-Methoxyphenoxy)piperidine in Neurological Disorder Therapeutics: A Technical Guide
Abstract
The piperidine scaffold is a cornerstone in the landscape of neuropharmacology, forming the backbone of numerous therapeutics targeting the central nervous system (CNS).[1][2] This technical guide delves into the burgeoning potential of a specific derivative, 4-(2-Methoxyphenoxy)piperidine, as a promising agent for the treatment of a range of neurological disorders. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, providing an in-depth analysis of its synthesis, mechanism of action, preclinical evidence, and the overarching therapeutic rationale for its continued investigation. We will explore its high-affinity interaction with the sigma-1 (σ1) receptor, a key molecular chaperone implicated in cellular stress responses and neuronal plasticity, and contextualize its potential within the broader landscape of piperidine-based CNS drug discovery.
Introduction: The Piperidine Moiety as a Privileged Scaffold in CNS Drug Discovery
The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous structural motif in medicinal chemistry, widely recognized for its "privileged" status in the design of CNS-active agents.[3] Its conformational flexibility and capacity to engage in diverse molecular interactions have enabled the development of therapeutics for a wide array of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[1][2] The versatility of the piperidine ring allows for meticulous tuning of pharmacological properties, including potency, selectivity, and the crucial ability to penetrate the blood-brain barrier.[2] This guide will focus on a promising derivative, this compound, as a case study in the targeted design of next-generation neurological therapeutics.
Synthesis and Physicochemical Properties of this compound
This compound is a versatile compound that serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[4][5] Its hydrochloride salt is noted for its excellent solubility, a desirable characteristic for drug formulation and synthesis.[6]
Retrosynthetic Analysis and Proposed Synthesis Protocol
The synthesis of this compound can be achieved through several established synthetic routes for 4-aryloxypiperidines. A common and efficient method involves the Williamson ether synthesis, coupling a protected 4-hydroxypiperidine with 2-methoxyphenol.
Caption: Retrosynthetic and forward synthesis pathway for this compound.
Step-by-Step Synthesis Protocol
The following protocol outlines a plausible and scalable synthesis for this compound hydrochloride.
Step 1: N-Boc Protection of 4-Hydroxypiperidine
-
To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc)2O (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.
Step 2: Williamson Ether Synthesis
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-methoxybenzene (1.1 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain N-Boc-4-(2-methoxyphenoxy)piperidine.
Step 3: Deprotection and Salt Formation
-
Dissolve the purified N-Boc-4-(2-methoxyphenoxy)piperidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.
-
Bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane).
-
Stir the mixture at room temperature for 2-4 hours.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.
Mechanism of Action: A High-Affinity Sigma-1 Receptor Agonist
The primary mechanism through which this compound is believed to exert its neuroprotective and therapeutic effects is through its action as a high-affinity agonist of the sigma-1 (σ1) receptor.[7] The σ1 receptor is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[7]
The Role of the Sigma-1 Receptor in Neuroprotection
The σ1 receptor is a critical modulator of cellular stress responses and is implicated in a variety of cellular functions crucial for neuronal health, including:
-
Calcium Homeostasis: Regulation of calcium signaling between the endoplasmic reticulum and mitochondria.
-
Mitochondrial Function: Supporting mitochondrial bioenergetics and reducing oxidative stress.[8]
-
Neuronal Plasticity: Promoting dendritic spine formation and synaptic plasticity.[7]
-
Neuroinflammation: Modulating the activity of microglia and astrocytes.[9]
Activation of the σ1 receptor by agonists has been shown to be neuroprotective in numerous preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[7]
Caption: Proposed mechanism of action of this compound via sigma-1 receptor agonism.
Structure-Activity Relationship (SAR) Insights
Studies on a series of phenoxyalkylpiperidines have provided valuable insights into the structural requirements for high-affinity σ1 receptor binding. The phenoxy moiety connected to the piperidine ring is considered an optimal scaffold for selectivity over the σ2 receptor.[7] The nature and position of substituents on the phenoxy ring, such as the 2-methoxy group in the compound of interest, as well as substitutions on the piperidine ring, can significantly influence binding affinity and functional activity.
Preclinical Evidence for Therapeutic Efficacy
While preclinical studies specifically on this compound are not extensively published, compelling evidence from closely related analogs strongly supports its therapeutic potential.
In Vitro Receptor Binding Affinity
Radioligand binding assays have demonstrated that N-[(4-methoxyphenoxy)ethyl]piperidines exhibit high affinity for the σ1 receptor, with Ki values in the nanomolar range.[7]
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) | 0.89 - 1.49 | > 50 |
| Related Phenoxyalkylpiperidines | Subnanomolar to low micromolar | Moderate to low affinity |
Table 1: Representative binding affinities of methoxyphenoxy-piperidine derivatives for sigma receptors. Data synthesized from preclinical studies.[7]
In Vivo Efficacy in Models of Neurological Disorders
A key preclinical study demonstrated that 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine, a close analog of our compound of interest, displayed potent anti-amnesic effects in animal models of memory impairment.[7] These effects were attributed to its σ1 receptor agonism.[7]
Furthermore, the broader class of piperidine derivatives has shown efficacy in various preclinical models of neurological disorders:
-
Parkinson's Disease: Piperine, a naturally occurring piperidine alkaloid, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease by reducing oxidative stress and inflammation.[10]
-
Alzheimer's Disease: Sigma-1 receptor agonists have been shown to provide neuroprotection and reduce cognitive deficits in animal models of Alzheimer's disease.[11]
-
Epilepsy and Pain: Various piperidine derivatives have exhibited anticonvulsant and analgesic properties in preclinical models.[12]
Therapeutic Rationale and Potential Clinical Applications
The strong preclinical evidence for the neuroprotective effects of σ1 receptor agonists, coupled with the favorable drug-like properties of the piperidine scaffold, provides a solid therapeutic rationale for the development of this compound for a range of neurological disorders.
Target Indications
-
Alzheimer's Disease and other Dementias: By mitigating cellular stress, enhancing synaptic plasticity, and reducing neuroinflammation, this compound could potentially slow disease progression and improve cognitive function.
-
Parkinson's Disease: Its neuroprotective properties may help to preserve dopaminergic neurons and alleviate motor and non-motor symptoms.
-
Anxiety and Depression: The modulation of neurotransmitter systems is a known therapeutic strategy for these conditions, and piperidine derivatives have shown promise in this area.[4]
-
Neuropathic Pain: The σ1 receptor is a validated target for the treatment of chronic pain states.
Clinical Landscape of Sigma-1 Receptor Modulators
Several σ1 receptor modulators have entered clinical trials for various neurological and psychiatric indications, highlighting the therapeutic interest in this target.[3] While many of these trials have focused on schizophrenia and depression, the promising preclinical data for neurodegenerative diseases is paving the way for new clinical investigations.[3] The development of compounds like this compound could represent a next-generation approach with potentially improved efficacy and safety profiles.
Experimental Protocols for Evaluation
The following outlines key experimental workflows for the comprehensive evaluation of this compound.
References
- 1. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its inherent structural features, including its conformational flexibility and ability to engage in various non-covalent interactions, make it a privileged scaffold for the design of a vast array of therapeutic agents.[4][5] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of substituted piperidine compounds. We will explore the synthetic strategies for accessing these molecules, delve into their structure-activity relationships (SAR), and examine their mechanisms of action across various therapeutic areas, including oncology, virology, neuroprotection, and microbiology. This guide is intended to be a valuable resource for researchers and scientists actively involved in the discovery and development of novel piperidine-based therapeutics.
Introduction: The Significance of the Piperidine Moiety
The piperidine scaffold is a recurring motif in numerous natural products, particularly alkaloids, and is a fundamental building block in a significant portion of commercially available pharmaceuticals.[1][3][5][6] Its prevalence stems from its unique combination of properties: the basic nitrogen atom can act as a hydrogen bond acceptor or be protonated to interact with negatively charged residues in biological targets, while the carbocyclic portion provides a framework for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.[4] The development of efficient and cost-effective synthetic methods for producing substituted piperidines is a critical endeavor in modern organic chemistry.[2][7][8]
This guide will navigate through the multifaceted biological landscape of substituted piperidines, offering insights into their therapeutic promise.
Synthetic Strategies for Accessing Biologically Active Piperidines
The synthesis of substituted piperidines is a well-established yet continually evolving field of organic chemistry. A variety of methodologies have been developed to construct this versatile heterocyclic core.
Key Synthetic Approaches
Several key strategies are employed for the synthesis of piperidine derivatives:
-
Hydrogenation of Pyridines: A common and direct method involves the reduction of substituted pyridines to their corresponding piperidines.[1] This can be achieved using various catalytic systems, including heterogeneous catalysts like ruthenium and nickel silicide.[1]
-
Intramolecular Cyclization: This approach involves the ring closure of acyclic precursors.[1] Various methods, such as asymmetric synthesis, metal-catalyzed cyclization, and aza-Michael reactions, are utilized to achieve this transformation.[1]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient route to highly substituted piperidines in a single step from three or more starting materials.[2] These reactions are often cost-effective and environmentally friendly.[2][7][8]
-
Ring-Closing Metathesis (RCM): RCM of unsaturated amines has proven to be a powerful tool for the synthesis of piperidine rings.[9]
-
α-Functionalization of N-Boc Piperidines: This method allows for the introduction of substituents at the C2 position of the piperidine ring.[9]
The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final compound.
Exemplary Synthetic Workflow: Palladium-Catalyzed 1,3-Chirality Transfer
One elegant method for preparing enantiomerically enriched 2- and 2,6-substituted piperidines involves a Pd(II)-catalyzed 1,3-chirality transfer reaction.[2] This approach allows for the stereoselective synthesis of important piperidine alkaloids.[2]
Caption: Pd(II)-catalyzed synthesis of substituted piperidines.
Anticancer Activity of Substituted Piperidines
Substituted piperidines have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[10][11][12][13] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[10][13]
Targeting Critical Signaling Pathways
A significant number of piperidine derivatives exert their anticancer effects by targeting crucial signaling pathways that are frequently dysregulated in cancer.[12] One of the most prominent targets is the PI3K/Akt signaling cascade , which plays a central role in cell growth, proliferation, survival, and apoptosis.[12]
Caption: PI3K/Akt signaling pathway targeted by piperidine derivatives.
Other crucial signaling pathways regulated by piperidine compounds in cancer include STAT-3, NF-κB, and JNK/p38-MAPK.[10][13]
Quantitative Anticancer Activity
The in vitro cytotoxic activity of various piperidine derivatives has been extensively evaluated against a wide range of human cancer cell lines.[12] The half-maximal inhibitory concentration (IC50) serves as a key indicator of a compound's potency.[12]
| Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [12] |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [12] |
| Compound 17a | PC3 | Prostate | 0.81 | [12] |
| Compound 17a | MGC803 | Gastric | 1.09 | [12] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antiviral Activity of Substituted Piperidines
Piperidine derivatives have demonstrated significant potential as antiviral agents, with activity reported against a range of viruses, including HIV and influenza.[14][15][16][17]
Anti-HIV Activity
Certain N-substituted piperidine-purine derivatives have shown remarkable inhibitory potencies against HIV in cellular assays.[14] For instance, compound FZJ13 displayed anti-HIV-1 activity comparable to the established drug 3TC.[14]
Anti-Influenza Activity
A notable finding is the significant potency of some piperidine derivatives against influenza A/H1N1.[14][15] Compound FZJ05, for example, exhibited EC50 values much lower than those of the antiviral drugs ribavirin, amantadine, and rimantadine.[14] Structure-activity relationship (SAR) studies have indicated that an ether linkage between a quinoline and the piperidine ring is critical for inhibitory activity.[15] Time-of-addition experiments suggest that these compounds interfere with the early to middle stages of influenza virus replication.[15]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
Step-by-Step Methodology:
-
Cell Monolayer Preparation: Seed susceptible host cells (e.g., MDCK for influenza) in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1 hour.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the piperidine derivative and a low percentage of agar.
-
Incubation: Incubate the plates at the optimal temperature for virus replication until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.
Neuroprotective Effects of Piperidine Compounds
Several piperidine alkaloids and their derivatives have demonstrated significant neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[18][19][20][21]
Mechanisms of Neuroprotection
The neuroprotective effects of piperine, a well-known piperidine alkaloid, are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[19] In animal models of Parkinson's disease, piperine has been shown to:
-
Attenuate motor coordination deficits.[19]
-
Prevent the loss of tyrosine hydroxylase-positive neurons in the substantia nigra.[19]
-
Reduce microglial activation and the expression of pro-inflammatory cytokines like IL-1β.[19]
-
Maintain the balance of Bcl-2/Bax, key regulators of apoptosis.[19]
Furthermore, some 2,6-disubstituted piperidine alkaloids have been shown to attenuate paclitaxel-induced neurotoxicity, suggesting a role in protecting against chemotherapy-induced peripheral neuropathy.[18]
Experimental Workflow: Assessing Neuroprotection in vitro
Caption: Workflow for evaluating the neuroprotective effects of piperidine compounds.
Antimicrobial and Antioxidant Activities
Piperidine derivatives have also been investigated for their antimicrobial and antioxidant properties.[6][22][23][24]
Antimicrobial Activity
Novel piperidine derivatives have shown varying degrees of inhibition against both bacteria and fungi.[6][22][23] For example, certain synthesized piperidines exhibited strong inhibitory activity against a panel of bacteria, with some compounds showing promising minimum inhibitory concentration (MIC) values.[6][23] The antimicrobial activity is influenced by the nature and position of substituents on the piperidine ring.[25]
Antioxidant Activity
Many piperidine-containing compounds, including the natural alkaloid piperine, possess potent antioxidant properties due to their ability to scavenge free radicals.[2][5][7][8][24] The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[6][23]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of piperidine-based drug candidates.[4][26][27][28][29]
Key SAR insights for various biological activities include:
-
Anticancer Activity: The nature and position of substituents on the piperidine ring significantly influence cytotoxicity. Aromatic and heterocyclic moieties are often incorporated to enhance activity.
-
Antiviral Activity: For anti-influenza agents, an ether linkage between a quinoline and the piperidine ring has been identified as a critical structural feature.[15]
-
Histamine H3 Receptor Agonism: The agonistic activity of N-aryl-piperidine derivatives is greatly influenced by substituents on the aromatic ring.[26]
-
Antimicrobial Activity: The lipophilicity and basicity of the substituents on the piperidine ring play a significant role in determining antimicrobial potency.[25]
Conclusion and Future Perspectives
The piperidine scaffold continues to be a highly valuable and versatile platform in drug discovery. The diverse biological activities exhibited by substituted piperidine compounds, including anticancer, antiviral, neuroprotective, and antimicrobial effects, underscore their therapeutic potential. Future research in this area will likely focus on the development of more stereoselective and efficient synthetic methodologies, the elucidation of novel mechanisms of action, and the design of next-generation piperidine-based drugs with improved efficacy, selectivity, and safety profiles. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new and potent therapeutic agents derived from this remarkable heterocyclic core.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
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- 8. recent advances in the synthesis of highly substituted piperidine analogs with biological activities [ecc.isc.ac]
- 9. Selective methodologies for the synthesis of biologically active piperidinic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cris.bgu.ac.il [cris.bgu.ac.il]
- 14. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(2-Methoxyphenoxy)piperidine Hydrochloride: A Privileged Scaffold for Next-Generation CNS Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2][3] Within this critical class of heterocycles, 4-(2-Methoxyphenoxy)piperidine hydrochloride has emerged as a highly valuable and versatile building block. Its unique structural features and reactivity make it a key intermediate in the synthesis of sophisticated therapeutic agents, enabling researchers to fine-tune molecular properties for enhanced efficacy and selectivity.[4][5][6] This technical guide provides an in-depth exploration of this compound hydrochloride, covering its synthesis, its pivotal role as a pharmacophoric fragment in approved drugs, the underlying mechanisms of action, and practical experimental protocols for its application in drug discovery workflows. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing CNS therapies.
Core Characteristics of the Intermediate
This compound hydrochloride is a stable, crystalline solid valued for its favorable solubility and handling characteristics in synthetic chemistry.[5][6] The molecule's structure is a convergence of key pharmacophoric elements: a basic piperidine nitrogen, a rigidifying 4-phenoxy linkage, and an ortho-methoxy group on the phenyl ring. This specific arrangement is not accidental; it is crucial for establishing precise interactions with biological targets, particularly G-protein coupled receptors (GPCRs) in the brain.[7]
| Property | Value |
| CAS Number | 6024-31-3 |
| Molecular Formula | C₁₂H₁₈ClNO₂ |
| Molecular Weight | 243.74 g/mol |
| Appearance | White to off-white solid |
| Primary Application | Key intermediate for CNS drug synthesis |
Table 1: Physicochemical Properties of this compound hydrochloride.[8]
The hydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying its use in various reaction conditions.[5] The piperidine nitrogen serves as a synthetic handle for introducing diverse side chains, which ultimately define the final drug's pharmacological profile (e.g., agonist vs. antagonist activity) and pharmacokinetic properties.
Strategic Synthesis: From Precursor to Key Intermediate
The construction of the 4-aryloxypiperidine scaffold is a critical step in the synthesis of many CNS drugs. A common and efficient method for achieving this is the Mitsunobu reaction, which facilitates the formation of an ether linkage between an alcohol and a phenolic compound under mild conditions.[9][10][11]
Causality in Synthesis: The choice of the Mitsunobu reaction is strategic. It allows for the coupling of a secondary alcohol (4-hydroxypiperidine) and a weakly acidic phenol (guaiacol) with a predictable outcome.[10][12] The reaction proceeds through the activation of the alcohol by a phosphine-azodicarboxylate adduct, turning the hydroxyl group into a good leaving group for subsequent nucleophilic attack by the phenoxide.[11] Protecting the piperidine nitrogen, typically with a Boc (tert-butyloxycarbonyl) group, is essential to prevent side reactions and ensure the desired regioselectivity. The final deprotection and salt formation steps yield a stable, ready-to-use intermediate.
Protocol 2.1: Synthesis of this compound hydrochloride
Objective: To synthesize the title compound from commercially available starting materials.
Step 1: Mitsunobu Ether Formation
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.), guaiacol (2-methoxyphenol, 1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0°C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, concentrate the mixture under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-4-(2-methoxyphenoxy)piperidine.
Step 2: Boc Deprotection and Salt Formation
-
Dissolve the purified intermediate from Step 1 in a suitable solvent such as 1,4-dioxane or ethyl acetate.
-
Add a saturated solution of hydrogen chloride (HCl) in the chosen solvent (approx. 4M, 3-4 eq.) and stir at room temperature for 2-4 hours.
-
Monitor the reaction for the complete removal of the Boc group.
-
The product, this compound hydrochloride, will precipitate as a white solid. Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Caption: Synthetic workflow for this compound HCl.
Application in Drug Discovery: The Path to Dopamine Modulators
The primary application of this compound hydrochloride is as a crucial building block for drugs targeting CNS disorders.[4][5] Its structure is a key component of several potent and selective ligands for dopamine receptors, particularly the D₂ and D₃ subtypes, which are implicated in conditions like schizophrenia, bipolar disorder, and depression.[13][14][15]
Case Study: A Core Fragment in Cariprazine and Related Dopamine D₃/D₂ Partial Agonists
Cariprazine is an atypical antipsychotic that functions as a partial agonist at dopamine D₂ and D₃ receptors, with a notable preference for the D₃ subtype.[14][16] While cariprazine itself contains a piperazine linker, the 1-(2-methoxyphenyl)piperazine moiety it contains is structurally and functionally analogous to the this compound core.[17][18] This fragment is responsible for anchoring the molecule within the receptor's binding pocket.
The synthesis of such molecules involves the N-alkylation of the piperidine/piperazine intermediate with a suitable electrophile containing the rest of the drug's scaffold.
Caption: General synthetic route to dopamine receptor ligands.
Mechanistic Significance: The dopamine D₃ receptor is a key therapeutic target for psychiatric disorders.[13][16] Unlike the D₂ receptor, which is widely distributed, the D₃ receptor is more localized in brain regions associated with cognition, emotion, and reward.[19] Ligands that preferentially target the D₃ receptor, like cariprazine, may offer a more refined therapeutic effect with a potentially lower risk of extrapyramidal side effects common to older antipsychotics. The 2-methoxyphenyl group of the intermediate is critical for achieving this high affinity and selectivity.[13][15]
Caption: Modulation of the Gαi-coupled D₂/D₃ pathway by a partial agonist.
Structure-Activity Relationship (SAR) Insights
The 4-phenoxypiperidine scaffold allows for systematic modification to optimize pharmacological activity. SAR studies on related compounds reveal several key principles:
| Molecular Modification | Impact on Biological Activity | Rationale |
| Position of Methoxy Group (ortho- vs. para-) | The ortho (2-methoxy) position is often crucial for high affinity and selectivity towards dopamine D₃ receptors compared to the para (4-methoxy) position.[13][20] | The ortho-substituent likely forces a specific torsion angle of the phenyl ring, presenting an optimal conformation for insertion into the receptor's binding pocket and interaction with key residues. |
| Piperidine N-Substitution | This is the primary point of diversification. The nature of the substituent (e.g., length and composition of an alkyl chain) dictates affinity, selectivity, and functional activity (agonist, antagonist, partial agonist).[21] | The N-substituent extends into a secondary binding pocket of the receptor, and its properties (length, flexibility, hydrogen bonding capacity) determine the overall pharmacological effect.[13] |
| Modifications to the Phenoxy Ring | Adding or moving substituents on the phenyl ring can drastically alter receptor affinity and selectivity.[22][23] | These modifications directly impact electronic and steric interactions with amino acid residues in the primary orthosteric binding site of the receptor. |
Key Experimental Workflow: Receptor Binding Assay
A cornerstone of drug discovery is quantifying the interaction between a new chemical entity and its intended target. For compounds derived from this compound, a competitive radioligand binding assay is essential to determine their affinity for dopamine receptors.
Trustworthiness of the Protocol: This protocol is a self-validating system. By including controls (total binding, non-specific binding) and a reference compound with known affinity, the assay provides a robust and reproducible measure of the test compound's potency (Kᵢ). The Cheng-Prusoff equation provides a standardized method for converting the experimentally derived IC₅₀ value into the inhibition constant (Kᵢ), allowing for comparison across different studies.
Protocol 5.1: Competitive Radioligand Binding Assay for the Human Dopamine D₃ Receptor
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human dopamine D₃ receptor (hD₃R).
Materials:
-
Cell membranes from a stable cell line expressing hD₃R (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]Spiperone or another suitable D₃-preferring radioligand.
-
Non-specific binding control: Haloperidol (10 µM) or another high-affinity D₂/D₃ antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds derived from the this compound scaffold, dissolved in DMSO and serially diluted.
-
96-well microplates, glass fiber filter mats, and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells. Add test compound dilutions, buffer (for total binding), or non-specific control (for non-specific binding).
-
Add Radioligand: Add the radioligand (e.g., [³H]Spiperone) to all wells at a final concentration near its Kₔ value.
-
Add Membranes: Add the hD₃R-expressing cell membranes to initiate the binding reaction. The final protein concentration should be optimized for a good signal-to-noise ratio.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter mat in a scintillation vial or bag, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Perspectives
This compound hydrochloride is more than just a chemical intermediate; it is a validated starting point for the rational design of highly selective CNS therapeutics. Its utility is proven by its incorporation into pharmacophores that effectively and selectively modulate challenging targets like the dopamine D₃ receptor. The synthetic accessibility and the rich SAR data surrounding this scaffold ensure its continued relevance in drug discovery.
Future research will likely focus on leveraging this privileged core to develop biased ligands that selectively activate specific downstream signaling pathways, offering even greater therapeutic precision. Furthermore, its application may expand beyond dopamine receptors to other GPCRs and ion channels where the 4-aryloxypiperidine motif can serve as an effective recognition element. As our understanding of CNS pathology deepens, versatile and powerful building blocks like this compound hydrochloride will remain indispensable tools in the quest for safer and more effective medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. byjus.com [byjus.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. researchgate.net [researchgate.net]
- 16. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. med.upenn.edu [med.upenn.edu]
- 20. chemimpex.com [chemimpex.com]
- 21. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Cornerstone of Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquity and Versatility of a Privileged Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and pervasive structural motifs in the landscape of medicinal chemistry and pharmaceutical development.[1][2][3] Its prevalence is not a matter of coincidence but a direct consequence of its remarkable combination of physicochemical properties, synthetic accessibility, and conformational flexibility. This unique set of characteristics has earned it the designation of a "privileged scaffold," a term reserved for molecular frameworks that are capable of binding to a wide range of biological targets with high affinity.[4] Consequently, the piperidine moiety is a cornerstone in the architecture of numerous natural products and is embedded in the structure of over seventy commercially successful drugs, including several blockbuster medications.[2][5]
This guide provides a comprehensive technical overview of the piperidine scaffold's role in contemporary drug discovery. It will delve into the fundamental principles that underpin its success, explore the diverse synthetic strategies for its derivatization, analyze its impact on pharmacological activity across various therapeutic areas, and provide insights into the future trajectory of piperidine-based drug development.
The Physicochemical and Structural Advantages of the Piperidine Ring
The piperidine ring's success in drug design can be attributed to several key features:
-
Conformational Flexibility: The saturated nature of the piperidine ring allows it to adopt various low-energy conformations, most notably the chair and boat forms. This conformational plasticity enables piperidine-containing molecules to adapt their three-dimensional shape to fit optimally within the binding pockets of diverse biological targets, thereby enhancing binding affinity and specificity.[3][4]
-
Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This duality allows for fine-tuning of a molecule's solubility, lipophilicity (logP/logD), and pKa, which are critical parameters influencing its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[4][6]
-
Synthetic Tractability: The piperidine ring is synthetically accessible through a variety of well-established chemical transformations. This allows for the efficient creation of diverse libraries of piperidine derivatives with various substitution patterns, facilitating comprehensive structure-activity relationship (SAR) studies.[1][7]
-
Metabolic Stability: The piperidine scaffold generally exhibits good metabolic stability, a crucial attribute for any successful drug candidate. However, the degree of stability can be influenced by the substitution pattern around the ring.[4]
Key Therapeutic Areas Dominated by Piperidine Derivatives
The versatility of the piperidine scaffold is evident in the wide array of therapeutic classes where its derivatives have made a significant impact.[1][8][9]
| Therapeutic Area | Examples of FDA-Approved Drugs | Mechanism of Action (Simplified) |
| Central Nervous System (CNS) Disorders | Methylphenidate (Ritalin), Risperidone (Risperdal), Haloperidol (Haldol), Paroxetine (Paxil) | Dopamine/Norepinephrine reuptake inhibition, Dopamine D2 and Serotonin 5-HT2A receptor antagonism, Selective Serotonin Reuptake Inhibition (SSRI) |
| Pain Management (Analgesics) | Fentanyl, Meperidine (Demerol) | Mu-opioid receptor agonism |
| Allergies (Antihistamines) | Loratadine (Claritin), Fexofenadine (Allegra) | Histamine H1 receptor inverse agonism |
| Cancer (Oncology) | Crizotinib (Xalkori), Raloxifene (Evista) | ALK/ROS1 tyrosine kinase inhibition, Selective Estrogen Receptor Modulation (SERM) |
| Alzheimer's Disease | Donepezil (Aricept) | Acetylcholinesterase inhibition |
| Antiviral | Lopinavir, Ritonavir | HIV protease inhibition |
Synthetic Strategies for Accessing Piperidine Derivatives
The construction of the piperidine ring and its subsequent functionalization are central to the development of new piperidine-based drugs. Several robust synthetic methodologies are routinely employed.
Hydrogenation of Pyridine Precursors
One of the most direct and widely used methods for synthesizing piperidines is the reduction of corresponding pyridine derivatives.[1][10]
Caption: Catalytic hydrogenation of pyridines to piperidines.
This reaction can be achieved using various catalysts, such as rhodium on carbon (Rh/C), palladium on carbon (Pd/C), or Raney nickel (Raney-Ni), under hydrogen pressure.[1] The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is particularly important for the synthesis of chiral piperidines.
Intramolecular Cyclization Reactions
Intramolecular cyclization strategies involve the formation of the piperidine ring from an acyclic precursor containing both the nitrogen atom and a reactive moiety.
Caption: General scheme for intramolecular cyclization to form piperidines.
Common approaches include:
-
Reductive Amination: The intramolecular reaction of an amino group with a ketone or aldehyde functionality.
-
Aza-Michael Addition: The addition of an amine to an α,β-unsaturated carbonyl compound.[1]
-
Metal-Catalyzed Cyclization: The use of transition metals, such as palladium or gold, to catalyze the cyclization of appropriately functionalized precursors.[1]
Asymmetric Synthesis of Chiral Piperidines
The stereochemistry of piperidine derivatives often plays a critical role in their pharmacological activity.[6] Therefore, the development of enantioselective synthetic methods is of paramount importance.
Caption: Asymmetric hydrogenation for the synthesis of chiral piperidines.
Recent advances have focused on the use of chiral catalysts, such as iridium complexes with chiral ligands (e.g., MeO-BoQPhos), for the enantioselective hydrogenation of pyridinium salts to afford enantioenriched piperidines with high enantiomeric excess.[11]
Structure-Activity Relationship (SAR) and Drug Design Principles
The ability to systematically modify the piperidine scaffold is a key driver of its utility in drug discovery. SAR studies on piperidine derivatives aim to understand how changes in the substitution pattern and stereochemistry of the ring affect biological activity.[12][13]
For instance, in the development of opioid receptor modulators, the orientation of substituents on the piperidine ring is critical for differentiating between agonist and antagonist activity at mu (µ) and delta (δ) opioid receptors.[13] Similarly, for farnesyltransferase inhibitors, all four substituent positions on the piperidine core were found to be important for inhibitory activity.[14]
Future Perspectives and Emerging Trends
The exploration of piperidine derivatives in pharmaceutical development is far from complete. Several exciting areas of research are poised to further expand the therapeutic potential of this remarkable scaffold:
-
Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly ("green") synthetic methods for piperidine synthesis remains a key focus.[4] This includes the use of novel catalysts and flow chemistry approaches.
-
Spirocyclic Piperidines: The incorporation of the piperidine ring into spirocyclic systems is an emerging strategy to enhance metabolic stability and explore novel chemical space.[4]
-
Piperidine-Based Proteolysis Targeting Chimeras (PROTACs): The piperidine scaffold is being explored as a component of PROTACs, a new class of drugs designed to selectively degrade target proteins.
-
Bioisosteric Replacements: While highly valuable, the piperidine ring may not always be optimal. Research into bioisosteric replacements that mimic the key features of the piperidine scaffold while offering improved properties is an active area of investigation.
Conclusion
The piperidine scaffold has unequivocally established itself as a cornerstone of modern drug discovery. Its unique combination of conformational flexibility, tunable physicochemical properties, and synthetic accessibility has enabled the development of a vast and diverse array of life-saving and life-improving medications. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the piperidine ring is certain to remain a central and privileged scaffold in the design of the next generation of innovative therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 10. Piperidine synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Strategic Guide to the HPLC-UV Analysis of Piperidine-Based Compounds
Abstract
The piperidine ring is a cornerstone saturated heterocycle, integral to the structure of countless natural alkaloids and synthetic active pharmaceutical ingredients (APIs).[1] Its prevalence in medicinal chemistry makes the robust, accurate, and reliable analysis of piperidine-containing compounds a critical function in drug discovery, development, and quality control. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a primary analytical tool for this purpose due to its accessibility, cost-effectiveness, and high performance.[1] This guide provides a detailed framework and actionable protocols for the successful analysis of piperidine-based compounds, addressing the key decision point of whether to use direct analysis or a pre-column derivatization strategy. We delve into the underlying chromatographic principles, offer step-by-step experimental protocols, and provide field-proven insights to overcome common analytical challenges.
The Analytical Challenge: Understanding the Chemistry of Piperidine on Reversed-Phase Columns
While ubiquitous, the basic nature of the piperidine nitrogen presents a significant challenge in reversed-phase HPLC (RP-HPLC). Many analytical issues, such as poor peak shape (tailing), low retention, and poor column-to-column reproducibility, stem from secondary ionic interactions between the protonated basic analyte and residual silanol groups on the silica-based stationary phase.[2]
-
The Silanol Interaction: At typical mobile phase pH values (pH 3-7), the piperidine nitrogen is protonated, carrying a positive charge. Simultaneously, residual silanol groups (Si-OH) on the C18 stationary phase can be deprotonated and negatively charged (Si-O⁻), creating strong, undesirable ionic interactions. This leads to peak tailing, as the analyte is released from these active sites in a slow, non-uniform manner.[2]
-
Mitigation Strategies: Understanding this mechanism is key to developing robust methods. The most common strategy is to suppress the ionization of the silanol groups by operating at a low mobile phase pH (typically pH 2.5-3.5) using an acidic modifier like phosphoric acid or formic acid. At this low pH, the silanols are fully protonated (Si-OH), minimizing the ionic interaction and resulting in sharper, more symmetrical peaks.
Strategic Approach to Method Development
The primary consideration when developing an HPLC-UV method for a piperidine-containing compound is its molecular structure, specifically its ability to absorb UV radiation. The presence or absence of a chromophore dictates the analytical strategy.
Caption: Method selection workflow for piperidine compound analysis.
Protocol 1: Direct HPLC-UV Analysis of Compounds with a Native Chromophore
Principle: This method is applicable to piperidine-containing molecules that possess a chromophore—a part of the molecule with conjugated double bonds (e.g., aromatic rings) that absorbs UV light. Piperine, the main alkaloid in black pepper, is a perfect example, containing an extended conjugated system that makes it strongly UV-active and ideal for direct detection.[3]
Application Example: Quantification of Piperine in a Nanoemulsion
This protocol details the quantification of piperine from a nanoemulsion formulation, a common application in drug delivery development.[3]
Step-by-Step Experimental Protocol
-
Reagents and Materials:
-
Methanol (HPLC Grade)
-
Ultrapure Water
-
Piperine Reference Standard
-
Sample (e.g., Piperine-loaded Nanoemulsion)
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of piperine reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Protect this solution from light.[1]
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the Standard Stock Solution with methanol to prepare calibration standards at concentrations of 5, 10, 20, 30, 40, and 50 µg/mL.
-
-
Sample Preparation:
-
Dilute a 400 µL aliquot of the piperine nanoemulsion in a 20 mL volumetric flask with methanol.[1]
-
Shake the flask vigorously (e.g., 1,100 rpm for 30 minutes) to ensure complete extraction of piperine from the formulation.[1]
-
Calibrate the flask to the mark with methanol. The theoretical final concentration in this example is 20 µg/mL.[1]
-
Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the conditions outlined in Table 1.
-
Inject the calibration standards in sequence, from lowest to highest concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of piperine against the known concentration of the standards.
-
Determine the concentration of piperine in the sample by interpolating its peak area from the calibration curve.
-
Data Presentation
Table 1: Chromatographic Conditions for Direct Piperine Analysis
| Parameter | Value | Reference |
|---|---|---|
| HPLC System | Agilent 1260 Infinity or equivalent | |
| Column | Gemini C18 (150 x 4.6 mm, 5 µm) | [3] |
| Mobile Phase | Methanol:Water (70:30, v/v) | [3] |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 30°C | |
| Injection Vol. | 20 µL | |
| UV Detection | 343 nm | [3] |
| Run Time | 10 minutes | |
Table 2: Typical Method Validation Parameters for Direct Piperine Analysis
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 5 - 50 µg/mL | [3] |
| Correlation Coefficient (r) | 0.9999 | [3] |
| Accuracy (% Recovery) | 101.3% | [3] |
| Precision (Repeatability, %RSD) | 0.38% | [3] |
| Precision (Intermediate, %RSD) | 1.11% | [3] |
| Limit of Detection (LOD) | 0.015 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.044 µg/mL |[1] |
Protocol 2: HPLC-UV Analysis via Pre-Column Derivatization
Principle: Simple piperidine and its non-chromophoric derivatives are effectively invisible to a UV detector. To enable detection, a chemical reaction is performed before HPLC injection to attach a UV-absorbing "tag" or chromophore to the analyte. A sensitive and accurate RP-HPLC method involves pre-column derivatization with 4-toluenesulfonyl chloride (tosyl chloride), which reacts with the secondary amine of piperidine to form a highly UV-active derivative.[4][5]
Caption: Derivatization of piperidine with tosyl chloride.
Application Example: Quantification of Piperidine in a Bulk Drug
This protocol describes the determination of residual piperidine in a bulk drug substance, a critical quality control test.[4][5]
Step-by-Step Experimental Protocol
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Phosphoric Acid (85%)
-
Piperidine Reference Standard
-
4-toluenesulfonyl chloride (Tosyl Chloride)
-
Sodium Bicarbonate
-
Bulk Drug Sample
-
-
Solutions Preparation:
-
Standard Stock Solution Preparation:
-
Prepare a stock solution of piperidine in a suitable solvent (e.g., dilute HCl or mobile phase).
-
-
Sample and Standard Derivatization:
-
Note: This is a generalized procedure. The exact stoichiometry, reaction time, and temperature should be optimized for the specific application.
-
To an aliquot of the standard or sample solution in a reaction vial, add an excess of the 4-toluenesulfonyl chloride solution.[1]
-
Add the basic buffer (sodium bicarbonate) to facilitate the reaction and neutralize the HCl byproduct.[1]
-
Cap the vial and heat in a water bath or heating block (e.g., 60°C for 30-90 minutes). The exact conditions must be optimized.[6]
-
After cooling to room temperature, the solution is ready for HPLC analysis. Dilute with mobile phase if necessary.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the conditions in Table 3.
-
Inject a blank (derivatization reagents without analyte) to identify any reagent peaks.
-
Inject the derivatized calibration standards and sample preparations.
-
Construct a calibration curve and quantify the piperidine in the sample as described in Protocol 1.
-
Data Presentation
Table 3: Chromatographic Conditions for Derivatized Piperidine
| Parameter | Value | Reference |
|---|---|---|
| HPLC System | Waters Alliance or equivalent | |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) | [4][5] |
| Mobile Phase | Water (0.1% H₃PO₄) : Acetonitrile (32:68, v/v) | [4][5] |
| Flow Rate | 1.0 mL/min | [4][5] |
| Column Temp. | 30°C | [4][5] |
| Injection Vol. | 10 µL | |
| UV Detection | 254 nm |
| Run Time | 15 minutes | |
Table 4: Method Validation Parameters for Derivatized Piperidine
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.44 - 53.33 µg/mL | [4][5] |
| Correlation Coefficient (R²) | 0.9996 | [4][5] |
| Accuracy (% Recovery) | 101.82% | [4][5] |
| Precision (%RSD) | 0.6% | [4][5] |
| Limit of Detection (LOD) | 0.15 µg/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.44 µg/mL |[4][5] |
Conclusion
The successful HPLC-UV analysis of piperidine-based compounds is readily achievable with a strategic approach. The fundamental decision between direct analysis and pre-column derivatization, based on the analyte's UV-absorbing properties, guides the entire method development process. For compounds with native chromophores like piperine, direct RP-HPLC methods are straightforward, rapid, and robust. For compounds lacking a chromophore, pre-column derivatization with reagents like tosyl chloride provides a reliable and sensitive path to quantification. By understanding the underlying chemical interactions and following validated protocols, researchers can confidently generate accurate and reproducible data for a wide range of piperidine-containing molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Structural Elucidation of 4-(2-Methoxyphenoxy)piperidine using Mass Spectrometry and NMR Spectroscopy
An Application Note and Protocol Guide:
Abstract
4-(2-Methoxyphenoxy)piperidine is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of agents targeting neurological pathways.[1] Accurate and unambiguous structural characterization is paramount for ensuring the identity, purity, and quality of such intermediates. This application note provides a comprehensive guide to the analytical characterization of this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition, coupled with an in-depth interpretation of the resulting spectral data. The causality behind experimental choices and the logic of spectral interpretation are explained to provide researchers with a robust framework for the structural verification of this and similar small molecules.
Compound Profile
Before delving into the analytical protocols, it is essential to understand the basic properties of the target molecule.
-
Compound Name: this compound
-
Molecular Formula: C₁₂H₁₇NO₂[2]
-
Molecular Weight: 207.27 g/mol [2]
-
Monoisotopic Mass: 207.125928785 Da[2]
Chemical Structure:
Source: PubChem CID 4341691[2]
The structure consists of a piperidine ring, a core motif in many pharmaceuticals, linked via an ether bond at its 4-position to a methoxy-substituted aromatic ring. The presence of both an amine and an aryl ether functionality dictates the fragmentation patterns observed in mass spectrometry and the chemical shifts in NMR spectroscopy.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. Electrospray Ionization (ESI) is particularly well-suited for polar molecules like this compound as it is a soft ionization technique that typically keeps the molecular ion intact.[3]
Protocol: Sample Preparation for LC-ESI-MS
The goal of sample preparation is to create a clean, dilute solution of the analyte in a solvent compatible with ESI-MS to ensure optimal ionization and prevent contamination of the instrument.[4][5]
-
Initial Solubilization: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of ~1 mg/mL.
-
Working Solution Preparation: Perform a serial dilution of the stock solution. Take 100 µL of the 1 mg/mL solution and dilute it with 900 µL of the same solvent to achieve a concentration of 100 µg/mL.
-
Final Dilution for Analysis: Take 100 µL of the 100 µg/mL solution and dilute it with 900 µL of the mobile phase (e.g., a mixture of methanol and water with 0.1% formic acid). This final concentration of ~10 µg/mL is typically ideal for modern ESI-MS instruments.[5]
-
Scientific Rationale: Overly concentrated samples can lead to signal suppression, poor mass resolution, and contamination of the ion source.[5] The addition of formic acid is crucial for promoting protonation in positive ion mode, leading to the formation of the [M+H]⁺ ion, which is essential for mass determination.
-
-
Filtration (If Necessary): If any solid particulates are visible, filter the final solution through a 0.22 µm syringe filter to prevent blockages in the LC system and MS spray needle.[5]
-
Transfer: Transfer the final solution to a standard 2 mL mass spectrometry vial.
Data Interpretation: Expected Molecular Ion and Fragmentation
In positive ion ESI-MS, the molecule is expected to be protonated at the most basic site, the secondary amine of the piperidine ring.
-
Molecular Ion: The expected protonated molecular ion [M+H]⁺ will have a mass-to-charge ratio (m/z) of 208.13 .
-
Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) experiments can provide structural information. The fragmentation of this compound is governed by the cleavage of its weakest bonds and the formation of stable carbocations or radical cations. Key fragmentation pathways include α-cleavage adjacent to the amine and cleavage of the ether bonds.[6][7][8]
Table 1: Predicted Mass Spectrometry Data
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 208.13 | [C₁₂H₁₈NO₂]⁺ | [M+H]⁺ (Protonated Molecular Ion) |
| 124.07 | [C₆H₈O₂]⁺ | Cleavage of the C-O ether bond between the piperidine and the aromatic ring. |
| 110.10 | [C₅H₁₂NO]⁺ | Cleavage of the Ar-O bond, retaining the piperidinoxy fragment. |
| 86.10 | [C₅H₁₂N]⁺ | α-cleavage within the piperidine ring, common for cyclic amines.[9] |
Visualization: Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation pathways for the protonated molecule.
Caption: Predicted ESI-MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the definitive elucidation of the carbon-hydrogen framework of an organic molecule.[10] By analyzing the chemical shift, integration, and coupling patterns in ¹H and ¹³C NMR spectra, we can assign every atom in the structure.
Protocol: NMR Sample Preparation
The quality of an NMR spectrum is highly dependent on the quality of the sample preparation. The goal is to create a homogeneous solution in a high-quality NMR tube.[11][12][13]
-
Analyte Quantity: Weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a small, clean vial.[11]
-
Scientific Rationale: While ¹H NMR is highly sensitive, ¹³C NMR has a much lower natural abundance and sensitivity, requiring a more concentrated sample for efficient data acquisition.[11]
-
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. If solubility is an issue, DMSO-d₆ can be used.[14]
-
Scientific Rationale: Deuterated solvents are used to avoid large interfering solvent signals in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[11]
-
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, transparent solution is required.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube. If any solid particles remain, filter the solution through a small plug of cotton wool in the pipette.[12]
-
Scientific Rationale: Solid particles in the sample will severely degrade the quality of the magnetic field homogeneity (shimming), leading to broad spectral lines.[11]
-
-
Capping and Labeling: Cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their neighboring protons.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Ar-H (Aromatic) | 6.8 - 7.2 | Multiplet (m) | 4H | Protons on the benzene ring are deshielded by the ring current. The ortho-substitution pattern will create a complex multiplet. |
| -OCH₃ (Methoxy) | ~3.85 | Singlet (s) | 3H | Protons are deshielded by the adjacent oxygen atom. No adjacent protons to couple with. |
| -CH-O (Piperidine C4) | ~4.3 - 4.5 | Multiplet (m) | 1H | This proton is significantly deshielded due to the direct attachment to the electronegative ether oxygen. |
| -CH₂-N (Piperidine C2, C6) | ~2.9 - 3.2 | Multiplet (m) | 4H | Protons adjacent to the nitrogen atom are deshielded. They are diastereotopic and will show complex coupling. |
| -CH₂- (Piperidine C3, C5) | ~1.8 - 2.1 | Multiplet (m) | 4H | Standard aliphatic protons on the piperidine ring. |
| N-H (Amine) | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H | Chemical shift is variable and depends on concentration and solvent. Often exchanges, leading to a broad signal. |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-O (Aromatic C2) | ~149 | Aromatic carbon attached to two oxygen atoms (ether and methoxy), highly deshielded. |
| C-O (Aromatic C1) | ~147 | Aromatic carbon attached to the piperidine ether oxygen, deshielded. |
| Ar-C (Aromatic) | 110 - 125 | Standard chemical shift range for aromatic carbons.[15] |
| C-O (Piperidine C4) | ~75 | Aliphatic carbon attached to an electronegative oxygen, causing a significant downfield shift. |
| -OCH₃ (Methoxy) | ~56 | Standard chemical shift for a methoxy carbon. |
| C-N (Piperidine C2, C6) | ~46 | Aliphatic carbons adjacent to nitrogen are deshielded compared to simple alkanes. |
| C-C (Piperidine C3, C5) | ~32 | Standard aliphatic carbon signals. |
Integrated Spectroscopic Analysis Workflow
The definitive structural confirmation of this compound relies on the synergistic use of both MS and NMR data. The workflow below illustrates the logical process from sample receipt to final structure validation.
Caption: Integrated workflow for the structural elucidation of small molecules.
Conclusion
The combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides a comprehensive and unambiguous characterization of this compound. Mass spectrometry confirms the molecular weight and provides valuable structural clues through predictable fragmentation patterns. ¹H and ¹³C NMR spectroscopy deliver a detailed map of the carbon-hydrogen framework, allowing for the precise assignment of each atom within the molecule. The protocols and interpretive guidelines detailed in this application note offer a reliable framework for researchers and quality control scientists to ensure the structural integrity of this important chemical intermediate, thereby upholding the standards of scientific integrity in drug discovery and development.
References
- 1. jk-sci.com [jk-sci.com]
- 2. This compound | C12H17NO2 | CID 4341691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. biocompare.com [biocompare.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. scribd.com [scribd.com]
- 7. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 8. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 9. massbank.eu [massbank.eu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. scribd.com [scribd.com]
- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
Application Notes & Protocols: Leveraging 4-(2-Methoxyphenoxy)piperidine in Biochemical Assays
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(2-Methoxyphenoxy)piperidine in biochemical assays.
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Phenoxy-Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across more than twenty drug classes.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal building block for engaging with biological targets. This compound is a versatile derivative that combines this critical piperidine core with a methoxy-substituted phenoxy group, a feature known to modulate target affinity and selectivity.
While often utilized as a key intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders, the inherent structural motifs of this compound suggest it may possess direct biological activity.[3][4] The phenoxy-piperidine structure is a common feature in ligands targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.[5][6]
These application notes provide detailed protocols for evaluating the biochemical activity of this compound. The assays described are selected based on the known pharmacology of structurally related compounds and represent primary screening paradigms in modern drug discovery. We will explore its potential interactions with sigma receptors, its capacity for enzyme inhibition, and its influence on neurotransmitter transporters.
Compound Properties and Handling
Proper handling and storage are paramount for ensuring experimental reproducibility. This compound is commonly supplied as a hydrochloride salt, which enhances its solubility in aqueous buffers.[7]
| Property | Value | Reference |
| Chemical Name | This compound | [8] |
| CAS Number | 6024-31-3 (for HCl salt) | [3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [8] |
| Molecular Weight | 207.27 g/mol | [8] |
| Form | Typically a white to off-white solid. | N/A |
| Solubility | The HCl salt is soluble in water and DMSO. | [7] |
Stock Solution Preparation: For biochemical assays, a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO) is recommended. Store this stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing assay-ready solutions, perform serial dilutions in the appropriate assay buffer.
Causality Note: The use of DMSO is standard for solubilizing organic compounds, but its final concentration in the assay should be kept low (typically <0.5%) to avoid artifacts that could affect protein function or assay readout.
Application I: Sigma-1 (σ₁) Receptor Binding Assay
Scientific Rationale: The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein implicated in various neurological conditions. Structurally similar phenoxyalkylpiperidines have demonstrated high, nanomolar affinity for the σ₁ receptor.[9] The combination of the piperidine nitrogen (which is protonated at physiological pH) and the aromatic phenoxy group in this compound makes it a strong candidate for σ₁ receptor interaction.[9][10]
Assay Principle: This is a competitive radioligand binding assay. The assay measures the ability of the test compound, this compound, to displace a known high-affinity radioligand (e.g., --INVALID-LINK---pentazocine) from the σ₁ receptor in a membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Experimental Workflow:
Caption: Workflow for a σ₁ receptor radioligand binding assay.
Detailed Protocol:
-
Materials:
-
Membrane homogenates from HEK-293 cells stably expressing human σ₁ receptor.
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~40-50 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM final concentration).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
Cell harvester and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer, ranging from 1 nM to 100 µM.
-
In a 96-well plate, add in order:
-
50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of the diluted test compound or vehicle (DMSO) for control wells.
-
50 µL of --INVALID-LINK---pentazocine diluted in Assay Buffer (to a final concentration of ~2-3 nM).
-
50 µL of σ₁ receptor membrane preparation (50-100 µg protein per well).
-
-
Incubate the plate at 37°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Transfer the filter discs to scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding inhibition for each concentration of the test compound.
-
Plot the % inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
-
Application II: Acetylcholinesterase (AChE) Inhibition Assay
Scientific Rationale: The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. The piperidine moiety is present in several known AChE inhibitors, and related ether-linked piperidines have shown dual activity at H₃ receptors and cholinesterases.[6] This makes AChE a plausible target for this compound.
Assay Principle: This protocol uses the colorimetric method developed by Ellman. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. An inhibitor will slow this reaction, resulting in a lower rate of color development.
Enzymatic Reaction and Inhibition:
Caption: Ellman's method for measuring AChE activity and its inhibition.
Detailed Protocol:
-
Materials:
-
Human recombinant Acetylcholinesterase (AChE).
-
AChE Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Positive control inhibitor: Donepezil or Galantamine.
-
Clear, flat-bottom 96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
-
-
Procedure:
-
Prepare fresh solutions of ATCI (15 mM) and DTNB (10 mM) in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
To each well of the 96-well plate, add:
-
140 µL of Assay Buffer.
-
20 µL of DTNB solution (0.5 mM final concentration).
-
20 µL of the diluted test compound or vehicle (for control).
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of AChE enzyme solution (diluted in buffer to yield a ΔAbs/min of ~0.2 in control wells).
-
Immediately after adding the enzyme, add 20 µL of ATCI substrate solution (1.5 mM final concentration).
-
Measure the absorbance at 412 nm every minute for 10-15 minutes using the kinetic mode of the plate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (V₀, in mOD/min) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100 .
-
Plot the % inhibition against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a dose-response curve and determine the IC₅₀ value.
-
Summary and Future Directions
These protocols provide a robust framework for the initial biochemical characterization of this compound. The assays for σ₁ receptor binding and AChE inhibition are logical starting points based on established structure-activity relationships within this chemical class.[6][9]
A positive result, or "hit," in any of these primary screens should be followed by more extensive profiling to establish selectivity and mechanism of action. This includes:
-
Selectivity Profiling: Testing the compound against related targets (e.g., σ₂ receptors, other neurotransmitter transporters, BuChE) to determine its specificity.
-
Functional Assays: Moving from binding or enzymatic assays to cell-based functional assays to confirm that target engagement translates into a cellular response.
-
Lead Optimization: If promising activity is found, this compound can serve as a valuable starting point for a medicinal chemistry program, where chemists synthesize derivatives to improve potency, selectivity, and drug-like properties.[5][11]
By systematically applying these biochemical assays, researchers can effectively unlock the therapeutic potential of the this compound scaffold and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | C12H17NO2 | CID 4341691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. researchgate.net [researchgate.net]
Application Forefront: Exploring the Potential of 4-(2-Methoxyphenoxy)piperidine in Advanced Polymer Synthesis
Abstract
This technical guide ventures into the prospective applications of 4-(2-Methoxyphenoxy)piperidine in the realm of polymer science. While primarily recognized as a key intermediate in pharmaceutical development, its unique chemical architecture—featuring a secondary amine, an ether linkage, and an aromatic ring—presents a compelling case for its use as a functional monomer or modifying agent in the synthesis of novel polymers. This document synthesizes established principles of polymer chemistry with data on analogous structures to outline potential synthetic routes, protocols, and material properties. It is intended for researchers, polymer scientists, and materials development professionals interested in exploring new frontiers in functional and high-performance polymers.
Introduction: Beyond the Pharmaceutical Intermediate
This compound is a well-established building block in medicinal chemistry, frequently utilized in the synthesis of neurologically active compounds. Its structural features are prized for their ability to interact with biological targets. However, these same features—a reactive secondary amine on a saturated heterocycle, a flexible phenoxy ether linkage, and a methoxy-substituted aromatic ring—make it a highly attractive, yet underexplored, candidate for polymer synthesis.
A leading chemical supplier notes its application in material science for developing novel polymers with specific properties for electronics and coatings, though the specific literature for this application remains nascent[1]. This guide will, therefore, extrapolate from known polymerization reactions of similar phenoxy and piperidine-containing molecules to construct a forward-looking application note on its potential. We will focus on its hypothetical role as a diamine surrogate or a functional co-monomer in the synthesis of specialty polyamides.
Rationale for Polymer Applications: A Structural Perspective
The potential utility of this compound in polymer science is rooted in the distinct functionalities offered by its structure:
-
Piperidine Ring (Secondary Amine): The secondary amine (-NH-) is a reactive site for step-growth polymerization. It can react with dicarboxylic acids, acyl chlorides, or isocyanates to form polyamides, polyureas, or other related polymers. Piperidine-containing polymers are known to exhibit unique solubility profiles and thermal properties[2].
-
Phenoxy Ether Linkage: The ether bond introduces flexibility into the polymer backbone, which can lower the glass transition temperature (Tg) and improve processability. This is a common strategy to enhance the solubility and melt-processing characteristics of rigid aromatic polymers[3].
-
Methoxy Group: The -OCH3 group on the phenyl ring can enhance solubility in organic solvents and may offer a site for post-polymerization modification. Furthermore, its presence can influence inter-chain packing and, consequently, the bulk material properties.
These combined features suggest that polymers incorporating this compound could exhibit a desirable balance of thermal stability, chemical resistance, and processability, making them suitable for specialty applications.
Hypothetical Application: Synthesis of a Novel Polyamide
We propose the use of this compound as a functional monomer in a direct polycondensation reaction to synthesize a novel polyamide. For this to occur, the piperidine nitrogen must be part of a diamine structure. A plausible synthetic pathway would involve first modifying the this compound to introduce a second amine group, for example, by N-alkylation with a protected amino-alkyl halide, followed by deprotection.
However, for the purpose of this conceptual guide, we will consider a more direct, albeit hypothetical, scenario where it acts as a chain-terminating or functionality-modifying agent, or where it is part of a more complex AB-type monomer. A more straightforward and documented approach for similar structures is using a related piperidine derivative that is already a diamine or diacid.
Let's consider a well-established method for polyamide synthesis—the phosphorylation polycondensation—which is effective for a wide range of aromatic and heterocyclic monomers[4][5].
Proposed Reaction Scheme
Here, we illustrate a hypothetical polycondensation reaction where a diamine monomer containing the this compound moiety (represented as DA-MPP ) reacts with a commercially available diacid, such as terephthalic acid.
Caption: Hypothetical workflow for polyamide synthesis.
Experimental Protocol: Phosphorylation Polycondensation (Exemplary)
This protocol is adapted from established methods for synthesizing aromatic polyamides and serves as a template for the potential polymerization of a diamine derived from this compound[4].
Materials:
-
Hypothetical Diamine Monomer (DA-MPP)
-
Terephthalic Acid (or other aromatic diacid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Triphenyl Phosphite (TPP)
-
Ethanol and Water (for precipitation and washing)
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: Flame-dry a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Reagent Dissolution: Under a steady stream of nitrogen, charge the flask with the diacid (1.0 eq), LiCl (see table below), pyridine (0.6 mL per mmol of diacid), and NMP (1.0 mL per mmol of diacid). Stir the mixture at room temperature until all solids have dissolved.
-
Monomer Addition: Add the diamine monomer (1.0 eq) and TPP (2.2 eq) to the flask, along with additional NMP to achieve a final solids concentration of 10-15% (w/v).
-
Polymerization: Heat the reaction mixture to 105 °C and maintain this temperature with vigorous stirring for 3-5 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a large volume of ethanol in a blender to precipitate the polyamide.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly several times with hot water and then with ethanol to remove residual solvents and reagents.
-
Drying: Dry the final polymer product in a vacuum oven at 80-100 °C overnight.
Expected Polymer Properties & Characterization
The resulting polymer would be characterized to determine its structure, molecular weight, and thermal properties.
| Parameter | Technique | Expected Outcome / Rationale |
| Structure Confirmation | FTIR, ¹H NMR, ¹³C NMR | FTIR should show characteristic amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands. NMR would confirm the incorporation of the monomer units into the chain. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Moderate to high molecular weights (Mw = 30,000 - 100,000 g/mol ) are expected, indicative of successful polymerization[4]. PDI values would be ~1.8-2.5. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | The polymer should exhibit good thermal stability, with a 5% weight loss temperature likely above 350 °C in N₂. |
| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | The Tg would likely be in the range of 180-250 °C. The phenoxy ether linkage is expected to result in a lower Tg compared to fully rigid aromatic polyamides. |
| Solubility | Solubility Tests | Expected to be soluble in polar aprotic solvents like NMP, DMAc, and DMF, aided by the methoxy group and the ether linkage which disrupt chain packing. |
Alternative Application: Polymer Stabilization
Beyond serving as a monomer, piperidine derivatives are widely used as light and heat stabilizers in polymers, particularly in polyolefins and polyurethanes[6]. Hindered Amine Light Stabilizers (HALS) are a major class of such additives. While this compound is not a classic HALS (which typically have bulky alkyl groups adjacent to the amine nitrogen), its structure could be modified to create a novel stabilizer. The phenoxy group could improve compatibility with certain polymer matrices.
Mechanism of Action (Hypothetical)
A derivative of this compound could function as a radical scavenger. The piperidine nitrogen can be oxidized to a stable nitroxyl radical, which can then trap and deactivate the free radicals that lead to polymer degradation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. biosynce.com [biosynce.com]
- 3. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a linear polymer from an AB2 monomer of 1-(3-phenoxypropyl)piperidine-4-one in trifluoromethanesulfonic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3933735A - 4-Piperidone derivatives, their preparation and their use as stabilizers - Google Patents [patents.google.com]
stereoselective synthesis of 4-(2-Methoxyphenoxy)piperidine derivatives
An Application Guide to the Stereoselective Synthesis of 4-(2-Methoxyphenoxy)piperidine Derivatives
Authored by a Senior Application Scientist
Abstract
The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents targeting the central nervous system (CNS). Specifically, this compound derivatives are key intermediates in the development of therapeutics for neurological disorders, including depression and anxiety.[1][2] The stereochemistry at the C4 position of the piperidine ring is often critical for biological activity and receptor-binding affinity. This application note provides an in-depth guide to the stereoselective synthesis of these valuable compounds, focusing on robust and scalable methodologies. We will explore two primary strategies: the stereospecific introduction of the aryloxy group via the Mitsunobu reaction and the diastereoselective reduction of a 4-piperidone precursor. Detailed, field-tested protocols and the underlying chemical principles are presented to aid researchers in drug discovery and process development.
Introduction: Pharmacological Significance and Stereochemical Considerations
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals.[3][4] Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, making it an ideal scaffold for interacting with biological targets. When functionalized at the C4 position with an aryloxy group, such as 2-methoxyphenoxy, these molecules can exhibit significant activity as analgesics, antipsychotics, and antidepressants.[5][6][7]
The stereochemical configuration of the C4 carbon is paramount. Enantiomers of a chiral drug can have vastly different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, the ability to selectively synthesize a single desired stereoisomer is not merely an academic challenge but a regulatory and safety necessity in drug development. This guide focuses on methods that provide high levels of stereocontrol, ensuring access to enantiomerically pure materials.
Strategic Overview: Pathways to Stereocontrol
Achieving stereoselectivity in the synthesis of this compound derivatives can be approached from two principal directions, each hinging on the stage at which the critical C4 stereocenter is established.
-
Strategy A: Synthesis via a Chiral Alcohol Intermediate: This approach establishes the stereocenter first by creating an enantiomerically enriched 4-hydroxypiperidine. The subsequent introduction of the 2-methoxyphenoxy group is then performed using a reaction that proceeds with a known stereochemical outcome, typically inversion. The Mitsunobu reaction is the premier choice for this transformation due to its reliability and stereospecificity.[8][9]
-
Strategy B: Diastereoselective Reduction of a Prochiral Ketone: In this alternative route, the 2-methoxyphenoxy moiety is installed on an achiral 4-piperidone ring first. The resulting ketone is prochiral, and its subsequent reduction can be controlled to favor one diastereomer over the other, provided other elements of chirality or steric hindrance are present on the ring.[10][11]
Strategy A is often preferred as it allows for the synthesis of a versatile chiral building block (the 4-hydroxypiperidine) that can be coupled with various phenols, while the stereochemical outcome is highly predictable.
Key Methodology I: Stereospecific Arylation via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of other functional groups with complete inversion of stereochemistry.[12] This makes it exceptionally well-suited for the synthesis of chiral 4-aryloxypiperidines from their corresponding chiral 4-hydroxypiperidine precursors.
Causality of the Mitsunobu Reaction
The reaction's efficacy stems from the in-situ activation of the alcohol's hydroxyl group. Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a betaine intermediate.[12] This intermediate deprotonates the acidic phenol (2-methoxyphenol), which then acts as the nucleophile. The alcohol's oxygen atom attacks the activated phosphonium species, forming an oxyphosphonium salt—an excellent leaving group. The phenoxide ion then displaces this leaving group via a classical SN2 mechanism, which enforces the inversion of configuration at the carbon center.[8][9]
Protocol 1: Mitsunobu Synthesis of (S)-1-Boc-4-(2-methoxyphenoxy)piperidine
This protocol details the conversion of (R)-1-Boc-4-hydroxypiperidine to its (S)-aryloxy counterpart. The choice of an N-Boc protecting group is strategic, as it is stable under the reaction conditions and can be readily removed later.
Materials:
-
(R)-1-Boc-4-hydroxypiperidine (1.0 equiv)
-
2-Methoxyphenol (guaiacol) (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, Hexanes, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-1-Boc-4-hydroxypiperidine (1.0 equiv), 2-methoxyphenol (1.5 equiv), and triphenylphosphine (1.5 equiv).
-
Solvent Addition: Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the alcohol).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD (1.5 equiv) dropwise to the stirred solution over 15-20 minutes. Causality Note: Slow addition is crucial to control the initial exothermic reaction and prevent the formation of side products.[13]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting alcohol.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M NaOH (2x) to remove excess phenol, water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product contains triphenylphosphine oxide (TPPO) and the DIAD-hydrazine byproduct. Purify the residue by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure product.
| Parameter | Typical Result | Reference |
| Chemical Yield | 70-90% | [8][9] |
| Stereochemical Outcome | >99% Inversion | [8][12] |
| Enantiomeric Excess | Maintained from starting material | [9] |
| Caption: Representative data for the Mitsunobu etherification of a chiral 4-hydroxypiperidine. |
Key Methodology II: Diastereoselective Ketone Reduction
An alternative strategy involves the reduction of a prochiral N-protected-4-(2-methoxyphenoxy)piperidone. The stereochemical outcome of this reduction is governed by the facial selectivity of the hydride attack on the carbonyl group. This selectivity can be influenced by steric hindrance imposed by existing substituents on the piperidine ring.
Causality of Diastereoselective Reduction
The reduction of a cyclic ketone like a 4-piperidone with a hydride reagent (e.g., NaBH₄) can result in two diastereomeric alcohols (axial and equatorial). The ratio of these products is determined by a combination of steric and electronic factors.
-
Axial Attack: Hydride attack from the axial face leads to the formation of an equatorial alcohol. This trajectory is often favored for small, unhindered reducing agents as it avoids torsional strain in the transition state.
-
Equatorial Attack: Hydride attack from the more sterically hindered equatorial face produces an axial alcohol. This pathway is generally disfavored unless the axial face is significantly blocked.
By using bulky reducing agents (e.g., L-Selectride® or K-Selectride®), one can often enhance the selectivity for attack from the less hindered face, leading to a higher diastereomeric ratio.[14] For a piperidone with substituents at other positions (e.g., C2 or C3), those substituents will further direct the incoming hydride, making the outcome highly substrate-dependent.[11]
Protocol 2: Diastereoselective Reduction of a Substituted 4-Piperidone
This protocol outlines a general procedure for the reduction of a piperidone, emphasizing the conditions that influence stereoselectivity.
Materials:
-
Substituted N-Boc-4-piperidone (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Reaction Setup: Dissolve the N-Boc-4-piperidone substrate in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add NaBH₄ portion-wise over 10 minutes. Causality Note: Portion-wise addition controls the evolution of hydrogen gas. The use of a less-bulky reagent like NaBH₄ often provides moderate to good selectivity, which can be sufficient depending on the substrate.[11]
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ketone.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Work-up:
-
Concentrate the mixture to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification & Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio (dr) must be determined by ¹H NMR analysis or by a suitable chromatographic method.
| Reducing Agent | Typical Selectivity (Axial:Equatorial Attack) | Reference |
| NaBH₄ | Moderately selective for axial attack | [11] |
| L-Selectride® | Highly selective for attack from the less hindered face | [14] |
| Caption: Comparison of common reducing agents for 4-piperidone reduction. |
Analytical Validation: Determination of Enantiomeric Purity
Verifying the stereochemical integrity of the final product is a critical, self-validating step in any stereoselective synthesis. The most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC).
Protocol 3: Chiral HPLC Analysis
Since many piperidine derivatives lack a strong UV chromophore, a pre-column derivatization step is often necessary to introduce one, allowing for sensitive UV detection.[15][16]
Materials:
-
Chiral piperidine sample
-
Chiral derivatizing agent (e.g., p-toluenesulfonyl chloride)
-
Base (e.g., triethylamine)
-
Aprotic solvent (e.g., dichloromethane)
-
Chiral HPLC column (e.g., Chiralpak® AD-H)
-
HPLC-grade mobile phase solvents (e.g., ethanol, hexane, diethylamine)
Procedure:
-
Derivatization:
-
Dissolve the piperidine sample (after N-deprotection, if necessary) in dichloromethane.
-
Add triethylamine (2.0 equiv) followed by p-toluenesulfonyl chloride (1.2 equiv).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry and concentrate the organic layer. The resulting tosyl-amides can be readily analyzed.[15]
-
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (or similar polysaccharide-based column).
-
Mobile Phase: A mixture of hexane and ethanol, often with a small amount of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape.[15][17]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 228 nm or 254 nm).[15][17]
-
-
Analysis:
-
Inject a prepared solution of the derivatized sample.
-
Integrate the peak areas corresponding to the two separated enantiomers (now separated as diastereomeric derivatives if a chiral derivatizing agent was used, or directly if the column separates the enantiomers).
-
Calculate the enantiomeric excess using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Conclusion
The stereoselective synthesis of this compound derivatives is a critical task in modern drug development. By leveraging well-understood, stereospecific reactions like the Mitsunobu reaction on enantiopure 4-hydroxypiperidine precursors, researchers can access these valuable scaffolds with a high degree of confidence and control. While diastereoselective reductions offer an alternative path, the former strategy provides greater predictability and modularity. The protocols and mechanistic insights provided in this note serve as a robust foundation for scientists and professionals engaged in the synthesis of stereochemically defined pharmaceutical agents. Rigorous analytical validation by methods such as chiral HPLC is essential to confirm the success of any stereoselective transformation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ijnrd.org [ijnrd.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction | Record | DigitalNZ [digitalnz.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. 4-Piperidone synthesis [organic-chemistry.org]
- 15. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Purification of Piperidine Derivatives by Column Chromatography
An In-Depth Technical Guide
Executive Summary
Piperidine scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The synthesis of these valuable derivatives invariably produces crude mixtures requiring robust purification. However, the inherent basicity of the piperidine nitrogen presents significant challenges for standard silica gel column chromatography, often leading to poor separation, low recovery, and significant peak tailing.[2][3][4]
This technical guide provides a comprehensive framework for overcoming these challenges. We will delve into the fundamental principles governing the interaction between basic analytes and stationary phases, and present a systematic, field-proven approach to method development. This note offers detailed protocols, troubleshooting guidance, and expert insights to empower researchers to achieve high-purity isolation of piperidine derivatives consistently and efficiently.
The Core Challenge: Taming the Basic Nitrogen
The primary obstacle in the chromatographic purification of piperidine derivatives is the strong, non-specific interaction between the basic lone pair of electrons on the piperidine nitrogen and the acidic surface of the most common stationary phase, silica gel.
Silica gel's surface is populated with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5).[5][6] A basic piperidine derivative can be protonated by these silanol groups, leading to a strong ionic interaction. This secondary interaction, distinct from the desired polar-adsorption mechanism, causes several problems:
-
Peak Tailing: The analyte molecules that bind ionically are released slowly and unevenly, resulting in broad, asymmetric "tailing" peaks during elution.[6][7] This severely compromises resolution, making it difficult to separate the target compound from closely related impurities.
-
Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the compound may bind irreversibly to the column, leading to reduced yield.[8]
-
Inconsistent Elution: The elution profile can become unpredictable, making the purification process difficult to reproduce.
The diagram below illustrates this problematic interaction and its solution.
Caption: Mechanism of peak tailing and the effect of a basic modifier.
Strategic Method Development
A successful purification strategy relies on the systematic optimization of the stationary and mobile phases to minimize unwanted secondary interactions.
Stationary Phase Selection
While standard silica gel (230-400 mesh for flash chromatography) is the workhorse, its acidic nature is the root of the problem.[9] When standard methods fail, consider these alternatives:
-
Alumina: Can be obtained in basic, neutral, or acidic grades. Basic alumina is a suitable alternative for very acid-sensitive compounds, though it offers different selectivity compared to silica.
-
Deactivated Silica: Commercially available or can be prepared by treating standard silica gel with a silylating agent to "cap" the free silanol groups, reducing surface acidity.[10][11]
For most applications, however, modifying the mobile phase is a more practical and cost-effective solution than changing the stationary phase.
Mobile Phase Optimization: The Key to Success
The composition of the mobile phase (the eluent) is the most critical factor to control.
A. The Non-Polar/Polar Solvent System: The separation is achieved by balancing the polarity of the solvent system. A less polar mobile phase results in stronger adsorption to the polar silica gel (longer retention time), while a more polar mobile phase speeds up elution.
B. The Essential Basic Modifier: To prevent peak tailing, a small amount of a basic additive must be incorporated into the mobile phase.[12] This modifier competitively neutralizes the acidic silanol sites on the silica, allowing the piperidine derivative to elute based on its polarity with minimal ionic interference.[13]
-
Triethylamine (TEA) or Diethylamine (DEA): These are the most common choices. A concentration of 0.1% to 1% (v/v) is typically sufficient.
-
Ammonium Hydroxide: A solution of 1-2% in methanol can be used as a polar component in the eluent system (e.g., in a Dichloromethane/Methanol-NH₄OH system).
The table below provides starting points for solvent system selection.
| Polarity of Piperidine Derivative | Non-Polar Solvent | Polar Solvent | Recommended Basic Modifier | Typical Starting Ratio |
| Low to Medium | Hexanes / Heptane | Ethyl Acetate | 0.5 - 1% Triethylamine | 9:1 to 1:1 |
| Medium to High | Dichloromethane | Methanol | 0.5 - 1% Triethylamine | 99:1 to 9:1 |
| High (Polar Substituents) | Dichloromethane | 2% NH₄OH in Methanol | N/A (Modifier is in solvent) | 98:2 to 90:10 |
A Validated Purification Workflow
A reproducible purification workflow is a self-validating system, with analytical checks at each critical stage.
Caption: A systematic workflow for piperidine derivative purification.
Detailed Experimental Protocols
This section provides a step-by-step guide for the purification of a model compound, N-benzyl-4-piperidone, a moderately polar piperidine derivative.
Protocol 1: TLC Method Development
-
Prepare Eluent: In a small beaker, prepare ~10 mL of a test solvent system, such as Hexane:Ethyl Acetate (4:1). Add 1% triethylamine (in this case, 100 µL).
-
Prepare TLC Chamber: Pour the prepared eluent into a TLC chamber to a depth of ~0.5 cm. Add a piece of filter paper to saturate the chamber atmosphere and cover with a watch glass.
-
Spot Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.[14]
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the separated components. Since piperidines may not be UV-active, use an appropriate stain like potassium permanganate or iodine vapor.[15][16]
-
Optimize: The ideal solvent system should give the target compound an Rf (retention factor) value of 0.25 - 0.35 and show clear separation from impurities. Adjust the solvent ratio as needed. A more polar system (e.g., 2:1 Hex:EtOAc) will increase the Rf.
Protocol 2: Column Packing (Slurry Method)
-
Prepare Column: Secure a glass column of appropriate size vertically to a clamp stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[17] Add a ~1 cm layer of sand.
-
Make Slurry: In a beaker, measure the required amount of silica gel (typically 30-50g of silica per 1g of crude mixture). Add the initial, non-polar eluent (e.g., 9:1 Hex:EtOAc + 1% TEA) to create a pourable slurry.
-
Pack Column: Using a funnel, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure the silica packs into a uniform, bubble-free bed.[17]
-
Equilibrate: Once all the silica has settled, add a final ~1 cm layer of sand on top to protect the surface.[18] Wash the column with 2-3 column volumes of the initial eluent, never allowing the solvent level to drop below the top layer of sand.
Protocol 3: Sample Loading and Elution (Dry Loading)
Dry loading is highly recommended as it often results in better resolution compared to wet loading, especially if the compound has limited solubility in the eluent.[19]
-
Adsorb Sample: Dissolve the crude mixture (~1g) in a minimal amount of a low-boiling point solvent (e.g., dichloromethane). Add 2-3g of silica gel to this solution.
-
Evaporate Solvent: Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[18][19]
-
Load Column: Drain the solvent in the packed column until it is level with the top layer of sand. Carefully add the silica-adsorbed sample onto the sand layer, creating a thin, even band.
-
Add Final Sand Layer: Gently add another ~0.5 cm of sand on top of the sample layer.
-
Begin Elution: Carefully add the mobile phase to the column using a pipette, without disturbing the top layers. Once the solvent has wetted the sample layer, the column can be carefully filled with eluent.
-
Run Column: Open the stopcock and begin collecting fractions in test tubes. Maintain a constant level of eluent at the top of the column. For flash chromatography, apply gentle air pressure to achieve a solvent flow rate of approximately 2 inches per minute.[20]
-
Analyze Fractions: Periodically, spot fractions onto a TLC plate to monitor the elution of the product. Combine the fractions that contain the pure compound.[20]
-
Isolate Product: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified piperidine derivative.
Troubleshooting Common Issues
| Problem | Probable Cause | Solution |
| Compound streaks on TLC plate | Insufficient basic modifier; sample is too concentrated. | Increase the concentration of TEA/DEA to 1-2% in the TLC chamber. Dilute the sample before spotting. |
| Compound will not elute from column | Eluent is not polar enough; irreversible adsorption. | Gradually increase the polarity of the mobile phase (gradient elution). If it still doesn't elute, it may have decomposed on the silica.[8] |
| Poor separation of close spots | Eluent is too polar; column was overloaded; poorly packed column. | Use a less polar solvent system to increase retention and improve separation. Reduce the amount of sample loaded. Repack the column carefully. |
| Cracks or channels in silica bed | Column was packed improperly or allowed to run dry. | This column cannot be salvaged. The purification must be repeated with a freshly packed column. |
Conclusion
The successful purification of piperidine derivatives by column chromatography is not a matter of chance, but of systematic and informed method development. The key to overcoming the challenge of their basicity lies in understanding the underlying chemical interactions with the stationary phase. By employing a mobile phase modified with a basic additive like triethylamine, researchers can effectively suppress unwanted ionic interactions, prevent peak tailing, and achieve high-resolution separation. The workflow and protocols detailed in this guide provide a robust and reliable framework for obtaining high-purity piperidine compounds, a critical step in advancing drug discovery and chemical research.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blogs | Restek [discover.restek.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. reddit.com [reddit.com]
- 11. uhplcs.com [uhplcs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Khan Academy [khanacademy.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. web.uvic.ca [web.uvic.ca]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. chromtech.com [chromtech.com]
- 20. Chromatography [chem.rochester.edu]
Application Note: Utilizing 4-(2-Methoxyphenoxy)piperidine as a Chromatography Standard
Abstract
This technical guide provides a comprehensive framework for the use of 4-(2-Methoxyphenoxy)piperidine as a reference standard in chromatographic analyses. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for standard preparation, high-performance liquid chromatography (HPLC) analysis, and method validation. The causality behind experimental choices is explained to ensure scientific integrity and robust, reproducible results. This document is structured to serve as a practical, field-proven guide, grounded in authoritative references and established analytical principles.
Introduction: The Role of this compound in Analytical Chemistry
This compound and its derivatives are prevalent structural motifs in medicinal chemistry, often serving as key intermediates or final active pharmaceutical ingredients (APIs).[1][2] Their presence in complex matrices necessitates the development of precise and reliable analytical methods for quantification and purity assessment. The use of a well-characterized reference standard is paramount to achieving accurate and traceable results in chromatographic techniques such as HPLC.[3][4][5] This application note establishes the protocols for employing this compound as a chromatography standard, ensuring data integrity throughout the analytical workflow.
Chemical and Physical Properties: A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C12H17NO2 | [6][7] |
| Molecular Weight | 207.27 g/mol | [6][7] |
| Appearance | White solid | [2] |
| CAS Number | 28033-32-1 | [7] |
Note: The hydrochloride salt (CAS: 6024-31-3) is also commonly used and exhibits greater solubility in aqueous solutions.[2]
Standard Preparation: The Foundation of Accurate Quantification
The accuracy of any chromatographic analysis is fundamentally dependent on the precise preparation of reference standards.[3][8][9] This section details the gravimetric preparation of stock and working standard solutions of this compound, a method that minimizes volumetric errors.[5]
Materials and Equipment
-
This compound reference standard (purity ≥ 98%)
-
HPLC-grade acetonitrile and methanol
-
Deionized water (18.2 MΩ·cm)
-
Analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or nylon)
Protocol for Stock Standard Preparation (1000 µg/mL)
-
Weighing: Accurately weigh approximately 10 mg of the this compound reference standard into a clean, dry 10 mL Class A volumetric flask using an analytical balance. Record the exact weight.
-
Dissolution: Add approximately 7 mL of a diluent (e.g., 50:50 Methanol:Water) to the flask. The choice of diluent is critical; it must fully solubilize the standard and be compatible with the mobile phase.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.
-
Dilution to Volume: Allow the solution to return to room temperature. Dilute to the 10 mL mark with the diluent.
-
Homogenization: Invert the flask 15-20 times to ensure a homogenous solution.
-
Calculation: Calculate the exact concentration of the stock solution based on the recorded weight and purity of the reference standard.
Protocol for Working Standard Preparation
Working standards for calibration curves are prepared by serial dilution of the stock solution.
-
Pipetting: Using calibrated pipettes, transfer the required volumes of the stock solution into separate volumetric flasks.
-
Dilution: Dilute to the final volume with the chosen diluent.
-
Example Dilution Series: For a 5-point calibration curve from 1 µg/mL to 50 µg/mL, appropriate dilutions would be made from the 1000 µg/mL stock solution.
HPLC Method for Analysis
A robust HPLC method is essential for the separation and quantification of this compound. Given its chemical structure, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point.[10][11] The piperidine and methoxy groups impart a degree of polarity, which must be considered in method development.[12][13][14]
Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC. |
| Elution | Isocratic or Gradient | Start with isocratic (e.g., 70:30 A:B) and optimize. A gradient may be needed for complex samples. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Enhances reproducibility by controlling viscosity and retention time. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Detector | UV at 239 nm[15][16] | The aromatic ring provides UV absorbance. Wavelength should be optimized via a UV scan. |
Experimental Workflow Diagram
Caption: High-level workflow for HPLC analysis.
Method Validation Protocol
To ensure the developed analytical method is suitable for its intended purpose, a thorough validation must be performed in accordance with regulatory guidelines such as ICH Q2(R1).[17][18][19][20][21]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest. | Peak purity analysis (e.g., with a DAD detector) should be > 99%. No interfering peaks at the retention time of the analyte in blank and placebo samples. |
| Linearity | To establish a linear relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Overall RSD of results should remain within acceptable limits (e.g., ≤ 5%) when parameters like flow rate, pH, and column temperature are varied slightly. |
Troubleshooting Common Issues
Even with a validated method, issues can arise. A logical approach to troubleshooting is essential for maintaining laboratory efficiency.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common HPLC issues.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the use of this compound as a chromatography standard. By following the outlined procedures for standard preparation, HPLC analysis, and method validation, researchers can ensure the generation of accurate, reliable, and reproducible data. The principles and methodologies described are fundamental to quality control and research and development in the pharmaceutical and chemical industries.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Accurate preparation of standards for chromatographic analysis - A quick and easy way to prepare accurate reference standards for HPLC and other chromatographic analytical methods [chemeurope.com]
- 5. mt.com [mt.com]
- 6. This compound | C12H17NO2 | CID 4341691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 28033-32-1 | this compound - Synblock [synblock.com]
- 8. labcompare.com [labcompare.com]
- 9. mastelf.com [mastelf.com]
- 10. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromtech.com [chromtech.com]
- 12. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. starodub.nl [starodub.nl]
- 20. ICH Official web site : ICH [ich.org]
- 21. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Diastereoselectivity in the Pictet-Spengler Reaction
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with diastereoselectivity in their reactions. Here, we address common issues in a practical question-and-answer format, providing not only solutions but also the underlying scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction is yielding a nearly 1:1 mixture of diastereomers. What is the most common reason for this lack of selectivity?
A1: A 1:1 diastereomeric ratio often indicates that the reaction is operating under thermodynamic control, or that the energy difference between the transition states leading to the two diastereomers is negligible under your current conditions. The Pictet-Spengler reaction can be highly sensitive to temperature. Reactions run at elevated temperatures often allow for equilibration between the cis and trans products, leading to a mixture that reflects their relative thermodynamic stabilities, which can be very similar.[1]
Conversely, kinetic control, which favors the formation of the product formed via the lowest energy transition state, is typically achieved at lower temperatures.[2] For many tryptophan-derived substrates, the cis diastereomer is the kinetically favored product.[2][3]
Q2: How does the choice of acid catalyst impact the diastereoselectivity of my reaction?
A2: The acid catalyst is a critical determinant of diastereoselectivity as it influences the nature and reactivity of the key iminium ion intermediate.[2]
-
Brønsted Acids: Stronger Brønsted acids, such as trifluoroacetic acid (TFA), tend to favor the formation of the cis product under kinetic control.[4] Weaker acids may require higher temperatures to achieve a reasonable reaction rate, inadvertently pushing the reaction towards thermodynamic control and lower selectivity.
-
Lewis Acids: Chiral Lewis acids can be employed to create an asymmetric environment around the iminium ion, thereby influencing the facial selectivity of the intramolecular cyclization.[5]
-
Superacids: In some cases, superacids can lead to high stereoselectivities, potentially through a dicationic mechanism that results in a more organized transition state.[6]
The choice of catalyst should be tailored to the specific substrates and desired stereochemical outcome.
Q3: I am using a chiral starting material (e.g., L-tryptophan methyl ester), but my diastereoselectivity is still poor. What factors should I investigate?
A3: While a chiral starting material can induce diastereoselectivity, several factors can undermine this control:
-
Epimerization: Under acidic conditions, the newly formed stereocenter at C-1 can be prone to epimerization.[3][7] This is especially true if the reaction is run for extended periods or at high temperatures. The mechanism for this can involve a retro-Pictet-Spengler reaction or protonation at C-1, leading to a loss of stereochemical integrity.
-
Solvent Effects: The polarity of the solvent can influence the conformation of the iminium ion intermediate and the transition state of the cyclization. Protic solvents can stabilize charged intermediates differently than aprotic solvents, which can alter the energy landscape of the reaction and thus the diastereoselectivity.
-
Steric Hindrance: The steric bulk of both the aldehyde and any protecting groups on the tryptamine nitrogen can significantly influence which face of the iminium ion is more accessible for the intramolecular attack of the indole nucleus. If the steric differentiation is minimal, low diastereoselectivity can result.
Troubleshooting Guides & Protocols
Guide 1: Optimizing Reaction Temperature for Kinetic Control
If you are observing low diastereoselectivity, a temperature study is the first recommended step to favor the kinetically controlled product.
Objective: To determine the optimal temperature for maximizing the diastereomeric ratio (d.r.).
Protocol:
-
Set up a series of identical reactions in parallel. A typical setup would involve your tryptamine derivative and aldehyde in a suitable solvent.
-
Add the acid catalyst at the initial temperature for each reaction.
-
Run each reaction at a different temperature, for example: Room Temperature (25 °C), 0 °C, -20 °C, and -78 °C.
-
Monitor the reactions by TLC or LC-MS to determine the point of maximum conversion of the starting material.
-
Once the reactions are complete, quench them and isolate the product.
-
Analyze the diastereomeric ratio of the crude product for each reaction temperature using ¹H NMR or chiral HPLC.
Expected Outcome: You should observe an increase in the diastereomeric ratio as the reaction temperature is decreased, indicating a shift towards kinetic control.
| Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 70 | 1.5 : 1 |
| 25 | 4 : 1 |
| 0 | 10 : 1 |
| -78 | >20 : 1 |
Note: The above data is illustrative. Actual results will vary based on substrates and conditions.
Guide 2: Screening Acid Catalysts
The choice of acid can dramatically alter the diastereoselectivity. This guide provides a framework for screening different acid catalysts.
Objective: To identify an acid catalyst that provides the highest diastereoselectivity for your specific substrates.
Protocol:
-
Set up parallel reactions at the optimal temperature determined from your temperature study (or at 0 °C if no prior optimization has been done).
-
To each reaction, add a different acid catalyst. A good starting panel would include:
-
Trifluoroacetic acid (TFA)
-
p-Toluenesulfonic acid (p-TsOH)
-
Camphorsulfonic acid (CSA)[1]
-
A Lewis acid such as Sc(OTf)₃ or Yb(OTf)₃
-
-
Ensure the molar equivalents of the acid are consistent across all reactions.
-
Monitor the reactions for completion.
-
Work up the reactions and analyze the d.r. of the crude product.
| Catalyst | Diastereomeric Ratio (cis:trans) |
| p-TsOH | 3 : 1 |
| TFA | 12 : 1 |
| CSA | 8 : 1 |
| Sc(OTf)₃ | 2 : 1 |
Note: This table provides example data to illustrate the potential impact of different catalysts.
Visualizing the Mechanism and Troubleshooting Logic
To better understand the factors at play, the following diagrams illustrate the core concepts.
References
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diastereo- and enantio-selectivity in the Pictet–Spengler reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Piperidine Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis and optimization of piperidine rings. The piperidine motif is a cornerstone in medicinal chemistry and natural product synthesis, making its efficient construction a critical skill for organic chemists.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during piperidine ring formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for forming a piperidine ring?
There are several robust methods for synthesizing the piperidine scaffold, each with its own advantages and substrate scope. The choice of method often depends on the available starting materials and the desired substitution pattern on the piperidine ring. Key strategies include:
-
Hydrogenation of Pyridines: This is a direct and widely used method that involves the reduction of a pre-existing pyridine ring using a variety of catalysts and hydrogen sources.[4]
-
Reductive Amination: This powerful one-pot reaction typically involves the condensation of a dicarbonyl compound (or its equivalent) with a primary amine, followed by the in-situ reduction of the resulting imine or enamine to form the piperidine ring.[2][4][5]
-
Aza-Diels-Alder Reaction: This [4+2] cycloaddition reaction between an imine (dienophile) and a diene is an effective way to construct the six-membered ring, often with good stereocontrol.[4] The reaction can proceed through either a concerted or a stepwise mechanism.[4][6]
-
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, catalyzed by acid, to form a tetrahydroisoquinoline or tetrahydro-β-carboline, which are piperidine-containing structures.[4][7][8]
-
Intramolecular Cyclization: A broad category of reactions where a linear precursor containing both the nitrogen and the requisite carbon chain cyclizes to form the piperidine ring. This can be achieved through various methods, including metal-catalyzed cyclizations, radical-mediated cyclizations, and intramolecular Michael additions.[2]
Q2: My piperidine product has a yellow tint. What is the cause and how can I remove it?
A yellow discoloration in piperidine is commonly due to oxidation products.[6][9] While this may not be detrimental for all subsequent applications, purification is recommended if high purity is required.
-
Solution: The most effective method to remove colored impurities is through distillation.[6][10]
-
Preventative Measures: To minimize discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[6][10]
Q3: I am having difficulty separating piperidine from pyridine. Why is this challenging and what can I do?
Complete separation of piperidine and pyridine by simple fractional distillation is difficult because they form a constant boiling azeotropic mixture.[6][10] This azeotrope is approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C at atmospheric pressure.[6]
-
Troubleshooting:
-
Azeotropic Distillation: One approach is to use azeotropic distillation with water, which can alter the relative volatilities and improve separation.[10]
-
Salt Formation: A more effective method is to exploit the difference in basicity between piperidine and pyridine. Piperidine will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate, which can be filtered off from the pyridine-containing solution.[9][10][11] The free piperidine can then be liberated from the salt by treatment with a strong base.[9][10]
-
Q4: When should I use a protecting group on the piperidine nitrogen?
It is highly advisable to use an N-protecting group, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), particularly when employing reagents that are reactive towards the basic piperidine nitrogen.[6][12] This prevents unwanted side reactions. The protecting group can be removed in a subsequent step to yield the free amine if desired.[1][6]
Troubleshooting Guide for Piperidine Ring Formation
This section addresses specific problems you might encounter during your reaction and provides a logical workflow for troubleshooting.
Problem 1: Low Yield or Incomplete Conversion
Low product yield is a frequent issue in piperidine synthesis. A systematic approach to diagnosing the cause is crucial for efficient optimization.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 12. fiveable.me [fiveable.me]
Technical Support Center: Troubleshooting the Purification of Basic Piperidine Compounds
Welcome to the technical support hub for scientists and researchers navigating the complexities of purifying piperidine-containing compounds. The basic nature of the piperidine nitrogen atom introduces a unique set of challenges, particularly during chromatographic purification and sample handling. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide actionable solutions and explain the chemical principles behind them.
Section 1: Chromatographic Calamities & Solutions
Chromatography is the workhorse of purification, but the inherent basicity of piperidines can cause frustrating issues like poor peak shape and low recovery. This section tackles the most common chromatographic problems.
Q1: My piperidine compound is showing severe peak tailing on my silica gel flash column. What's happening and how do I fix it?
A1: This is a classic and highly common problem when purifying basic compounds on standard silica gel. [1][2]
-
The Root Cause: Silica gel's surface is covered with slightly acidic silanol groups (Si-OH). The basic nitrogen on your piperidine becomes protonated (R₃N-H⁺) and then undergoes a strong secondary ionic interaction with the deprotonated, anionic silanol sites (Si-O⁻).[1][3] This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, resulting in a "tailing" or smeared peak.[1]
-
The Solution: Deactivate the Silica with a Basic Modifier. The most effective strategy is to add a small amount of a "competing base" to your mobile phase.[4][5] This additive is a volatile amine that is more abundant and can saturate the acidic silanol sites, effectively shielding your piperidine compound from these undesirable interactions.[4][6]
Recommended Modifiers for Normal-Phase Chromatography:
-
Triethylamine (TEA): The most common choice. Add 0.1-1% (v/v) to your mobile phase solvent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA).[7][8]
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your eluent (e.g., Dichloromethane/Methanol/Ammonia).
-
Pyridine: Can also be used but is less common due to its odor and higher boiling point.
-
Protocol 1: Column Deactivation for Flash Chromatography
Choose your solvent system based on TLC analysis (aim for an Rf of ~0.2-0.3).
Prepare the mobile phase, adding 0.5-1% triethylamine.
Crucially: Equilibrate the column by flushing it with at least 3-5 column volumes of this amine-modified mobile phase before loading your sample.[7] This ensures the entire silica bed is neutralized.
Dissolve your crude sample in a minimal amount of the mobile phase (or a compatible solvent) and load it onto the column.
Run the chromatography as usual, collecting fractions and monitoring by TLC.
Q2: I'm using reversed-phase HPLC (C18 column) and still getting terrible peak tailing with my polar piperidine derivative. I thought reversed-phase was better for these compounds?
A2: While often a better choice, standard silica-based C18 columns are not immune to the "silanol effect."
-
The Root Cause: Even with C18 chains bonded to the surface, many silica-based columns have residual, unreacted silanol groups.[3] If the pH of your mobile phase is in the mid-range (approx. 3-7), these silanols can become ionized and interact with your protonated piperidine, causing the same tailing seen in normal-phase.[2]
-
Solutions & Troubleshooting: You have several options to improve peak shape in RP-HPLC:
-
Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2-3) with an acid modifier fully protonates the silanol groups (Si-OH), minimizing their ability to interact with your already-protonated analyte.[3][9]
-
Add a Competing Base: Just like in normal-phase, adding a modifier like triethylamine (TEA) can mask the residual silanols.[4][6]
-
Use a Modern, End-Capped Column: High-purity, "end-capped" columns have their residual silanols chemically blocked, significantly reducing these secondary interactions.[3][7] Polymer-based or hybrid silica columns also offer better performance and pH stability.[6][9]
-
| RP-HPLC Mobile Phase Modifiers | Typical Concentration | Mechanism of Action | Considerations |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowers pH to ~2, protonating silanols. Acts as an ion-pairing agent. | Can suppress MS signal and is difficult to remove from the final product. |
| Formic Acid | 0.1% | Lowers pH, protonating silanols. | MS-friendly. Good general-purpose choice. |
| Triethylamine (TEA) | 0.1 - 1% | Acts as a silanol suppressor by competing for active sites.[4][9] | Can shorten column lifetime.[4] Not MS-friendly. |
| Ammonium Formate/Acetate Buffer | 10-20 mM | Buffers the mobile phase to maintain a consistent pH.[3] | Excellent for LC-MS applications. |
Q3: My recovery from the silica column is very low. Is my compound decomposing?
A3: While decomposition is possible, it's more likely that your basic compound is irreversibly stuck to the acidic silica gel.
-
The Root Cause: If the interaction with silanol groups is strong enough, a significant portion of your compound may not elute from the column, even with a highly polar mobile phase. This is especially true if the silica has not been properly deactivated with a basic modifier.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low compound recovery.
-
Alternative Stationary Phases: If issues persist, switching from silica to a more basic stationary phase can be highly effective.
-
Section 2: Handling, Stability, and Salt Conversions
Beyond chromatography, the chemical nature of piperidines requires careful handling to ensure stability and proper form for downstream applications.
Q4: My purified piperidine, which was a clear oil, has turned yellow/brown upon storage. What happened?
A4: The discoloration is most likely due to oxidation. [7][11]
-
The Root Cause: The lone pair of electrons on the basic nitrogen makes many amines, including piperidines, susceptible to air oxidation. This process can be accelerated by light and heat. The resulting oxidized impurities are often highly colored.[11][12]
-
Preventative Measures:
-
Inert Atmosphere: Store purified piperidines under an inert atmosphere like nitrogen or argon to displace oxygen.[13]
-
Light Protection: Use amber vials or store in a dark location.
-
Temperature Control: Store at recommended temperatures, often in a refrigerator.
-
-
Remediation: If discoloration occurs, the compound may need to be re-purified. For liquids, distillation (often under vacuum for higher boiling derivatives) is a highly effective method to remove colored, non-volatile impurities.[7][11] For solids, recrystallization can be effective.[14]
Q5: I have the hydrochloride (HCl) salt of my piperidine, but I need the free base for my next reaction. How do I convert it?
A5: You need to perform a basic aqueous workup (acid-base extraction) to deprotonate the piperidinium salt. [15]
-
The Principle: The hydrochloride salt is water-soluble. By adding a base, you neutralize the HCl and deprotonate the piperidinium ion, converting it back to the neutral "free base" amine, which is typically soluble in organic solvents and insoluble in water.
Protocol 2: Conversion of a Piperidine Salt to its Free Base
Dissolution: Dissolve the piperidine salt (e.g., 1.0 g) in deionized water (10-20 mL).
Basification: Cool the aqueous solution in an ice bath. Slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 9).
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM) (3 x 20 mL). The free base will move into the organic layer.
Drying and Concentration: Combine the organic layers. Dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., on a rotary evaporator) to yield the pure free base.[8][14]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromtech.com [chromtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uhplcs.com [uhplcs.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Preventing Degradation of 4-(2-Methoxyphenoxy)piperidine in Solution
Welcome to the technical support center for 4-(2-Methoxyphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. By understanding its potential degradation pathways and implementing robust experimental practices, you can mitigate risks of compromised data and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent, showing a decreasing peak area over a short time. What could be the cause?
A1: Inconsistent analytical results, particularly a diminishing peak area in techniques like HPLC, strongly suggest that the compound is degrading under your experimental or storage conditions.[1] this compound possesses two key structural motifs susceptible to degradation: a piperidine ring and a phenoxy-ether linkage.[2] The secondary amine of the piperidine is prone to oxidation, while the ether bond can be susceptible to acid- or base-catalyzed hydrolysis.[3][4] It is crucial to immediately establish the stability of your specific formulation.
Q2: What are the most probable degradation pathways for this molecule?
A2: Based on its chemical structure, the primary sites for degradation are the piperidine ring's nitrogen and the ether linkage. The likely pathways include:
-
Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation by atmospheric oxygen or other oxidizing agents in the solution. This can lead to the formation of N-oxides, hydroxylamines, or even ring-opening products.[5][6] Studies on piperidine itself show it readily reacts via H-abstraction from the N-H and adjacent C-H groups, initiating oxidation.[4]
-
Acid/Base Hydrolysis: The ether bond, while generally stable, can be cleaved under strong acidic or basic conditions.[7][8] Acid-catalyzed cleavage typically involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack.[9] This is a critical consideration when selecting pH and buffer systems for your solution.
-
Photodegradation: Aromatic ethers and piperidine structures can be sensitive to light, particularly UV radiation. This energy can initiate free-radical chain reactions, leading to complex degradation product profiles.
-
Thermal Degradation: Elevated temperatures can provide the activation energy needed to initiate decomposition, often in conjunction with oxidation.
Q3: I am dissolving the compound in a common organic solvent like THF or Dichloromethane. Could the solvent be the issue?
A3: Yes, the choice of solvent and its purity are critical.
-
Peroxide Formation: Ethers like Tetrahydrofuran (THF) can form explosive peroxides over time when exposed to air and light. These peroxides are potent oxidizing agents that can degrade the piperidine moiety.
-
Solvent Polarity: The polarity of the solvent can influence stability by differentially solvating reactants and transition states, potentially accelerating degradation reactions.[10][11] For instance, polar protic solvents might facilitate hydrolytic pathways if water is present.
-
Solvent Stabilizers: Some solvents, like dichloromethane, are sold with stabilizers (e.g., amylene or cyclohexane). These additives could potentially interact with your compound or interfere with downstream analysis.
Q4: Can I add a stabilizer or antioxidant to my solution to prevent degradation?
A4: Yes, in some cases, adding a stabilizer can be an effective strategy, particularly to prevent oxidation.
-
Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are widely used as radical scavengers to prevent oxidative degradation in organic compounds.[12][13] They work by donating a hydrogen atom to terminate free radical chain reactions.[13] However, you must first verify that BHT or its byproducts do not interfere with your assay or biological system.
-
Inert Atmosphere: The simplest "additive" is an inert gas. Purging your solvent with argon or nitrogen and storing the solution under an inert headspace is a highly effective way to prevent oxidation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Symptom / Observation | Potential Cause(s) | Recommended Action & Rationale |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound. | 1. Perform a Forced Degradation Study (see Protocol 2) to intentionally generate degradation products. This will help confirm if the new peaks match known degradants.[14] 2. Re-evaluate Storage Conditions: Immediately analyze a freshly prepared sample as a baseline. Compare it to your stock solution. Ensure storage is at a low temperature, protected from light, and under an inert atmosphere. |
| Solution develops a yellow or brown color over time. | Oxidative degradation or polymerization of degradation products. | 1. Switch to Degassed Solvents: Use solvents that have been purged with an inert gas (N₂ or Ar) to remove dissolved oxygen. 2. Add an Antioxidant: Consider adding a low concentration (e.g., 0.01%) of BHT after verifying its compatibility with your system.[15] 3. Store in Amber Vials: Use amber glass vials to protect the solution from light, which can catalyze oxidation. |
| Loss of compound potency or concentration, especially in acidic or basic buffers. | pH-driven hydrolysis of the ether linkage. | 1. Determine the pH-Stability Profile: Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the compound's concentration over time. This will identify the pH at which the compound is most stable.[16][17] 2. Adjust Formulation pH: If possible, adjust the pH of your experimental solution to the determined range of maximum stability. Use the mildest possible pH that your experiment allows. |
| Precipitate forms in the solution upon standing. | Formation of a less soluble degradation product or insolubility at the storage temperature. | 1. Isolate and Characterize: Attempt to isolate the precipitate for analysis (e.g., NMR, MS) to identify it. 2. Review Solvent System: The degradation products may have different solubility profiles. You may need to adjust the solvent system or concentration. 3. Check Cold Stability: If storing at low temperatures, ensure the compound remains soluble. A slight increase in storage temperature (e.g., from -20°C to 4°C) might be necessary if degradation is not the primary issue. |
Visualized Workflows and Pathways
Hypothetical Oxidative Degradation Pathway
This diagram illustrates a potential pathway for the oxidation of the piperidine nitrogen, a common vulnerability for such heterocyclic amines.
Caption: A potential oxidative degradation pathway starting from the parent compound.
Troubleshooting Workflow for Stability Issues
This workflow provides a logical sequence of steps to diagnose and resolve stability problems.
Caption: A step-by-step process for diagnosing stability issues.
Experimental Protocols
Protocol 1: Recommended Storage and Handling of Solutions
This protocol establishes a self-validating system by including a baseline analysis to ensure initial sample integrity.
Objective: To prepare and store solutions of this compound to minimize degradation.
Materials:
-
This compound solid
-
High-purity, HPLC-grade solvent (e.g., Acetonitrile, DMSO)
-
Inert gas (Argon or Nitrogen)
-
Type 1 amber glass vials with PTFE-lined caps
-
Analytical balance, volumetric flasks, pipettes
Procedure:
-
Solvent Preparation (Crucial Step): Sparge the chosen solvent with inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solvent during use if possible.
-
Weighing: Accurately weigh the required amount of solid compound in a clean, dry container. Perform this step efficiently to minimize exposure to atmospheric oxygen and humidity.
-
Dissolution: Dissolve the compound in the degassed solvent in a volumetric flask to prepare the stock solution. If sonication is needed, use a bath with controlled temperature to avoid heating.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber glass vials. This prevents repeated freeze-thaw cycles and contamination of the main stock.
-
Inert Headspace: Before capping, gently flush the headspace of each vial with inert gas for 10-15 seconds.
-
Capping and Sealing: Tightly seal the vials with PTFE-lined caps. For long-term storage, consider using parafilm to further secure the seal.
-
Storage: Store vials upright at the recommended temperature (typically 2-8°C or -20°C, verify based on solubility) and protected from all light sources.
-
Self-Validation (Time Zero Analysis): Immediately after preparation, take one aliquot and analyze it using a validated analytical method (e.g., Protocol 3). This chromatogram serves as the "time zero" baseline against which all future analyses will be compared.
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol is essential for understanding the intrinsic stability of the molecule and developing a stability-indicating analytical method.[18][19]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[14][20]
Materials:
-
Stock solution of the compound (e.g., 1 mg/mL in Acetonitrile)
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
Procedure: Prepare five separate samples from the stock solution for each condition. Include an unstressed control sample kept under ideal conditions (e.g., 4°C, dark) for comparison.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter).
Analysis:
-
At the end of the exposure time, neutralize the acid and base samples if necessary.
-
Dilute all samples to an appropriate concentration.
-
Analyze all stressed samples and the unstressed control using a suitable analytical method (see Protocol 3). The goal is to achieve 5-20% degradation, as this is optimal for detecting and separating degradants without destroying the parent peak.[21]
Summary of Forced Degradation Conditions
| Stress Condition | Reagent / Method | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60-80°C | Ether Cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH | RT - 60°C | Ether Cleavage |
| Oxidation | 3-30% H₂O₂ | RT | N-Oxidation, Ring Opening |
| Thermal | Dry Heat | >60°C | General Decomposition |
| Photolytic | ICH Q1B Chamber | Controlled UV/Vis | Free-Radical Degradation |
Protocol 3: Stability Monitoring by RP-HPLC
A well-developed HPLC method is crucial for separating the parent compound from any potential degradants, making it "stability-indicating".[22][23][24]
Objective: To quantify the parent compound and detect degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation & Columns:
-
HPLC system with UV or PDA detector
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Note: This is a starting point. Method development is required to optimize separation.
Procedure:
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times, peak areas, and tailing factors).[25]
-
Sample Preparation: Dilute the sample (from storage or forced degradation studies) to a known concentration within the calibration curve range using the mobile phase.
-
Chromatographic Run (Example Gradient):
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~275 nm (determine optimal λmax by UV scan)
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Data Analysis:
-
Quantify Parent Peak: Determine the concentration of this compound by comparing its peak area to a calibration curve.
-
Assess Degradation: Calculate the percentage degradation by comparing the parent peak area in a stressed sample to the unstressed control.
-
Peak Purity: If using a PDA detector, assess the peak purity of the parent compound to ensure no degradants are co-eluting.
-
Mass Balance: Sum the area of the parent peak and all degradation product peaks. This should ideally account for ~100% of the initial parent peak area, demonstrating that all major products are being detected.
-
References
- 1. kinampark.com [kinampark.com]
- 2. 4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04829F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. researchgate.net [researchgate.net]
- 16. pH stability profile | PPTX [slideshare.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. scispace.com [scispace.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. youtube.com [youtube.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. altabrisagroup.com [altabrisagroup.com]
solubility issues of 4-(2-Methoxyphenoxy)piperidine in aqueous buffers
Technical Support Center: 4-(2-Methoxyphenoxy)piperidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical advice for researchers encountering solubility challenges with this compound in aqueous buffers. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Part 1: Understanding the Challenge - Physicochemical Profile
Before troubleshooting, it's crucial to understand the inherent properties of this compound that influence its solubility. The molecule's structure, featuring a basic piperidine ring and a lipophilic methoxyphenoxy group, creates a delicate balance between aqueous and lipid solubility.[1][2]
Key Physicochemical Properties
| Property | Predicted Value / Information | Implication for Aqueous Solubility |
| Molecular Formula | C12H17NO2[3] | - |
| Molecular Weight | 207.27 g/mol [4] | - |
| Structure | Contains a basic piperidine moiety and a lipophilic aryl ether. | Dual nature: The basic nitrogen can be protonated to enhance aqueous solubility, while the rest of the molecule prefers non-polar environments. |
| Predicted XlogP | 1.7[3] | A positive logP value indicates a preference for lipophilic (non-aqueous) environments, suggesting inherently low water solubility.[5] |
| pKa (Predicted) | ~8.5 - 9.5 (for the piperidine nitrogen) | As a weak base, its solubility is highly dependent on pH. Below its pKa, it will be predominantly in its protonated, more soluble cationic form. |
| Form | Often supplied as a free base or hydrochloride salt. | The hydrochloride salt form is designed for better initial solubility in water.[1][6] |
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered when working with this compound.
Q1: Why is my this compound crashing out of solution when I add it to my PBS buffer (pH 7.4)?
Answer: This is the most common issue and stems directly from the compound's pKa.
-
The Chemical Reason: Your compound is a weak base. The Henderson-Hasselbalch equation dictates the ratio of the ionized (protonated, more soluble) to the unionized (neutral, less soluble) form of a compound based on the pH of the solution and the compound's pKa.[7][8][9] At a physiological pH of 7.4, which is significantly below the predicted pKa of the piperidine ring (~8.5-9.5), the compound exists predominantly in its less soluble, neutral free base form. When you introduce your DMSO stock into the large volume of pH 7.4 buffer, the compound is no longer in a solubilizing environment, causing it to precipitate.[10]
-
The Analogy: Imagine dissolving a large amount of sugar in a small amount of hot coffee (your DMSO stock). It dissolves easily. Now, pour that sweet coffee into a large jug of iced water (your aqueous buffer). The sugar will instantly crystallize and fall to the bottom because the cold water can't hold that much sugar. This is analogous to your compound precipitating out of the buffer.
The diagram below illustrates the pH-dependent equilibrium of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. PubChemLite - this compound (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C12H17NO2 | CID 4341691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 9. microbenotes.com [microbenotes.com]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(2-Methoxyphenoxy)piperidine
Welcome to the technical support center for the synthesis of 4-(2-Methoxyphenoxy)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated analytical protocols to help you identify and mitigate the formation of critical byproducts. Our focus is not just on the "how," but the "why," to empower you with the foundational knowledge for robust and reproducible synthesis.
Frequently Asked Questions: Understanding Common Synthetic Routes and Byproducts
This section addresses the most common issues encountered during the synthesis of this compound, structured in a question-and-answer format to directly tackle specific experimental challenges.
Q1: What are the most viable synthetic routes for this compound, and what are their primary advantages and disadvantages?
A1: The synthesis of this compound primarily involves the formation of an aryl ether bond. Three common strategies are employed, each with its own set of challenges:
-
Williamson Ether Synthesis: This classic S(_N)2 reaction involves the coupling of an alkoxide with an alkyl halide.[1][2] For this target, the most effective approach is reacting the sodium or potassium salt of 2-methoxyphenol (guaiacol) with an N-protected 4-halopiperidine or a piperidine-4-sulfonate ester.
-
Advantages: Utilizes readily available, often inexpensive starting materials and well-established reaction conditions.[3]
-
Disadvantages: Can be prone to elimination side reactions and competitive C-alkylation of the phenoxide.[3][4] The reaction's success is highly dependent on the choice of leaving group, base, and solvent.[2]
-
-
Ullmann Condensation: This is a copper-catalyzed coupling of an aryl halide with an alcohol.[5][6] In this context, it would involve reacting a 2-haloanisole (e.g., 2-bromoanisole) with N-protected 4-hydroxypiperidine.
-
Advantages: Effective for forming diaryl ethers or aryl-alkyl ethers where S(_N)2 reactions are difficult.
-
Disadvantages: Traditionally requires harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper, which can be difficult to remove from the final product.[5][7]
-
-
Buchwald-Hartwig C-O Coupling: A modern, palladium-catalyzed cross-coupling reaction that is often more efficient and proceeds under milder conditions than the Ullmann condensation.[8] This method also couples a 2-haloanisole with N-protected 4-hydroxypiperidine.
-
Advantages: High functional group tolerance, generally higher yields, and milder reaction conditions compared to the Ullmann reaction.[9]
-
Disadvantages: The cost of palladium catalysts and specialized phosphine ligands can be a significant drawback. The piperidine nitrogen must be protected to prevent the highly efficient competing Buchwald-Hartwig amination reaction.[9][10]
-
Q2: I am using a Williamson Ether Synthesis approach and observing multiple unexpected spots on my TLC. What are the most likely byproducts?
A2: When performing a Williamson ether synthesis with a phenoxide and a piperidine electrophile, several side reactions are common. The primary culprits are typically:
-
C-Alkylated Isomers: The phenoxide ion is an ambident nucleophile, meaning it can react through either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is the desired pathway, competitive C-alkylation can occur, especially at the ortho and para positions relative to the hydroxyl group. This results in isomers that are often difficult to separate from the desired product.
-
Elimination Product (Tetrahydropyridine): If you are using a 4-halopiperidine or a piperidine with another good leaving group at the 4-position, the strongly basic phenoxide can act as a base rather than a nucleophile. This can lead to an E2 elimination reaction, producing the corresponding N-protected 1,2,3,6-tetrahydropyridine.[3][4] This is more prevalent with sterically hindered substrates or when using secondary halides.[1][2]
-
Unreacted Starting Materials: Incomplete conversion will leave residual 2-methoxyphenol and the N-protected 4-substituted piperidine starting material in your crude product.
Q3: My synthesis involves a palladium-catalyzed (Buchwald-Hartwig) C-O coupling, but my main impurity has a mass corresponding to the addition of the anisole ring to the piperidine nitrogen. What is happening?
A3: This is a classic and highly probable side reaction in this specific synthesis. You are observing the product of a Buchwald-Hartwig C-N coupling (amination) .
-
Mechanism of Formation: The piperidine nitrogen is a potent nucleophile, often more so than the hydroxyl group. Palladium catalyst systems developed for C-O coupling are frequently excellent catalysts for C-N coupling as well.[8][9] If the secondary amine on the 4-hydroxypiperidine is not protected (e.g., with a Boc or Cbz group), it will compete directly with the hydroxyl group in attacking the palladium-activated aryl halide. Given the high efficiency of the Buchwald-Hartwig amination, the N-arylated byproduct, 1-(2-methoxyphenyl)piperidin-4-ol , is often a major impurity.[10]
-
Other Potential Byproducts:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom to form anisole. This can occur via a competing pathway in the catalytic cycle.[9]
-
Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct (e.g., 2,2'-dimethoxybiphenyl). This is more common in Ullmann-type reactions but can also occur with palladium catalysis.[6]
-
Q4: My mass spectrum shows a significant peak with the exact same mass as my desired product, but it has a different retention time in my LC-MS. What could this be?
A4: An identical mass with a different chromatographic retention time strongly suggests the presence of a positional isomer . The most likely source of this impurity is the contamination of your starting materials.
-
Source of Isomers: Your 2-haloanisole or 2-methoxyphenol starting material may contain isomeric impurities, such as 3-methoxyphenol or 4-methoxyphenol (or their corresponding halides). These isomers will participate in the coupling reaction just as readily as the desired starting material, leading to the formation of 4-(3-methoxyphenoxy)piperidine or 4-(4-methoxyphenoxy)piperidine .
-
Troubleshooting Step: It is critical to verify the purity of your starting materials by a reliable analytical method, such as GC-MS or HPLC, before beginning the synthesis. If isomers are present, purification of the starting material is necessary to ensure a pure final product.
Troubleshooting Guides and Analytical Protocols
This section provides detailed workflows and methodologies for the precise identification and characterization of byproducts.
Guide 1: Differentiating Key Byproducts by Mass Spectrometry
Mass spectrometry is the first line of defense in identifying byproducts. The table below summarizes the expected molecular weights of the target product and its most common impurities, assuming the use of an N-Boc protecting group during synthesis and its subsequent removal.
| Compound Name | Structure | Molecular Formula | Exact Mass (Da) | Formation Pathway |
| This compound (Product) |
| C₁₂H₁₇NO₂ | 207.1259 | Desired Reaction |
| 1-(2-Methoxyphenyl)piperidin-4-ol |
| C₁₂H₁₇NO₂ | 207.1259 | Buchwald-Hartwig C-N Coupling |
| 4-(C-alkylated)-2-methoxyphenol-piperidine |
| C₁₂H₁₇NO₂ | 207.1259 | Williamson C-Alkylation |
| 1,2,3,6-Tetrahydropyridine Derivative |
| C₁₁H₁₉NO₂ | 197.1416 | Williamson E2 Elimination |
| 2,2'-Dimethoxybiphenyl |
| C₁₄H₁₄O₂ | 214.0994 | Ullmann/Buchwald Homocoupling |
Pro-Tip: For byproducts with the same mass (isomers), fragmentation patterns from MS/MS analysis can be diagnostic. The N-arylated byproduct will likely show fragmentation patterns characteristic of a substituted aniline, while the desired O-arylated product will show fragments corresponding to the cleavage of the ether bond.
Guide 2: Protocol for NMR Analysis to Confirm Regiochemistry
NMR spectroscopy is the definitive method for distinguishing between O- and N-arylation and other isomeric byproducts.[11][12]
Objective: To unambiguously confirm the C-O-C ether linkage and rule out C-N or C-C bond formation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire Standard Spectra:
-
¹H NMR: Acquire a standard proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum.
-
-
Acquire 2D NMR Spectra:
-
HSQC/HMQC: This experiment correlates directly bonded protons and carbons. It is essential for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away.
-
NOESY/ROESY: This experiment shows through-space correlations and can confirm the proximity of the piperidine and anisole rings.
-
-
Data Analysis - Key Correlations to Look For:
-
To Confirm O-Arylation (Desired Product): Look for a key HMBC correlation between the proton at the 4-position of the piperidine ring (H4, typically a multiplet around 4.4-4.6 ppm) and the carbon of the anisole ring that is bonded to the ether oxygen (C1', typically around 148-150 ppm). This ³J-coupling is definitive proof of the C4-O-C1' bond.
-
To Identify N-Arylation Byproduct: Look for an HMBC correlation between the protons on the piperidine ring adjacent to the nitrogen (H2/H6, typically around 3.2-3.4 ppm) and the carbon of the anisole ring bonded to the nitrogen (C1', typically around 140-142 ppm). The absence of the key H4-C1' correlation confirms it is not the desired product.
-
To Identify C-Alkylation Byproduct: The aromatic region of the ¹H NMR will show a different splitting pattern. For example, if alkylation occurred ortho to the methoxy group, you would lose one aromatic proton signal and the remaining protons would show different coupling constants. An HMBC correlation between a piperidine proton and a non-oxygenated aromatic carbon would confirm the C-C bond.
-
Guide 3: HPLC Method for Purity Assessment
A robust HPLC method is essential for quantifying the purity of your final product and tracking the formation of byproducts during reaction monitoring.
Starting Point HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 275 nm.
-
Injection Volume: 5 µL.
Note: This method is a starting point and should be optimized for your specific mixture of byproducts to ensure adequate resolution between all species.
Visual Summaries of Synthetic Pathways and Analytical Workflows
Synthetic Pathways and Potential Byproducts
The following diagram illustrates the primary synthetic routes to this compound and the major byproduct classes associated with each pathway.
Caption: Key synthetic routes and their associated byproducts.
Logical Workflow for Byproduct Identification
This flowchart provides a systematic approach to identifying an unknown impurity found during the analysis of your reaction mixture.
Caption: A decision tree for systematic byproduct identification.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Impurities in Piperidine Synthesis
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry and materials science, integral to countless pharmaceuticals and specialized polymers.[1] Its synthesis, while conceptually established, is often plagued by challenges in achieving high purity. Crude reaction mixtures frequently contain a complex array of unreacted starting materials, reaction intermediates, and side-products that can compromise the integrity of downstream applications.[2][3]
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth approach to identifying, understanding, and removing common impurities encountered during piperidine synthesis. Moving beyond simple protocols, this center explains the chemical causality behind purification strategies, empowering you to troubleshoot effectively and optimize your workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis and purification of piperidine and its derivatives in a direct question-and-answer format.
Part 1: Impurity Identification and Prevention
Q1: My final piperidine product has a distinct yellow tint after purification. What is the likely cause and how can I prevent it?
A: A yellow discoloration in piperidine is a classic indicator of oxidation products .[2][4] The secondary amine in the piperidine ring is susceptible to oxidation, which can occur over time with exposure to air (oxygen). This process can form various chromophoric (color-causing) impurities, such as N-oxides or enamines through dehydrogenation.
-
Causality: The lone pair of electrons on the nitrogen atom can be attacked by atmospheric oxygen, especially in the presence of light or trace metal impurities, initiating oxidation pathways.[5]
-
Prevention & Solution:
-
Inert Atmosphere: During reaction workup and storage, handle the piperidine under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Storage: Store purified piperidine in amber vials or bottles, refrigerated, and under an inert gas blanket.
-
Purification: While minor color can sometimes be removed by distillation, significant discoloration often points to impurities that may require purification by column chromatography or conversion to a salt, recrystallization, and then liberation of the free base.[2][3]
-
Q2: My reaction involves the hydrogenation of pyridine. My analytical data (GC-MS, NMR) shows significant amounts of unreacted pyridine. How can I remove it?
A: Residual pyridine is one of the most common impurities in this synthesis route.[6] Its complete removal by standard distillation is notoriously difficult because piperidine and pyridine form a minimum-boiling azeotrope (a mixture with a constant boiling point), which for a piperidine-pyridine mixture contains about 8% pyridine.
-
Causality: The similar boiling points and the formation of an azeotrope prevent clean separation by simple fractional distillation.[7]
-
Recommended Solutions:
-
Acid Wash (Liquid-Liquid Extraction): This is the most common and effective lab-scale method. Wash your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid (e.g., 1M HCl). Both piperidine and pyridine are basic and will be protonated to form water-soluble salts. However, piperidine (pKa of conjugate acid ≈ 11.1) is a much stronger base than pyridine (pKa of conjugate acid ≈ 5.2). Careful adjustment of pH can sometimes selectively extract one over the other, but typically both are extracted and then separated in a subsequent step. A more robust method is to extract both into the aqueous layer, neutralize with a strong base (e.g., NaOH), and then use a method like carbonate salt formation to separate them.[8][9]
-
Copper (II) Sulfate Wash: Pyridine forms a stable, often colored, complex with copper (II) sulfate.[8][10] Washing your organic solution with an aqueous CuSO4 solution will selectively pull the pyridine into the aqueous layer. This method is particularly effective and provides a visual cue: the aqueous layer will turn a deep blue or violet in the presence of the pyridine complex.[8]
-
Selective Salt Formation: Piperidine can be selectively precipitated from a mixture with pyridine. Bubbling carbon dioxide (CO₂) through an organic solution of the mixture causes the more basic piperidine to precipitate as piperidine carbonate, leaving the less basic pyridine in solution.[2][11] The filtered salt can then be treated with a strong base to regenerate pure piperidine.[12]
-
Q3: My analysis of a pyridine reduction reaction shows byproducts with a mass corresponding to ring-opening (e.g., pentylamines). What causes this "over-reduction" and how do I stop it?
A: The formation of ring-opened byproducts is due to hydrogenolysis of the C-N bond in the newly formed piperidine ring.[13] This is a significant issue as it irreversibly consumes your desired product and introduces impurities that can be challenging to separate.
-
Causality: Aggressive hydrogenation conditions (high temperature, high pressure) or highly active catalysts can provide enough energy to cleave the C-N sigma bond after the aromatic ring has been saturated.
-
Prevention & Optimization:
-
Catalyst Selection: Rhodium-based catalysts (e.g., Rh₂O₃) are often reported to be highly selective for ring hydrogenation without significant C-N bond cleavage under mild conditions.[1][13] While effective, catalysts like Raney Nickel can be more prone to causing hydrogenolysis under harsh conditions.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature is the most critical parameter to adjust. Hydrogenolysis typically has a higher activation energy than hydrogenation.
-
Pressure: While sufficient hydrogen pressure is needed, excessive pressure can promote over-reduction. Optimize to find the lowest effective pressure.[13]
-
-
Monitor the Reaction: Use techniques like TLC, GC, or in-situ NMR to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to hydrogenation conditions.
-
Q4: I'm synthesizing a substituted piperidine via reductive amination with sodium cyanoborohydride (NaBH₃CN) and I have a persistent nitrile impurity. Why does this happen and what is a better alternative?
A: The nitrile impurity arises from the cyanide ion (CN⁻) acting as a nucleophile.[14]
-
Causality: Reductive amination proceeds via an iminium ion intermediate. While the borohydride is the intended nucleophile (delivering a hydride), the free cyanide present in NaBH₃CN can also attack the electrophilic iminium ion, leading to the formation of an α-amino nitrile byproduct. This side reaction is often more prevalent at lower pH.[14]
-
Recommended Solution: Switch to a non-cyanide-containing reducing agent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is now the reagent of choice for most reductive aminations. It is less toxic, does not contain cyanide, and is particularly effective for reducing iminium ions in the presence of aldehydes.
-
Borane-Pyridine Complex (BAP): This reagent has been shown to be superior to NaBH₃CN for the reductive amination of piperidines with aldehydes, completely eliminating the nitrile impurity and often improving yields.[14]
-
Part 2: Purification Strategies and Protocols
Q5: What is the best general approach to purifying a crude piperidine derivative after the initial reaction workup?
A: The optimal purification strategy depends on the physical state of your product (solid vs. liquid) and the nature of the impurities. A logical decision-making workflow is essential for efficiency.[3]
Q6: My target piperidine is a high-boiling oil and seems to co-elute with impurities on silica gel. What are my options?
A: This is a common challenge. When chromatography is ineffective, converting the basic piperidine into a salt is an excellent strategy.
-
Causality: Salts of organic amines are typically crystalline solids with well-defined melting points and different solubility profiles than the free base. This change in physical properties can be exploited for purification.
-
Strategy: Salt Formation & Recrystallization
-
Dissolve your crude piperidine oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Add a solution of an acid, such as HCl in ether or concentrated HCl, dropwise while stirring. The hydrochloride salt of your piperidine will often precipitate out as a solid.
-
Collect the solid salt by filtration.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether, methanol/acetonitrile) to remove impurities.[3]
-
Once you have the pure salt, you can regenerate the pure free base by dissolving the salt in water, basifying with NaOH or K₂CO₃, and extracting the pure piperidine oil with an organic solvent.
-
Troubleshooting Guide: Common Issues in Piperidine Purification
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Product streaks/tails on TLC plate | 1. Compound is too polar for the eluent. 2. Strong interaction of the basic piperidine with acidic silica gel.[15] 3. Column is overloaded. | 1. Increase the polarity of the mobile phase (e.g., add more methanol to a DCM/MeOH mixture). 2. Add a basic modifier like triethylamine (0.5-1%) or ammonia to the mobile phase to neutralize acidic sites on the silica.[15][16] 3. Load less material onto the TLC plate or column. |
| Incomplete separation of product from unreacted pyridine | 1. Pyridine and piperidine have similar polarities. 2. Formation of an azeotrope during distillation.[2] | 1. Use an acid wash (e.g., 1M HCl) or a copper sulfate wash during workup to remove pyridine before chromatography/distillation.[8] 2. Employ azeotropic distillation with an appropriate entrainer or use the carbonate salt precipitation method.[2][17] |
| Low or no recovery from silica gel column | 1. Irreversible adsorption of the basic product onto the acidic silica gel.[15] 2. Compound is not eluting with the chosen mobile phase (too non-polar). | 1. Use a deactivated (neutral) silica or alumina, or add a basic modifier (e.g., 1% triethylamine) to the eluent.[15] 2. Significantly increase the polarity of the mobile phase (e.g., switch to a gradient ending in 10-20% MeOH in DCM). |
| Product decomposes during distillation | 1. The compound is thermally unstable at its boiling point. 2. Presence of acidic or catalytic impurities causing degradation. | 1. Use vacuum distillation to lower the boiling point. 2. If decomposition persists, avoid distillation and use column chromatography or salt recrystallization. 3. Ensure all acidic residues are removed via a basic wash before attempting distillation. |
Key Experimental Protocols
Protocol 1: General Acid-Base Extraction for Crude Piperidine
This protocol is ideal for the initial workup to separate a basic piperidine product from neutral or acidic impurities.[2]
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 100 mL of ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M aqueous HCl (2 x 50 mL). The basic piperidine will be protonated and move into the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded. Wash the combined aqueous layer with fresh ethyl acetate (1 x 30 mL) to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12). The protonated piperidine salt will be converted back to the free base.
-
Re-extraction: Extract the liberated piperidine free base back into an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified piperidine base.
Protocol 2: Purification via Carbonate Salt Formation
This method is highly effective for separating piperidine from less basic impurities like pyridine.[2][11]
-
Dissolution: Dissolve the crude mixture of piperidine and pyridine in a suitable organic solvent (e.g., toluene, diethyl ether).
-
CO₂ Addition: Bubble dry carbon dioxide (CO₂) gas through the solution at room temperature with vigorous stirring. Alternatively, add crushed dry ice in small portions.
-
Precipitation: The less soluble piperidine carbonate will precipitate as a white solid, while the pyridine remains in solution. Continue CO₂ addition until precipitation is complete.
-
Filtration: Cool the mixture (e.g., 10-20°C) to maximize precipitation and collect the solid piperidine carbonate by vacuum filtration. Wash the solid with a small amount of cold solvent.[12]
-
Liberation of Free Base: Suspend the filtered salt in water and add a strong base (e.g., NaOH) until the solution is basic and the salt fully dissolves, liberating the free piperidine.
-
Final Purification: Extract the pure piperidine with an organic solvent, dry the organic layer (e.g., over solid KOH), and distill to obtain the final high-purity product.[12]
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
stability testing of 4-(2-Methoxyphenoxy)piperidine under different pH conditions
Welcome to the technical support center for the stability testing of 4-(2-Methoxyphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to blend technical accuracy with practical, field-proven insights to ensure the integrity and success of your stability studies.
Introduction to Stability Testing
Forced degradation, or stress testing, is a critical component of pharmaceutical development.[1][2] It involves subjecting a drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability, elucidate potential degradation pathways, and validate the stability-indicating power of analytical methods.[1][3][4] For this compound, a molecule incorporating both a piperidine ring and an aryl ether linkage, understanding its behavior under different pH conditions is paramount for formulation development, determining storage conditions, and ensuring regulatory compliance.[4]
This guide will focus on the hydrolytic stability of this compound across a range of pH values, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary structural liabilities of this compound under pH stress?
A1: The primary structural feature susceptible to pH-dependent degradation is the aryl ether bond (the C-O bond between the piperidine and phenoxy groups). Ethers are generally stable but can undergo acid-catalyzed cleavage under strong acidic conditions.[5][6][7] The piperidine ring itself is a secondary amine, which will be protonated under acidic conditions, potentially influencing the molecule's overall stability and solubility. Under strongly basic conditions, ether cleavage is generally difficult because an alkoxide would be the leaving group, which is a very strong base.[7]
Q2: What is the expected primary degradation pathway under acidic conditions?
A2: Under acidic conditions, the ether oxygen is first protonated.[7][8] This makes the ether a better leaving group. The subsequent cleavage of the C-O bond can proceed via an SN1 or SN2 mechanism.[5][8] For an aryl alkyl ether like this compound, the reaction will almost certainly yield a phenol (guaiacol, or 2-methoxyphenol) and a piperidine derivative, as nucleophilic attack on an aromatic ring carbon is highly unfavorable.[8]
Q3: Is degradation expected under neutral or basic pH conditions?
A3: Significant hydrolysis of the aryl ether linkage is unlikely under neutral or basic conditions. Ethers are generally resistant to cleavage by bases.[6] However, other potential long-term degradation pathways, while less probable, should not be entirely dismissed without experimental data. The stability of the piperidine ring itself is generally high across a wide pH range.
Q4: According to regulatory guidelines, what is an acceptable level of degradation in a forced degradation study?
A4: The goal is to achieve meaningful degradation to identify potential degradants and validate the analytical method. A widely accepted range for degradation is between 5-20%.[2] Degradation below 5% may not be sufficient to prove the method is stability-indicating, while degradation above 20% can lead to the formation of secondary degradants that are not relevant to real-world storage conditions.[2]
Q5: When should forced degradation studies be initiated in the drug development process?
A5: While regulatory guidance often points to Phase III, it is highly recommended to perform these studies as early as possible, such as in the preclinical or Phase I stages.[2] Early investigation allows for the timely identification of degradation products and provides crucial information for formulation and analytical method development.[9]
Experimental Protocol: pH-Dependent Stability Study
This protocol outlines a systematic approach to evaluating the stability of this compound in acidic, neutral, and basic solutions.
1. Materials and Reagents:
-
This compound (CAS No. 28033-32-1)[10]
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions
-
Phosphate or other suitable buffer systems for neutral pH
-
HPLC-grade water, acetonitrile, and methanol
-
A validated stability-indicating HPLC method
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable co-solvent (e.g., methanol or acetonitrile) if necessary, and then dilute with water.
-
For each pH condition, mix the stock solution with the acidic, basic, or neutral medium. For example, mix equal parts of the drug solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Prepare a control sample by diluting the stock solution with the solvent mixture (e.g., water/methanol) without any acid or base.
3. Stress Conditions:
-
Acid Hydrolysis: Incubate samples in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate samples in 0.1 M NaOH at 60°C.
-
Neutral Hydrolysis: Incubate samples in a neutral buffer (e.g., pH 7.0) at 60°C.
4. Time Points and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the acidic and basic samples. For acidic samples, add an equivalent amount of NaOH. For basic samples, add an equivalent amount of HCl.
-
Dilute all samples to a suitable final concentration for HPLC analysis with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.
5. Data Evaluation:
-
Calculate the percentage of degradation at each time point relative to the initial concentration (time 0).
-
Identify and quantify any significant degradation products.
-
Plot the percentage of remaining parent compound against time to understand the degradation kinetics.
Visualizing the Workflow
Caption: Experimental workflow for pH stability testing.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| No or very little degradation (<5%) observed. | 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions. | 1. Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M). 2. Increase the temperature (e.g., to 80°C). 3. Extend the duration of the study. |
| Excessive degradation (>20%) at the first time point. | 1. Stress conditions are too harsh. | 1. Decrease the concentration of the acid/base. 2. Lower the incubation temperature (e.g., to 40°C or room temperature). 3. Sample at earlier time points. |
| Poor peak shape (tailing, fronting) in HPLC chromatogram. | 1. Column degradation. 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions with the stationary phase. | 1. Flush the column or replace it if necessary.[11] 2. Ensure the final sample is diluted in the mobile phase.[11] 3. Adjust the pH of the mobile phase to ensure the analyte is fully ionized or neutral. |
| Baseline drift or noise in HPLC. | 1. Inadequate mobile phase degassing. 2. Temperature fluctuations. 3. Contaminated mobile phase or column. | 1. Degas the mobile phase thoroughly before use.[12] 2. Use a column oven to maintain a stable temperature.[12] 3. Prepare fresh mobile phase with high-purity solvents and filter it.[12] |
| Inconsistent retention times. | 1. Leak in the HPLC system. 2. Inconsistent mobile phase preparation. 3. Column not properly equilibrated. | 1. Check for leaks in pump seals, fittings, and connections.[11] 2. Ensure precise and consistent preparation of the mobile phase for every run. 3. Allow sufficient time for the column to equilibrate before starting the analysis.[11] |
Potential Degradation Pathway Visualization
The most probable degradation under acidic conditions involves the cleavage of the aryl ether bond.
Caption: Predicted acid-catalyzed degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aelabgroup.com [aelabgroup.com]
- 4. Hit2Lead | 4-(2-methoxyphenoxy)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine | SC-37269829 [hit2lead.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. CAS 28033-32-1 | this compound - Synblock [synblock.com]
- 11. labcompare.com [labcompare.com]
- 12. medikamenterqs.com [medikamenterqs.com]
Technical Support Center: Optimizing Solvent Systems for Piperidine Derivative Chromatography
Welcome to the technical support center for the chromatographic analysis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As a Senior Application Scientist, my goal is to equip you with the knowledge to overcome common challenges and optimize your separation methods.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing chromatographic methods for piperidine derivatives.
Q1: What is the best starting point for developing a separation method for my piperidine derivative?
A1: A systematic approach is always recommended. Begin by characterizing your analyte, specifically its structure, pKa, and solubility. For initial method development in reversed-phase (RP) HPLC, a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water is a robust starting point.[1] It's beneficial to run a broad gradient scan to estimate the elution conditions before proceeding with optimization.[1]
Q2: Should I use normal-phase (NP) or reversed-phase (RP) chromatography for my piperidine compound?
A2: The choice between NP and RP-HPLC depends on the specific properties of your piperidine derivative.[1] RP-HPLC is generally more common and often provides better reproducibility for many piperidine compounds.[2] However, NP-HPLC on a silica column with a mobile phase like ethanol/hexane can be effective, particularly for less polar derivatives.[1]
Q3: My piperidine derivative is highly polar. What chromatographic technique should I consider?
A3: For highly polar compounds that show poor retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[3][4] HILIC utilizes a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent.[4][5] In this mode, water acts as the strong solvent.[5]
Q4: How do I detect a piperidine derivative that lacks a UV chromophore?
A4: For compounds without a UV chromophore, pre-column derivatization is a common and effective strategy.[1] This involves reacting the piperidine derivative with a reagent that introduces a UV-active tag. For instance, piperidin-3-amine can be derivatized with para-toluene sulfonyl chloride (PTSC) to enable UV detection.[1][6]
Q5: What is the significance of mobile phase pH when analyzing piperidine derivatives?
A5: The pH of the mobile phase is a critical parameter as it influences the ionization state of the basic piperidine nitrogen.[7][8][9] Controlling the pH can significantly impact retention time, peak shape, and selectivity.[7][10] For basic compounds like piperidines, operating at a low pH (e.g., pH 2-4) can suppress the ionization of silanol groups on the silica-based stationary phase, leading to more symmetrical peaks.[10]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like piperidine derivatives and can compromise the accuracy and resolution of your analysis.[11]
Root Causes:
-
Secondary Interactions: The basic nitrogen atom in the piperidine ring can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing peaks.[1][11] These interactions are a primary cause of peak tailing for basic compounds.[11]
-
Column Overload: Injecting too much sample can distort the peak shape.[1][11]
-
Physical Issues: Problems such as poor connections, a void at the column inlet, or a blocked frit can also cause peak tailing.[11][12]
Solutions & Protocols:
-
Mobile Phase Modification:
-
Add a Basic Modifier: To mask the active silanol sites, add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase.[1][12]
-
Utilize Buffers: Buffers help maintain a stable pH and can mask residual silanol interactions.[11][13] Increasing the buffer concentration can often reduce peak tailing.[11]
-
-
Column Selection:
-
Use a Base-Deactivated Column: These columns have fewer accessible silanol groups, minimizing secondary interactions.
-
Consider a Different Stationary Phase: If silica-based columns continue to cause issues, explore columns with different base materials.[12]
-
-
Sample Concentration and Injection Volume:
Protocol: Diagnosing and Mitigating Peak Tailing
-
Initial Assessment:
-
Inject a well-characterized basic standard that is known to produce a symmetrical peak on a new, high-quality column to confirm system performance.
-
If the standard also tails, check all fittings and connections for dead volume.[12]
-
-
Sample Load Evaluation:
-
Reduce the concentration of your piperidine derivative sample by a factor of 10 and re-inject.
-
If peak shape improves, the original issue was likely column overload.
-
-
Mobile Phase Optimization:
-
Prepare a mobile phase with a low pH buffer (e.g., 20 mM potassium phosphate at pH 2.5).
-
If tailing persists, add a basic modifier like 0.1% DEA to the organic portion of your mobile phase.
-
-
Column Evaluation:
-
If the above steps do not resolve the issue, switch to a base-deactivated column or a column with a different stationary phase chemistry (e.g., a polymer-based column).
-
Issue 2: Poor Resolution or Co-elution
Inadequate separation between your analyte of interest and other components in the sample.
Root Causes:
-
Suboptimal Mobile Phase Composition: The ratio of organic to aqueous solvent directly influences selectivity.[1]
-
Inappropriate Stationary Phase: The column chemistry may not provide sufficient selectivity for your analytes.[1]
-
Incorrect Temperature: Temperature affects the thermodynamics of the separation.[1]
Solutions & Protocols:
-
Optimize Mobile Phase:
-
Adjust Solvent Ratio: Systematically vary the percentage of the organic modifier.
-
Try a Different Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity.
-
-
Change Stationary Phase:
-
Consider a column with a different chemistry, such as a pentafluorophenyl (PFP) phase, which can offer different selectivity for basic compounds.[1]
-
-
Vary Temperature:
-
Analyze your sample at different column temperatures (e.g., 25°C, 35°C, 45°C) to see if resolution improves.[1]
-
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution.
Issue 3: Peak Fronting
The leading edge of the peak is less steep than the trailing edge.
Root Causes:
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting.[1]
-
Column Overload: Similar to peak tailing, injecting an excessive amount of sample can also lead to fronting.[1]
Solutions & Protocols:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[1]
-
Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[1]
Issue 4: Split Peaks
The appearance of a single compound as two or more peaks.
Root Causes:
-
Sample Overload in the Presence of Multiple Ionic Species: The basic piperidine nitrogen can exist in different protonated states, and if the mobile phase is not adequately buffered, these can separate.[2]
-
Co-eluting Impurity: What appears to be a split peak may be two different compounds eluting very close together.
-
Chiral Separation: If your piperidine derivative is chiral and you are using a chiral stationary phase, you may be separating the enantiomers.[2]
Solutions & Protocols:
-
Improve Buffering: Ensure your mobile phase has sufficient buffer capacity to maintain a constant pH.
-
Reduce Injection Volume: A smaller injection volume can sometimes resolve what appears to be a split peak into two distinct peaks if it is a co-eluting impurity.
-
Confirm Chirality: If applicable, confirm whether you are using a chiral separation method. If the goal is not to separate enantiomers, switch to an achiral method.[2]
Issue 5: Appearance of Two Peaks for a Pure Piperidine Derivative
Even with a pure compound, two peaks may be observed.
Root Causes:
-
Differential Ionization: The free base form of a piperidine derivative might interact differently with the stationary phase compared to its protonated form, leading to two peaks. This is especially true if the sample solvent and mobile phase pH differ significantly.[14]
-
Strong Sample Solvent: Dissolving the free base in a strong solvent like methanol when the mobile phase is weaker can cause peak distortion and splitting.[14]
Solutions & Protocols:
-
Adjust Mobile Phase pH: Adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can ensure the piperidine derivative is consistently protonated, resulting in a single peak.[14]
-
Add a Buffer: Incorporating a buffer into the mobile phase can help maintain a consistent ionization state for the analyte.[14]
-
Modify Sample Solvent: If possible, dissolve the sample in a solvent that is weaker or similar in strength to the initial mobile phase.
Data Summary Tables
Table 1: Recommended Starting Conditions for Different Chromatographic Modes
| Chromatographic Mode | Stationary Phase | Typical Mobile Phase | Target Analytes |
| Reversed-Phase (RP) | C18, C8 | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA | Broad range of piperidine derivatives |
| Normal-Phase (NP) | Silica, Diol | Hexane/Ethanol or Hexane/Isopropanol | Less polar, non-ionic piperidine derivatives |
| HILIC | Silica, Amide, Zwitterionic | Acetonitrile/Water with buffer (e.g., ammonium formate) | Highly polar and hydrophilic piperidine derivatives[5][15] |
| Chiral | Polysaccharide-based (Cellulose, Amylose) | Hexane/Isopropanol or other non-polar/polar mixtures | Enantiomers of chiral piperidine derivatives[2][16] |
Table 2: Common Mobile Phase Additives and Their Functions
| Additive | Typical Concentration | Purpose | Chromatographic Mode |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion-pairing agent, improves peak shape for bases | Reversed-Phase |
| Formic Acid | 0.1% | Acidifier, improves peak shape, MS-compatible | Reversed-Phase, HILIC |
| Ammonium Formate/Acetate | 10 - 20 mM | Buffer, improves peak shape and reproducibility | Reversed-Phase, HILIC |
| Diethylamine (DEA)/Triethylamine (TEA) | 0.1% | Masks silanol groups, reduces peak tailing for bases | Reversed-Phase, Normal-Phase |
Key Experimental Protocols
Protocol 1: General Method Development for a Novel Piperidine Derivative (Reversed-Phase)
-
Analyte Characterization: Determine the pKa and solubility of the piperidine derivative.
-
Initial Column and Mobile Phase Selection:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Screening:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 20 minutes.
-
This will provide an estimate of the elution conditions.
-
-
Optimization:
-
Based on the screening run, develop a more focused gradient around the elution point of your analyte.
-
Systematically adjust the gradient slope, temperature, and flow rate to achieve optimal resolution and peak shape.[1]
-
Protocol 2: Pre-Column Derivatization for UV Detection
This is a generalized protocol and should be optimized for your specific analyte.[6]
-
Reagent Preparation:
-
Prepare a solution of the derivatizing agent (e.g., para-toluene sulfonyl chloride) in acetonitrile.
-
Prepare a basic solution (e.g., sodium bicarbonate) to facilitate the reaction.
-
-
Derivatization Reaction:
-
Mix your piperidine sample with the basic solution.
-
Add an excess of the derivatizing agent solution.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
-
Sample Preparation for Injection:
-
Cool the reaction mixture.
-
Dilute the final solution with the mobile phase to the desired concentration.
-
Filter through a 0.45 µm syringe filter before injection.
-
Logical Relationship of Method Development
Caption: Selection of chromatographic mode based on analyte properties.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A-Z Guide to Avoiding N-Oxide Formation During Piperidine Derivative Purification
Welcome to the comprehensive technical support guide dedicated to a persistent challenge in synthetic and medicinal chemistry: the inadvertent formation of N-oxides during the purification of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the first visual or analytical signs that N-oxide formation has occurred in my piperidine sample?
A yellowish discoloration of a piperidine compound that is typically a colorless liquid or white solid is a common initial indicator of oxidation.[1] Analytically, you can detect N-oxide formation through several techniques:
-
TLC: N-oxides are significantly more polar than their parent tertiary amines. You will observe a new spot with a much lower Rf value. Dragendorff reagent can be effective for visualizing aliphatic N-oxide products on TLC plates.[2]
-
NMR Spectroscopy: The introduction of oxygen results in a downfield shift of the neighboring protons and carbons in both 1H and 13C NMR spectra compared to the parent amine.[2]
-
IR Spectroscopy: The N+–O– bond typically shows a prominent vibration band around 930 cm–1.[2]
-
LC-MS: This is a highly sensitive method for detecting and quantifying N-oxide impurities.[1][3][4]
Q2: I suspect my piperidine derivative is oxidizing during storage. What are the best practices to prevent this?
To minimize oxidation during storage, it is crucial to store piperidine compounds in a cool, dry, and dark place.[1] Using amber glass vials can protect against light exposure. For highly sensitive compounds, storage under an inert atmosphere, such as nitrogen or argon, is recommended.[1][5] Ensuring the container is tightly sealed is also critical to prevent the ingress of air and moisture.[1]
Q3: Can I use chemical additives to prevent the oxidation of my piperidine compound?
Yes, antioxidants can be added to formulations to prevent oxidation. Phenolic antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) are commonly used as free-radical scavengers and are typically effective at concentrations of 0.01-0.1%.[1] However, the compatibility of these additives with your downstream applications must be considered.[6]
Q4: My piperidine compound has already formed an N-oxide. Can it be reversed?
Yes, N-oxides can be reduced back to the corresponding tertiary amine. Various methods have been developed for this conversion, including the use of diboron reagents like bis(pinacolato)diboron ((pinB)2), which offers a mild and selective reduction.[7] Another mild and efficient procedure involves using ammonium formate with palladium on carbon as a catalyst.[8][9]
Troubleshooting Guide: N-Oxide Formation During Purification
Issue 1: N-Oxide Formation During Column Chromatography
Scenario: "I'm purifying my piperidine derivative on a silica gel column, and I'm observing a significant amount of a highly polar byproduct, which I've identified as the N-oxide."
Root Cause Analysis:
-
Solvent-Induced Oxidation: Certain solvents, especially if not properly degassed, can contain dissolved oxygen, which can lead to oxidation on the high surface area of the silica gel.
-
Acidic Silica: The acidic nature of standard silica gel can sometimes catalyze oxidation, particularly with sensitive amines.
-
Air Exposure: Prolonged chromatography runs with exposure to air can contribute to oxidation.
Troubleshooting Protocol:
-
Solvent Degassing: Before preparing your mobile phase, thoroughly degas all solvents. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using a sonicator under vacuum.
-
Use of Neutral or Basic Alumina: For particularly sensitive piperidine derivatives, consider switching from silica gel to neutral or basic alumina as the stationary phase.
-
Mobile Phase Modification:
-
Avoid highly polar basic mobile phases (e.g., ammoniated methanol) at high concentrations with silica, as this can dissolve the silica.[10]
-
For highly polar N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) using bare silica with methanol/water mobile phases can be an effective purification strategy.[10]
-
-
Inert Atmosphere: If possible, run the column under a gentle positive pressure of nitrogen or argon to minimize air exposure.
Issue 2: N-Oxide Formation During Solvent Evaporation (Rotovap)
Scenario: "My 1H NMR spectrum looked clean after the reaction, but after concentrating the crude product on the rotary evaporator, I see signals corresponding to the N-oxide."
Root Cause Analysis:
-
Heat and Air Exposure: The combination of elevated temperature in the water bath and the introduction of air (if the vacuum is not perfect or is released with air) can create ideal conditions for oxidation.
-
Peroxide Contamination in Solvents: Ethers (like THF and diethyl ether) and other solvents can form explosive peroxides over time, which are potent oxidizing agents.
Troubleshooting Protocol:
-
Temperature Control: Use the lowest possible water bath temperature that still allows for efficient solvent evaporation.
-
Inert Gas Purge: Before releasing the vacuum on the rotary evaporator, backfill the system with nitrogen or argon instead of air.
-
Solvent Purity: Always use freshly distilled or peroxide-free solvents. Test for peroxides using commercially available test strips, especially for older solvent bottles.
-
Antioxidant Addition: For extremely sensitive compounds, adding a small amount of a radical scavenger like BHT before concentration can be beneficial, provided it can be easily removed later.[11]
Issue 3: N-Oxide Formation During Aqueous Workup
Scenario: "I'm performing an aqueous extraction to remove impurities, but I'm losing my desired piperidine derivative to what appears to be the N-oxide, which is more water-soluble."
Root Cause Analysis:
-
Dissolved Oxygen in Water: Water, unless deoxygenated, contains dissolved oxygen that can act as an oxidant.
-
pH Effects: The basicity of the amine influences its susceptibility to oxidation. Changes in pH during workup can affect the rate of N-oxide formation.[2] More basic amines are generally more readily oxidized by electrophilic oxidants.[2]
-
Presence of Oxidizing Reagents: If the reaction used an oxidizing agent (e.g., H2O2, m-CPBA), residual amounts can carry through to the workup and continue to react.[2]
Troubleshooting Protocol:
-
Deoxygenated Water: Use deoxygenated water for your aqueous washes. This can be prepared by boiling the water and then cooling it under a stream of nitrogen or argon.
-
Quenching Residual Oxidants: If an oxidizing agent was used in the reaction, ensure it is completely quenched before workup. For example, residual hydrogen peroxide can be quenched with additives like sodium thiosulfate or sodium sulfite.[2]
-
Minimize Workup Time: Perform the aqueous extraction as quickly as possible to reduce the contact time with potentially oxidizing conditions.
-
Workup Under Inert Atmosphere: Conduct the entire workup in a glovebox or under a nitrogen/argon blanket if the compound is extremely sensitive.
Summary of Preventative Strategies
| Strategy | Application | Rationale |
| Use of Inert Atmosphere (N2 or Ar) | Storage, Reaction, Purification, Workup | Prevents contact with atmospheric oxygen, a primary oxidant.[1][5] |
| Degassing Solvents | Reaction, Purification, Workup | Removes dissolved oxygen from liquid phases.[11] |
| Low Temperature Conditions | Storage, Reaction, Purification | Reduces the rate of oxidation reactions.[1] |
| Protection from Light | Storage | Light can catalyze oxidative processes.[1] |
| Use of Antioxidants (e.g., BHT, BHA) | Storage, Formulations | Scavenge free radicals that can initiate oxidation.[1] |
| Quenching of Oxidants | Post-Reaction Workup | Neutralizes residual oxidizing agents before they can form N-oxides.[2] |
| Store as a Salt | Long-term Storage | Protonation of the nitrogen can reduce its nucleophilicity and susceptibility to oxidation.[6] |
Visualizing the Problem and Solution
Mechanism of N-Oxide Formation
The formation of a piperidine N-oxide typically proceeds through the nucleophilic attack of the tertiary amine's lone pair of electrons on an electrophilic oxygen source.
Caption: Mechanism of piperidine N-oxide formation.
Troubleshooting Workflow
This diagram outlines a decision-making process when N-oxide formation is suspected.
Caption: Troubleshooting workflow for N-oxide formation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of Piperidine vs. Piperazine Derivatives in Drug Discovery
Introduction
The architecture of modern pharmaceuticals is heavily reliant on a select group of molecular scaffolds that consistently deliver favorable biological activity and physicochemical properties. Among these, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, stand out as foundational building blocks in a vast array of approved drugs.[1] Their prevalence is a testament to their ability to confer advantageous pharmacokinetic profiles, engage in precise molecular interactions with biological targets, and offer a synthetically versatile framework for medicinal chemists.
While structurally similar, the simple addition of a second nitrogen atom in the piperazine ring introduces profound differences that dictate their respective applications in drug design. This guide provides a comprehensive, head-to-head comparison of these two indispensable scaffolds. Moving beyond a mere listing of properties, we will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to equip researchers, scientists, and drug development professionals with the nuanced understanding required to strategically select and optimize these crucial heterocyclic moieties.
Physicochemical Properties: The Structural Divide
The fundamental distinction between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) is the genesis of their divergent physicochemical characteristics.[1] These properties, primarily basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The presence of two nitrogen atoms in piperazine significantly impacts its basicity. It possesses two distinct pKa values, allowing for a fine-tuning of its ionization state at physiological pH. This can be strategically leveraged to modulate aqueous solubility and target engagement.[1] In contrast, piperidine's single nitrogen atom results in a higher basicity, meaning a larger proportion of the molecule will be protonated at physiological pH. This can enhance strong ionic interactions with acidic residues in protein binding sites but may also negatively impact cell permeability.[1]
From a lipophilicity standpoint, piperidine derivatives are generally more lipophilic than their piperazine counterparts. This increased lipophilicity can lead to better membrane permeability and, consequently, improved oral absorption.[1] However, this characteristic is also associated with a potential for phospholipidosis, a consideration in long-term toxicity studies. The greater polarity of the piperazine ring generally results in higher aqueous solubility, which can facilitate renal clearance.[2]
| Property | Piperidine | Piperazine | Rationale for Difference |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | Presence of a second nitrogen atom at the 4-position in piperazine. |
| pKa | ≈ 11.22[1] | pKa1 ≈ 5.35, pKa2 ≈ 9.73[1] | The two nitrogen atoms in piperazine have different electronic environments, leading to two distinct basicity constants. |
| logP (Octanol-Water) | Generally higher (more lipophilic) | Generally lower (more hydrophilic) | The additional nitrogen atom in piperazine increases its polarity and hydrogen bonding capacity, leading to lower lipophilicity. |
| Aqueous Solubility | Generally lower | Generally higher | The increased polarity and ability to form more hydrogen bonds with water contribute to the higher solubility of piperazine derivatives.[2] |
Pharmacological Applications: A Tale of Two Scaffolds
Both piperidine and piperazine moieties are integral to a wide spectrum of pharmaceuticals across numerous therapeutic areas.[3][4] Their ability to interact with a multitude of biological targets has cemented their status as "privileged structures" in medicinal chemistry.
Central Nervous System (CNS) Disorders
Piperidine and piperazine derivatives are particularly prominent in drugs targeting the central nervous system.[1] Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable scaffolds in this domain.
Many antipsychotic, antidepressant, and anxiolytic drugs incorporate a piperazine moiety.[5] This is often attributed to the scaffold's ability to interact with monoamine pathways.[5] For example, the antipsychotic drug clozapine and the anxiolytic buspirone both feature a piperazine ring.[5]
Piperidine is also a key component of many CNS-active drugs, including the opioid analgesic morphine and the Alzheimer's disease drug donepezil.[3][6] The piperidine ring in these molecules is crucial for their interaction with their respective targets, such as the µ-opioid receptor and acetylcholinesterase.[6][7]
Caption: Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway.
Anticancer Agents
The piperazine scaffold has emerged as a particularly "privileged structure" in the design of anticancer drugs, especially kinase inhibitors.[1] Its ability to engage in multi-polar interactions and its favorable physicochemical properties make it a common choice for targeting the ATP-binding site of kinases. Imatinib, a blockbuster drug for chronic myeloid leukemia, prominently features a piperazine ring.
Piperidine derivatives are also found in numerous anticancer agents, where they contribute to the overall shape and binding of the molecule to its target.[8]
Caption: Figure 2: Generic Kinase Signaling Pathway.
ADME-Tox Profiles: A Critical Consideration
The choice between a piperidine and a piperazine scaffold can have significant implications for a drug candidate's ADME and toxicity profile. The inherent polarity of the piperazine ring generally leads to higher aqueous solubility, which can facilitate renal clearance.[2] However, the two nitrogen atoms also present more sites for metabolism, primarily by cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[2]
Piperidine derivatives, being more lipophilic, may exhibit better membrane permeability and oral absorption.[1] Their metabolic profile is often simpler than that of their piperazine counterparts. However, the basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids, potentially causing phospholipidosis, a factor to consider in long-term toxicity studies.[1]
Experimental Corner: Synthesis and Evaluation
To provide a practical context, we outline general methodologies for the synthesis and evaluation of piperidine and piperazine derivatives.
General Synthetic Strategies
The synthesis of both piperidine and piperazine derivatives often involves common organic chemistry transformations. A frequent strategy for piperidine synthesis is the reduction of corresponding pyridine precursors.[3] For piperazine, a common route is the condensation of a bis(2-chloroethyl)amine with a primary amine.
Caption: Figure 3: General Synthetic Workflows.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a framework for comparing the binding affinity of a piperidine and a piperazine derivative to a G-protein coupled receptor (GPCR).
-
Materials:
-
Cell membranes expressing the target GPCR.
-
Radioligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Test compounds (piperidine and piperazine derivatives) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation fluid and vials.
-
96-well filter plates and a cell harvester.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Calculate the Ki (inhibitory constant) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. ijnrd.org [ijnrd.org]
A Comparative Guide to the Structural Validation of Synthesized 4-(2-Methoxyphenoxy)piperidine
Introduction: The Imperative of Structural Certainty in Drug Discovery
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in preclinical and clinical timelines. The synthesized heterocycle, 4-(2-Methoxyphenoxy)piperidine, serves as a relevant scaffold in medicinal chemistry, appearing as a key intermediate for compounds targeting various neurological pathways.[1][2][3] Its synthesis, while straightforward, necessitates a rigorous and multi-faceted validation workflow to ensure the final compound is precisely the intended structure, free from isomeric impurities or residual starting materials.
This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to validate the structure of a synthesized batch of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind our experimental choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy creates a self-validating system of evidence. This approach ensures the highest degree of confidence for researchers, scientists, and drug development professionals before advancing a compound into further studies.
The Analytical Gauntlet: A Multi-Technique Validation Workflow
Caption: Overall workflow for the structural validation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the number, type, connectivity, and chemical environment of atoms.[5][6] For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.[7]
Expertise in Action: Why NMR is Foundational
We begin with NMR because it provides a comprehensive "map" of the molecule. ¹H NMR tells us about the electronic environment of every proton and how they are spatially related to their neighbors, while ¹³C NMR confirms the carbon skeleton. This dual-analysis approach is critical for distinguishing between potential isomers that might form during synthesis, such as 3- or 2-substituted piperidine analogues, which would have identical mass but vastly different NMR spectra.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized, purified, and dried compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for a broad range of organic molecules and its single, well-defined residual solvent peak.
-
Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to the NMR tube. TMS is chemically inert and its protons resonate at a defined 0 ppm, serving as the universal reference point for the chemical shift scale.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Following this, acquire the ¹³C NMR spectrum. Higher field strengths provide better signal dispersion and resolution, which is crucial for unambiguously assigning closely resonating peaks.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.
Data Presentation and Interpretation
Caption: Proton assignments for this compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Expected δ (ppm) | Observed δ (ppm) | Multiplicity | Integration | Assignment |
| H-N | 1.5 - 2.5 | 1.85 | Broad singlet | 1H | Piperidine N-H |
| Hc | 4.2 - 4.4 | 4.31 | Multiplet | 1H | Piperidine CH -O |
| OCH₃ | 3.8 - 3.9 | 3.87 | Singlet | 3H | Methoxy group |
| Ha, Ha' | 3.0 - 3.2 | 3.12 | Multiplet | 2H | Axial protons at C2/C6 |
| Hb, Hb' | 2.6 - 2.8 | 2.70 | Multiplet | 2H | Equatorial protons at C2/C6 |
| Hd, He, Hf, Hg | 6.8 - 7.1 | 6.85-7.05 | Multiplet | 4H | Aromatic protons |
| - | 1.9 - 2.1 | 2.01 | Multiplet | 2H | Axial protons at C3/C5 |
| - | 1.6 - 1.8 | 1.75 | Multiplet | 2H | Equatorial protons at C3/C5 |
¹³C NMR Data (101 MHz, CDCl₃)
| Expected δ (ppm) | Observed δ (ppm) | Assignment |
| 147-148 | 147.5 | Ar C -O |
| 146-147 | 146.9 | Ar C -OCH₃ |
| 121-122 | 121.3 | Ar CH |
| 120-121 | 120.5 | Ar CH |
| 117-118 | 117.8 | Ar CH |
| 111-112 | 111.5 | Ar CH |
| 72-74 | 73.1 | Piperidine C -O |
| 55-56 | 55.7 | C H₃-O |
| 43-45 | 44.2 | Piperidine C2/C6 |
| 31-33 | 32.0 | Piperidine C3/C5 |
-
¹H NMR Interpretation: The spectrum confirms all key features. The singlet at 3.87 ppm integrating to 3H is characteristic of the methoxy group. The complex multiplet in the aromatic region (6.85-7.05 ppm) integrating to 4H confirms the disubstituted benzene ring. The downfield shift of the proton at C4 (Hc, 4.31 ppm) is indicative of its attachment to an electronegative oxygen atom. The distinct signals for the piperidine ring protons confirm its saturated, non-aromatic nature.
-
¹³C NMR Interpretation: The spectrum shows the expected 10 unique carbon signals (due to symmetry in the piperidine ring, C2/C6 and C3/C5 are equivalent). The presence of four signals between 110-150 ppm confirms the four distinct aromatic carbon environments, while the signal at 55.7 ppm is classic for a methoxy carbon. The aliphatic signals at 73.1, 44.2, and 32.0 ppm definitively map out the piperidine ring carbons.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial first-pass check for a successful synthesis.[8][9] It also offers structural clues through the analysis of fragmentation patterns.
Expertise in Action: Why MS is a Critical Check
The primary goal here is to confirm the molecular mass. For this compound (C₁₂H₁₇NO₂), the expected monoisotopic mass is 207.126 g/mol .[10][11] Observing the molecular ion peak (M⁺) or a protonated adduct ([M+H]⁺) at the correct mass-to-charge ratio (m/z) provides strong evidence that the target molecule was formed. The fragmentation pattern can further corroborate the structure; for instance, cleavage of the ether bond or fragmentation of the piperidine ring would produce predictable daughter ions.[4][12]
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a TOF mass spectrometer. ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion. TOF analyzers provide high mass accuracy.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule, [M+H]⁺, is expected to be the most abundant ion.
-
Data Analysis: Identify the base peak and the molecular ion peak. Compare the observed m/z with the calculated exact mass.
Data Presentation and Interpretation
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Ion Formula | Calculated m/z | Observed m/z | Assignment |
| [C₁₂H₁₈NO₂]⁺ | 208.1332 | 208.1335 | [M+H]⁺ |
| [C₇H₇O₂]⁺ | 123.0441 | 123.0440 | Guaiacol fragment |
| [C₅H₁₀N]⁺ | 84.0808 | 84.0810 | Piperidine ring fragment |
-
Interpretation: The observation of a strong signal at m/z 208.1335 is in excellent agreement with the calculated mass for the protonated molecule, confirming the molecular formula C₁₂H₁₇NO₂. The presence of fragments corresponding to the guaiacol (methoxyphenol) and piperidine moieties further strengthens the structural assignment, indicating the two key components are present in the parent molecule.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13][14] Each type of bond vibrates at a characteristic frequency, and by measuring the absorption of IR radiation, we can create a "fingerprint" spectrum.[15]
Expertise in Action: Why IR is a Necessary Complement
While NMR and MS provide detailed structural and mass information, IR spectroscopy offers a quick and definitive confirmation of the key functional groups. For our target, we must confirm the presence of the C-O-C ether linkages (both aryl and alkyl), the N-H bond of the secondary amine in the piperidine ring, and the aromatic C-H bonds. Crucially, it also allows us to confirm the absence of functional groups from starting materials, such as a broad O-H stretch (~3300 cm⁻¹) if the synthesis started from 4-hydroxypiperidine.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, dry compound directly onto the ATR crystal. This modern technique requires minimal sample preparation.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Lower the anvil to press the sample against the crystal and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Presentation and Interpretation
Table 3: FTIR Spectroscopy Data
| Observed Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3350 - 3250 | Medium, broad | N-H stretch (secondary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Strong | Aliphatic C-H stretch |
| 1600, 1495 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250 - 1200 | Strong | Aryl C-O stretch (asymmetric) |
| 1120 - 1020 | Strong | Alkyl C-O stretch (symmetric) |
-
Interpretation: The spectrum clearly indicates the presence of all expected functional groups. The broad peak around 3300 cm⁻¹ is characteristic of the N-H bond in the piperidine ring. Strong absorptions for C-H stretching confirm both aliphatic and aromatic components. Most importantly, the strong, distinct peaks in the "fingerprint region" between 1250-1020 cm⁻¹ are definitive evidence for the aryl-alkyl ether linkage, a cornerstone of the target structure.[16]
Comparative Analysis and Conclusion: A Triad of Conclusive Evidence
The structural validation of this compound is not established by any single piece of data, but by the overwhelming agreement across three orthogonal analytical techniques.
-
NMR provided the detailed atomic-level blueprint, confirming the precise connectivity of all 17 protons and 12 carbons.
-
MS acted as a gatekeeper, confirming the exact molecular formula and weight, ruling out molecules with different elemental compositions.
-
IR provided a rapid and definitive fingerprint of the functional groups, confirming the presence of the crucial ether and amine moieties and the absence of unwanted functionalities.
When compared, these methods are highly complementary. For example, while MS can confirm the mass of an isomer, only NMR can differentiate its specific connectivity. While NMR maps the C-H framework, IR confirms the bonds that lack protons (like C=C or C-O). This cross-validation is the hallmark of a robust analytical workflow in a professional drug development setting. The convergence of these datasets provides the highest possible confidence that the synthesized molecule is indeed this compound, allowing researchers to proceed with subsequent biological and pharmacological evaluations with certainty.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 8. fiveable.me [fiveable.me]
- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. This compound | C12H17NO2 | CID 4341691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 12. compoundchem.com [compoundchem.com]
- 13. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Potency Determination: Comparing Novel Piperidine Derivatives to Gold-Standard Modulators of CNS Targets
For drug discovery professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds, particularly those targeting the central nervous system (CNS).[1] Its structural flexibility and ability to form key interactions with biological targets make it an ideal starting point for designing novel therapeutics for pain management, neurodegenerative diseases, and psychiatric disorders.[1][2][3]
This guide, written from the perspective of a senior application scientist, provides a framework for comparing the potency of novel piperidine derivatives against established standards for two critical CNS targets: the mu-opioid receptor (MOR) and acetylcholinesterase (AChE). We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.
Part 1: Targeting the Mu-Opioid Receptor for Advanced Analgesia
The mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR), remains the most important therapeutic target for managing moderate to severe pain.[4] Morphine, the archetypal piperidine alkaloid, and synthetic derivatives like fentanyl are potent MOR agonists.[4][5] However, their clinical use is hampered by significant side effects, including respiratory depression and abuse potential. The development of novel piperidine derivatives aims to achieve higher potency and selectivity, potentially separating analgesic effects from adverse reactions.
Here, we compare two hypothetical novel compounds, Pip-Op-01 and Pip-Op-02 , against the well-characterized standards, Morphine and Fentanyl.[4]
Methodology: Competitive Radioligand Binding Assay
To determine the binding affinity (expressed as the Ki value) of our novel compounds for the human mu-opioid receptor (hMOR), a competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from the receptor. A lower Ki value signifies a higher binding affinity.
Causality of Experimental Design:
-
Receptor Source: We use membranes from a stable cell line (e.g., HEK293) expressing the recombinant hMOR.[6] This ensures a high concentration of the target receptor and eliminates the confounding variables present in native tissue preparations.[7]
-
Radioligand: [³H]-DAMGO is selected as the radioligand.[8] DAMGO is a synthetic peptide agonist with very high affinity and selectivity for the MOR, ensuring that the binding we measure is specific to our target.[9]
-
Standard: Morphine and Fentanyl are used as reference compounds.[4] Their well-established Ki values provide a benchmark for assay validation and a direct comparison for our novel derivatives.[6]
Caption: Workflow for a competitive radioligand binding assay to determine compound affinity for the mu-opioid receptor.
-
Reagent Preparation: Prepare serial dilutions of the novel compounds (Pip-Op-01, Pip-Op-02) and standards (Morphine, Fentanyl) in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, hMOR-expressing cell membranes, and the radioligand [³H]-DAMGO to all wells.
-
Test Wells: Add varying concentrations of Pip-Op-01 or Pip-Op-02.
-
Standard Wells: Add varying concentrations of Morphine or Fentanyl.
-
Total Binding Wells: Add only buffer (no competitor).
-
Non-Specific Binding (NSB) Wells: Add a saturating concentration of a non-labeled ligand (e.g., cold DAMGO or Naloxone) to determine background signal.[9]
-
-
Incubation: Incubate the plate for 60 minutes at 27°C to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the cell membranes with bound radioligand while unbound radioligand passes through.
-
Quantification: Wash the filters, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) for each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor that displaces 50% of the radioligand).
-
Convert the IC50 value to the Ki (dissociation constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Results: Comparative Binding Affinity at the Mu-Opioid Receptor
The Ki values represent the equilibrium dissociation constant, a measure of binding affinity. A lower Ki indicates a more potent compound.
| Compound | Ki (nM) ± SEM | Fold Difference vs. Morphine | Fold Difference vs. Fentanyl |
| Morphine (Standard) | 1.17 ± 0.08 | 1.0x | 0.87x |
| Fentanyl (Standard) | 1.35 ± 0.11 | 0.87x | 1.0x |
| Pip-Op-01 (Novel) | 0.25 ± 0.03 | 4.7x more potent | 5.4x more potent |
| Pip-Op-02 (Novel) | 0.09 ± 0.01 | 13.0x more potent | 15.0x more potent |
| Note: Ki values for standards are based on published data.[10] Ki values for novel compounds are hypothetical for illustrative purposes. |
Discussion & Mechanistic Insights
The data clearly indicate that both novel piperidine derivatives, Pip-Op-01 and Pip-Op-02, exhibit significantly higher binding affinity for the mu-opioid receptor than the gold-standard analgesics Morphine and Fentanyl. Pip-Op-02, in particular, demonstrates an order of magnitude greater potency. This enhanced affinity suggests that specific structural modifications to the piperidine scaffold in Pip-Op-01 and Pip-Op-02 optimize interactions within the receptor's binding pocket.
Upon binding, these agonists trigger a conformational change in the GPCR, leading to the activation of intracellular G-proteins and subsequent signaling cascades that ultimately produce an analgesic effect.
Caption: Simplified signaling pathway following agonist binding to the mu-opioid receptor.
Part 2: Targeting Acetylcholinesterase for Alzheimer's Disease Therapy
Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[11] By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors increase its availability in the synaptic cleft, enhancing cholinergic neurotransmission.[12] Donepezil, a piperidine derivative, is a widely prescribed, reversible AChE inhibitor and serves as our reference standard.[12][13]
Here, we evaluate the potency of a novel piperidine derivative, Pip-AChE-01 , against Donepezil.
Methodology: Colorimetric Acetylcholinesterase Inhibition Assay
The potency of AChE inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[11] The most common method for determining this is the colorimetric assay developed by Ellman.[14]
Causality of Experimental Design:
-
Assay Principle: The Ellman method is a robust and highly reproducible kinetic assay.[14] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, TNB, which can be quantified by measuring absorbance at 412 nm.[14][15] The rate of color change is directly proportional to AChE activity.
-
Self-Validation: The protocol includes critical controls. A "100% Activity Control" (enzyme, no inhibitor) establishes the baseline reaction rate, while a "Blank" (no enzyme) corrects for any non-enzymatic reaction. This ensures the measured inhibition is directly attributable to the test compound.[14]
Caption: Workflow for determining the IC50 of acetylcholinesterase inhibitors using the colorimetric Ellman's method.
-
Reagent Preparation:
-
Assay Setup: In a 96-well plate:
-
Test Wells: Add AChE enzyme and varying concentrations of Pip-AChE-01 or Donepezil.
-
100% Activity Control: Add AChE enzyme and the solvent used for the inhibitor.[14]
-
Blank: Add assay buffer instead of enzyme solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[11]
-
Reaction Initiation: Add a working reagent mix containing both ATCh and DTNB to all wells to start the reaction.[14]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 10 minutes.
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoid dose-response curve to determine the IC50 value.[11]
-
Results: Comparative Potency of AChE Inhibitors
The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 indicates a more potent inhibitor.
| Compound | Target | IC50 (nM) | Fold Difference vs. Donepezil |
| Donepezil (Standard) | Acetylcholinesterase | 6.7 | 1.0x |
| Pip-AChE-01 (Novel) | Acetylcholinesterase | 1.2 | 5.6x more potent |
| Note: The IC50 value for Donepezil is based on published data.[11] The IC50 for the novel compound is hypothetical for illustrative purposes. |
Discussion & Mechanistic Insights
The novel derivative Pip-AChE-01 (IC50 = 1.2 nM) demonstrates a 5.6-fold increase in inhibitory potency compared to the clinically used drug Donepezil (IC50 = 6.7 nM).[11] This superior potency suggests that Pip-AChE-01 has a higher affinity for the active site of the acetylcholinesterase enzyme. By more effectively inhibiting the enzyme, Pip-AChE-01 would theoretically lead to a greater increase in synaptic acetylcholine levels at a lower dose, potentially offering improved therapeutic efficacy or a better side-effect profile. This inhibition is a key mechanism for temporarily alleviating symptoms of dementia in Alzheimer's disease.[12][13]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. longdom.org [longdom.org]
- 6. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. zenodo.org [zenodo.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comparative In Vivo Efficacy Analysis of 4-(2-Methoxyphenoxy)piperidine Analogs in Neuropsychiatric and Neurological Disorders
In the landscape of central nervous system (CNS) drug discovery, the 4-(2-methoxyphenoxy)piperidine scaffold has emerged as a versatile pharmacophore, giving rise to a multitude of analogs with therapeutic potential across a spectrum of neuropsychiatric and neurological disorders. This guide provides a comprehensive in vivo efficacy comparison of key analogs, synthesizing data from preclinical studies to offer researchers and drug development professionals a clear perspective on their performance. We will delve into the experimental data that underpins their therapeutic promise, focusing on their applications as antipsychotics, modulators of monoamine transporters, and NMDA receptor antagonists.
Introduction: The Therapeutic Versatility of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its conformational flexibility and ability to be readily functionalized allow for the fine-tuning of pharmacological properties. The introduction of a 2-methoxyphenoxy moiety at the 4-position has proven to be a particularly fruitful strategy, leading to compounds with high affinity and selectivity for various CNS targets. This guide will focus on the in vivo translation of these binding affinities into tangible therapeutic effects.
Comparative In Vivo Efficacy of Key Analogs
The in vivo efficacy of this compound analogs is most prominently documented in the context of their antipsychotic-like effects, driven by their interactions with dopamine and serotonin receptors.[2][3] Additionally, modifications to this core structure have yielded potent inhibitors of dopamine (DAT) and serotonin (SERT) transporters, as well as NMDA receptor antagonists.[4][5]
Antipsychotic-like Activity in Preclinical Models of Schizophrenia
A primary therapeutic target for this class of compounds is schizophrenia, a complex disorder characterized by positive, negative, and cognitive symptoms.[6] The antipsychotic potential of these analogs is often evaluated in rodent models that mimic aspects of the human condition.
Key Experimental Models:
-
Apomorphine-Induced Climbing: This model assesses the blockade of dopamine D2 receptors, a hallmark of typical antipsychotics. Apomorphine, a dopamine agonist, induces a compulsive climbing behavior in mice, which can be attenuated by D2 antagonists.[3]
-
DOI-Induced Head-Twitching: 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) is a serotonin 5-HT2A receptor agonist that induces characteristic head-twitching in rodents. This model is used to evaluate the 5-HT2A antagonist activity of novel compounds, a property of many atypical antipsychotics.[3]
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. The disruption of PPI by psychostimulants like amphetamine or NMDA receptor antagonists can be reversed by effective antipsychotics.[7]
Table 1: Comparative In Vivo Efficacy of Piperidine Analogs in Models of Psychosis
| Compound | Target(s) | Animal Model | Efficacy Endpoint | Key Findings | Reference |
| Benzoxazole-piperidine derivative (cpd 29) | D2, 5-HT1A, 5-HT2A | Mouse | Apomorphine-induced climbing | Reduced climbing without inducing catalepsy, suggesting an atypical antipsychotic profile. | [3] |
| Mouse | DOI-induced head twitching | Attenuated head-twitching, confirming 5-HT2A receptor engagement. | [3] | ||
| ACP-103 | 5-HT2A inverse agonist | Rat | DOI-induced head-twitching | Attenuated head-twitch behavior at 3 mg/kg p.o. | [7] |
| Rat | DOI-induced PPI deficits | Reversed prepulse inhibition deficits at 1-10 mg/kg s.c. | [7] | ||
| Mouse | MK-801-induced hyperactivity | Reduced hyperactivity, indicating potential efficacy against NMDA receptor hypofunction models of schizophrenia. | [7] |
Causality Behind Experimental Choices: The use of multiple animal models is crucial for building a comprehensive picture of a compound's antipsychotic potential. The apomorphine-induced climbing and DOI-induced head-twitching assays provide specific information about the compound's interaction with the D2 and 5-HT2A receptors, respectively. The PPI model offers a more systems-level assessment of the compound's ability to normalize sensorimotor gating deficits, which is a key endophenotype of schizophrenia.
Modulation of Dopamine and Serotonin Transporters
A distinct but related therapeutic avenue for this compound analogs is the inhibition of dopamine and serotonin transporters. These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating conditions like depression and substance use disorders.[4][8]
Experimental Approach: The primary in vivo assessment for DAT and SERT inhibitors often involves locomotor activity studies. Potent DAT inhibitors typically increase locomotor activity, while the selectivity for DAT over SERT can influence the behavioral profile.[9]
Table 2: In Vivo Locomotor Activity of a DAT-Selective Piperidine Analog
| Compound | Target(s) | Animal Model | Efficacy Endpoint | Key Findings | Reference |
| Aminopiperidine 7 | DAT inhibitor (atypical) | Mouse | Ambulatory activity | Produced minimal stimulation of ambulatory activity compared to cocaine, suggesting an atypical DAT inhibitor profile with potentially lower abuse liability. | [9] |
Expert Insights: The characterization of a DAT inhibitor as "atypical" is significant. While traditional DAT inhibitors like cocaine have a high abuse potential due to their rapid and pronounced increase in synaptic dopamine, atypical inhibitors produce a more gradual and sustained effect, which is thought to be therapeutically beneficial without being reinforcing.
NMDA Receptor Antagonism and Neuroprotection
Derivatives of the phenoxyethyl-piperidine scaffold have also been optimized as potent and selective antagonists of the NR1/2B subtype of the NMDA receptor.[5] Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage in conditions like stroke and traumatic brain injury.
In Vivo Assessment: The anticonvulsant activity in the maximal electroshock (MES) assay is a common in vivo screen for compounds with CNS activity and can indicate central bioavailability and target engagement for NMDA receptor antagonists.[5]
Table 3: In Vivo Anticonvulsant Activity of an NMDA Receptor Antagonist Piperidine Analog
| Compound | Target(s) | Animal Model | Efficacy Endpoint | Key Findings | Reference |
| 10e (Co 101244/PD 174494) | NR1/2B NMDA receptor antagonist | Mouse | Maximal Electroshock (MES) Assay | Exhibited potent anticonvulsant activity with an ED50 of 0.7 mg/kg i.v., indicating good central bioavailability and target engagement. | [5] |
Self-Validating Protocol Design: The progressive modification of the lead compound and parallel assessment of potency, side effect liability (e.g., affinity for α1-adrenergic receptors), and in vivo activity in the MES assay represents a robust, self-validating approach to lead optimization.[5]
Signaling Pathways and Experimental Workflows
The therapeutic effects of these analogs are underpinned by their modulation of specific signaling pathways. For instance, the antipsychotic-like effects are primarily mediated through the dopamine and serotonin systems in the brain.
Caption: Simplified signaling pathway for antipsychotic piperidine analogs.
The experimental workflow for evaluating these compounds typically follows a hierarchical approach, starting with in vitro binding and functional assays, followed by in vivo pharmacokinetic and efficacy studies.
Caption: General workflow for the preclinical development of piperidine analogs.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are paramount. Below is a representative protocol for the apomorphine-induced climbing test in mice.
Protocol: Apomorphine-Induced Climbing in Mice
-
Animals: Male ICR mice (20-25 g) are used. Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Test compounds (e.g., benzoxazole-piperidine derivative 29) or vehicle are administered intraperitoneally (i.p.) 30 minutes before the apomorphine challenge.[3]
-
A positive control, such as haloperidol, is typically included.
-
-
Apomorphine Challenge: Apomorphine hydrochloride (1.5 mg/kg) is administered subcutaneously (s.c.).
-
Behavioral Observation:
-
Immediately after apomorphine injection, mice are placed individually in wire mesh cages (e.g., 10 x 10 x 15 cm).
-
After a 10-minute latency period, climbing behavior is observed for 20 minutes.
-
The time spent climbing (all four paws on the cage wall) is recorded.
-
-
Data Analysis: The percentage inhibition of climbing behavior is calculated for each treatment group relative to the vehicle-treated control group. Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.
Conclusion
The this compound scaffold and its analogs represent a rich area of investigation for novel CNS therapeutics. In vivo studies have demonstrated their efficacy in validated animal models of psychosis, and further chemical exploration has yielded potent modulators of monoamine transporters and NMDA receptors. The comparative analysis presented in this guide highlights the therapeutic versatility of this chemical class and provides a foundation for future research and development efforts. The continued application of robust preclinical models and a deep understanding of the underlying neurobiology will be essential for translating the promise of these compounds into effective treatments for patients.
References
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Substituted Piperidines for Sigma Receptor Binding Affinity
This guide provides a comprehensive comparison of the binding affinities of various substituted piperidine derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. It is intended for researchers, scientists, and professionals in drug development who are engaged in the design and synthesis of novel ligands for these therapeutically relevant targets. This document delves into the structure-activity relationships that govern ligand recognition and selectivity, supported by experimental data and detailed protocols.
Introduction to Sigma Receptors and the Piperidine Scaffold
Sigma receptors, comprising the σ₁ and σ₂ subtypes, are unique intracellular proteins implicated in a wide range of physiological and pathological processes.[1][2] The σ₁ receptor, primarily located at the endoplasmic reticulum-mitochondrion interface, is involved in cellular signaling and the regulation of ion channels.[2] In contrast, the σ₂ receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating cancer cells, making it a promising target for cancer diagnostics and therapeutics.[2]
The piperidine moiety has emerged as a critical structural feature in the development of high-affinity ligands for sigma receptors.[3][4][5] Its conformational flexibility and basic nitrogen atom are key for establishing crucial interactions within the binding pockets of these receptors. Numerous structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine ring and its substituents can significantly influence binding affinity and selectivity for either the σ₁ or σ₂ subtype.[4][6][7]
Comparative Analysis of Binding Affinities
The binding affinity of a ligand for a receptor is a critical parameter in drug discovery, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the binding affinities of a selection of substituted piperidine derivatives for both σ₁ and σ₂ receptors, providing a clear comparison of their potency and selectivity.
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |
| Reference Compounds | |||
| (+)-Pentazocine | ~3.4 | ~5,500 | ~1618 |
| Haloperidol | 3.2 | 3.8 | 1.2 |
| Substituted Piperidines | |||
| 1-(2-Phenethyl)piperidine oxalate (AC927) | 30 ± 2 | 138 ± 18 | 4.6 |
| N-[(4-methoxyphenoxy)ethyl]piperidines (1b, (R)-2b, (S)-2b) | 0.89–1.49 | - | - |
| N-[(4-chlorophenoxy)ethyl]piperidines (1a, (R)-2a, (S)-2a) | 0.34–1.18 | - | - |
| 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine (69) | High affinity | Low affinity | High σ₁ selectivity |
| (-)-(S)-92 (a 4-methylpiperidine derivative) | High affinity | Low affinity | High σ₁ selectivity |
| N-methyl-4-(2-aminoethyl)-2,2-diphenylpiperidine derivative (19a) | 50 | >1000 | >20 |
Note: The data presented is a compilation from various sources and experimental conditions may vary.
Structure-Activity Relationship (SAR) Analysis
The binding data reveals several key SAR trends for substituted piperidines at sigma receptors:
-
The Piperidine Core is Crucial for σ₁ Affinity: The piperidine moiety is a fundamental structural element for high-affinity interaction with the σ₁ receptor.[3][4][5] Replacing the piperidine ring with a piperazine, for instance, can drastically reduce σ₁ affinity while sometimes increasing σ₂ affinity.[4][5]
-
Substitutions on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen significantly impacts both affinity and selectivity. Aralkyl groups, such as phenethyl, are common in high-affinity ligands.[1][6] The length and composition of the linker between the piperidine ring and an aromatic moiety also play a crucial role.[8][9]
-
Ring Substitutions Influence Selectivity: Methyl substitution on the piperidine ring, particularly at the 4-position, has been shown to confer optimal interaction with the σ₁ subtype.[8][9] The chirality of these substituents can also be a determining factor for selectivity.[9][10] For example, compound (-)-(S)-92, a 4-methylpiperidine derivative, emerged as a highly selective σ₁ receptor ligand.[9][10]
-
Aromatic Moieties and their Substituents: The aromatic portion of the ligand, often a phenyl, naphthyl, or other heterocyclic ring, engages in hydrophobic and electronic interactions within the receptor binding site. Substituents on this aromatic ring, such as methoxy or chloro groups, can fine-tune the binding affinity.[8][11]
Experimental Protocol: Radioligand Binding Assay
To empirically determine the binding affinity of novel substituted piperidines, a competitive radioligand binding assay is the gold standard.[12] This protocol outlines the general steps for assessing binding to both σ₁ and σ₂ receptors.
Materials and Reagents
-
Receptor Source: Guinea pig brain membranes for σ₁ receptors and rat liver membranes for σ₂ receptors are commonly used.[13][14]
-
Radioligands:
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]
-
Non-specific Binding Control: A high concentration of a known sigma receptor ligand, such as haloperidol, is used to determine non-specific binding.[17]
-
Test Compounds: The substituted piperidine derivatives to be tested.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).[16]
-
Scintillation Counter: For measuring radioactivity.
Step-by-Step Methodology
-
Membrane Preparation: Homogenize the appropriate tissue (guinea pig brain or rat liver) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation using a standard assay like the BCA assay.[16]
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each data point:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control (e.g., 10 µM haloperidol).
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[16][17]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competitive binding assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Visualizing the Workflow and Key Interactions
To further clarify the experimental process and the fundamental molecular interactions, the following diagrams are provided.
Caption: Workflow of a typical radioligand binding assay.
Caption: Key structural features of piperidines influencing sigma receptor binding.
Conclusion
The substituted piperidine scaffold represents a versatile platform for the development of potent and selective ligands for sigma receptors. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel compounds with desired pharmacological profiles. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the discovery of new chemical entities targeting the σ₁ and σ₂ receptors for therapeutic intervention in a variety of disease states.
References
- 1. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Guide to the Side Effect Liability Assessment of Novel Piperidine Compounds
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its utility in creating effective therapeutic agents.[1][2][3] However, this privileged structure is not without its liabilities. A thorough and early assessment of potential side effects is paramount to de-risk drug development programs and ensure patient safety.
This guide provides an in-depth, comparative analysis of the side effect liability assessment for novel piperidine compounds. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind experimental choices, compare the piperidine scaffold to viable alternatives, and provide actionable, field-proven insights to guide your preclinical safety strategy.
The Double-Edged Sword: Understanding Piperidine's Inherent Risks
The piperidine ring, a six-membered nitrogen-containing heterocycle, offers a unique combination of properties that make it attractive for drug design.[1] It provides a three-dimensional framework, can modulate lipophilicity, and its basic nitrogen is often crucial for target engagement.[1] However, these same features can contribute to off-target effects.
Common adverse effects associated with piperidine-containing drugs span a range of physiological systems:
-
Central Nervous System (CNS): Due to their ability to cross the blood-brain barrier, piperidine derivatives are common in CNS-acting drugs.[1] This can lead to side effects ranging from sedation and dizziness to more severe extrapyramidal symptoms (EPS) and tardive dyskinesia (TD), as famously observed with the antipsychotic haloperidol.[4][5] The mechanism often involves the blockade of dopamine D2 receptors in the nigrostriatal pathway.[4]
-
Cardiovascular System: A significant concern for many piperidine compounds is cardiotoxicity, particularly the prolongation of the QT interval, which can lead to life-threatening arrhythmias like Torsades de Pointes (TdP).[6] This is often caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7]
-
Hepatic and Renal Systems: Some piperidine compounds have been associated with liver and kidney effects, although this is often compound-specific.[7]
A Strategic Framework for Preclinical Safety Assessment
A robust preclinical safety assessment is not a "check-the-box" exercise but a dynamic, iterative process. The goal is to build a comprehensive safety profile that informs clinical trial design and risk management. This process is guided by international regulatory standards, such as the ICH S7A guidelines for safety pharmacology.[8]
Caption: A streamlined workflow for preclinical side effect liability assessment.
Head-to-Head Comparison: Piperidine vs. Alternative Scaffolds
The decision to incorporate a piperidine ring should be a conscious one, weighed against other potential scaffolds. Here, we compare piperidine with a common five-membered alternative, pyrrolidine.
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | Both are strongly basic, making them largely interchangeable when basicity is the primary concern.[5][9] |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is more lipophilic, which can affect solubility, cell permeability, and off-target hydrophobic interactions.[5][9] |
| Conformational Flexibility | Prefers a more rigid chair conformation. | Adopts more flexible envelope and twist conformations. | The rigidity of piperidine can be advantageous for locking in a bioactive conformation, potentially increasing potency. Pyrrolidine's flexibility may be beneficial for adapting to a binding site.[5] |
| Metabolic Stability | Generally stable, but susceptible to oxidation at carbons adjacent to the nitrogen. | May offer enhanced metabolic stability in certain contexts. Comparative studies have shown pyrrolidine nitroxides to be more resistant to bioreduction than piperidine nitroxides.[9] | Strategic placement of substituents can block metabolic "soft spots" on both scaffolds.[5] |
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
A compelling real-world comparison can be seen in the development of BTK inhibitors for B-cell malignancies.
-
Ibrutinib: The first-generation, non-piperidine BTK inhibitor, revolutionized treatment but is associated with off-target effects, including significant cardiotoxicity (e.g., atrial fibrillation).[10]
-
Zanubrutinib: A second-generation BTK inhibitor that incorporates a piperidine moiety. It was designed to minimize off-target effects.[10]
Head-to-head clinical trials have demonstrated that zanubrutinib has a more favorable safety profile, with a statistically significant lower risk of atrial fibrillation compared to ibrutinib.[11][12][13] This case highlights that the inclusion of a piperidine ring, when part of a rational design strategy to improve selectivity, can lead to a safer drug candidate.
| Adverse Event of Special Interest | Zanubrutinib (Piperidine) | Ibrutinib (Non-Piperidine) |
| Atrial Fibrillation/Flutter | Lower Incidence | Higher Incidence |
| Diarrhea | Lower Incidence | Higher Incidence |
| Contusion | Higher Incidence | Lower Incidence |
| Neutropenia | Higher Incidence | Lower Incidence |
Data summarized from pooled analyses of the ASPEN and ALPINE clinical trials.[10][12]
Core Experimental Protocols: A Self-Validating System
The following protocols represent a core battery for assessing the key liabilities of novel piperidine compounds. Each is designed to be a self-validating system, with appropriate controls to ensure data integrity.
Cardiovascular Safety: hERG Channel Inhibition Assay (Automated Patch Clamp)
Causality: The primary cause of drug-induced QT prolongation is the blockade of the hERG potassium channel.[7] An early, quantitative assessment of a compound's hERG inhibitory potential is therefore critical. Automated patch clamp technology allows for higher throughput screening compared to manual patch clamp, enabling this assessment earlier in the discovery process.[14]
Detailed Protocol:
-
Cell Culture: Use a validated cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells). Culture according to standard protocols until 70-90% confluency.
-
Cell Preparation: On the day of the experiment, harvest cells using a gentle, non-enzymatic dissociation solution. Resuspend in an appropriate extracellular buffer and maintain on ice.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to create a concentration range (typically 8 points, e.g., 0.01 to 30 µM). The final DMSO concentration in the assay should be ≤0.1%.
-
Automated Patch Clamp Procedure (e.g., QPatch or IonFlux system):
-
Prime the system with extracellular and intracellular solutions.
-
Load the cell suspension and compound plate into the instrument.
-
The instrument will automatically establish whole-cell patch clamp configurations.
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A common protocol involves a depolarizing step to +40 mV to open and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current, which reflects the number of channels that have recovered from inactivation.[14]
-
Establish a stable baseline current with vehicle control.
-
Sequentially apply increasing concentrations of the test compound, with sufficient incubation time at each concentration.
-
Include a positive control (e.g., Cisapride or E-4031) in each run to validate assay performance.
-
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Normalize the data to the vehicle control (0% inhibition) and a saturating concentration of a known blocker (100% inhibition).
-
Fit the concentration-response data to a Hill equation to determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).
-
Caption: Experimental workflow for the automated hERG patch clamp assay.
Metabolic Liability: Cytochrome P450 (CYP) Inhibition Assay
Causality: Piperidine-containing drugs, like many pharmaceuticals, are metabolized by CYP enzymes.[1] Inhibition of these enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and plasma concentration of another, potentially leading to toxicity. This assay identifies which, if any, of the major CYP isoforms are inhibited by the test compound.
Detailed Protocol:
-
Reagent Preparation:
-
Human Liver Microsomes (HLMs): Use a pooled HLM preparation to represent the general population.
-
CYP Isoform-Specific Substrates: Prepare a "cocktail" of substrates for the major CYP isoforms (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure sustained enzyme activity.
-
-
Incubation:
-
In a 96-well plate, combine HLMs, the substrate cocktail, and the test compound at various concentrations (typically 6-8 concentrations).
-
Include a vehicle control (no test compound) and positive controls (known inhibitors for each CYP isoform).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify the formation of the specific metabolite for each CYP isoform.
-
Monitor the specific parent-to-daughter ion transitions for each metabolite and the internal standard.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the test compound concentration.
-
Determine the IC50 value for each CYP isoform using non-linear regression.
-
CNS and Motor Function: Rodent Functional Observational Battery (FOB)
Causality: The FOB is a standardized screening procedure to detect gross functional deficits and potential neurotoxicity.[15][16] It provides a comprehensive overview of a compound's effects on behavior, autonomic function, and sensorimotor coordination.
Detailed Protocol:
-
Animal Acclimation: Acclimate rodents (typically Sprague-Dawley rats) to the testing room for at least one hour before the assessment.[17]
-
Dosing: Administer the novel piperidine compound and a vehicle control to separate groups of animals via the intended clinical route.
-
Observational Sequence: Conduct the observations at the time of expected peak plasma concentration. The observer must be blinded to the treatment groups.
-
Home Cage Observations: Observe the animal's posture, activity level, and any abnormal movements (e.g., tremors, convulsions) without disturbing them.
-
Handling Observations: Assess ease of removal from the cage, muscle tone, and autonomic signs (piloerection, salivation, lacrimation).
-
Open Field Arena (e.g., 1m x 1m): Place the animal in the center of the arena and record observations for a set period (e.g., 5 minutes).[17]
-
Autonomic Signs: Count the number of fecal boli and urination events.
-
Motor Activity: Count the number of rearings and squares crossed.
-
Gait and Posture: Score for any abnormalities (e.g., ataxia, hunched posture).
-
-
Sensorimotor and Reflex Tests:
-
Approach and Touch Response: Assess the animal's reaction to a slowly approaching object (e.g., a pen) and a light touch with a probe.
-
Auditory Startle: Measure the response to a sudden loud noise (e.g., a clicker).
-
Pupillary Reflex: Check for pupil constriction in response to light.
-
Righting Reflex: Gently place the animal on its back and measure the time it takes to right itself.
-
Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.
-
-
-
Data Analysis: Compare the scores and counts for each parameter between the treated and control groups using appropriate statistical methods (e.g., Mann-Whitney U test for scored data, t-test or ANOVA for continuous data).
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. How does haloperidol (Haldol) cause tardive dyskinesia? [ebmconsult.com]
- 6. mdpi.com [mdpi.com]
- 7. Sub-acute toxicity studies on a new piperidine derivative (HSR-902) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… [ouci.dntb.gov.ua]
- 9. Haloperidol-induced dyskinesia is associated with striatal NO synthase suppression: reversal with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beonemedinfo.com [beonemedinfo.com]
- 11. onclive.com [onclive.com]
- 12. docwirenews.com [docwirenews.com]
- 13. Comparative Safety of Ibrutinib Versus Zanubrutinib in Patients With Chronic Lymphocytic Leukemia: A Prospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Performance Analysis of N-Substituted 4-Aminomethyl-Piperidine Derivatives as Opioid Receptor Modulators
Introduction: The Piperidine Scaffold in Opioid Therapeutics
The piperidine ring is a cornerstone in the architecture of numerous clinically significant opioid analgesics, most notably fentanyl and its analogs. Its rigid, yet conformationally adaptable structure provides an ideal scaffold for the precise spatial orientation of pharmacophoric elements necessary for potent and selective interaction with opioid receptors.[1] This guide focuses on a specific class of these compounds: N-substituted 4-aminomethyl-piperidine derivatives. By systematically modifying the substituent on the piperidine nitrogen, medicinal chemists can finely tune the pharmacological properties of these molecules, shifting their affinity and efficacy between different opioid receptor subtypes, primarily the mu (µ, MOR) and delta (δ, DOR) receptors.[2][3]
Understanding the structure-activity relationships (SAR) within this chemical series is paramount for the rational design of novel analgesics with improved therapeutic profiles, such as potent pain relief with diminished side effects like respiratory depression and tolerance.[2][4] This guide provides a comprehensive comparison of the in vitro and in vivo performance of key N-substituted 4-aminomethyl-piperidine derivatives, supported by detailed experimental data and protocols for researchers in the field of drug development.
Comparative Performance of N-Substituted Piperidine Derivatives
The pharmacological profile of 4-aminomethyl-piperidine derivatives is profoundly influenced by the nature of the substituent on the piperidine nitrogen. The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) for a series of representative compounds at the mu (MOR) and delta (DOR) opioid receptors. These derivatives share a common core structure but differ in the N-substituent, allowing for a direct comparison of their performance.
| Compound ID | N-Substituent | MOR Ki (nM) | DOR Ki (nM) | MOR EC50 (nM) | MOR Emax (%) | DOR EC50 (nM) | DOR Emax (%) |
| Compound 1 | 2-phenethyl | 0.29 ± 0.04 | 6.6 ± 0.9 | 10.1 ± 1.2 | 87 ± 3 | >10,000 | 12 ± 2 |
| Compound 2 | 3-phenylpropyl | 0.45 ± 0.06 | 9.8 ± 1.3 | 25.3 ± 3.1 | 91 ± 4 | >10,000 | 15 ± 3 |
| Compound 3 | 4-phenylbutyl | 1.2 ± 0.2 | 22 ± 3 | 55.6 ± 6.7 | 85 ± 5 | >10,000 | 11 ± 2 |
| Compound 4 | 2-(thiophen-2-yl)ethyl | 0.78 ± 0.1 | 15 ± 2 | 18.9 ± 2.3 | 89 ± 4 | >10,000 | 14 ± 2 |
| Morphine | (Reference) | 6.3 ± 0.8 | 171 ± 22 | 194 ± 25 | 100 | >10,000 | - |
| DAMGO | (Reference Agonist) | - | - | - | 100 | - | - |
Data synthesized from multiple sources for illustrative comparison.[2][3]
Analysis of Structure-Activity Relationships (SAR)
The data clearly demonstrates that the N-substituent plays a critical role in both the binding affinity and functional efficacy of these compounds at the MOR.
-
N-Phenethyl Substituent (Compound 1): The presence of a 2-phenethyl group on the piperidine nitrogen confers high affinity (Ki = 0.29 nM) and potent agonism (EC50 = 10.1 nM) at the MOR.[2][3] This is a classic pharmacophore found in many potent MOR agonists, including fentanyl. The phenethyl group is thought to interact with a hydrophobic pocket within the receptor, enhancing binding affinity.[5]
-
Alkyl Chain Length (Compounds 2 & 3): Increasing the length of the alkyl chain connecting the phenyl ring to the piperidine nitrogen from two (phenethyl) to three (phenylpropyl) or four (phenylbutyl) carbons leads to a progressive decrease in both binding affinity and agonist potency at the MOR.[2] This suggests an optimal distance and orientation of the aromatic ring relative to the piperidine core for maximal receptor interaction.
-
Heteroaromatic Substituents (Compound 4): Replacing the phenyl ring with a bioisosteric heteroaromatic ring, such as thiophene, can maintain high affinity and potency. Compound 4, with a 2-(thiophen-2-yl)ethyl substituent, shows only a slight reduction in performance compared to the phenethyl derivative (Compound 1), indicating that the electronic and steric properties of the aromatic moiety are crucial.[2]
-
Selectivity: All the tested synthetic derivatives exhibit significant selectivity for the MOR over the DOR, as evidenced by their much lower Ki values and potent agonist activity at the MOR, while showing negligible agonism at the DOR.[2][3]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key assays are provided below.
Radioligand Binding Assay for Opioid Receptors
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of N-substituted 4-aminomethyl-piperidine derivatives for the human mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from CHO cells stably expressing the recombinant human mu-opioid receptor.[2]
-
Radioligand: [³H]-diprenorphine (a non-selective opioid antagonist).[2]
-
Test Compounds: N-substituted 4-aminomethyl-piperidine derivatives.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Brandel cell harvester with GF/B glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 15-20 µg per well.
-
Assay Setup (96-well plate):
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-diprenorphine (at a concentration near its Kd, e.g., 1 nM), and 100 µL membrane suspension.
-
Non-specific Binding: 50 µL Naloxone (10 µM), 50 µL [³H]-diprenorphine, and 100 µL membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL [³H]-diprenorphine, and 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity (agonism) of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Objective: To determine the EC50 and Emax of N-substituted 4-aminomethyl-piperidine derivatives at the human mu-opioid receptor.
Materials:
-
Receptor Source: As above.
-
Radioligand: [³⁵S]GTPγS.[2]
-
GDP: Guanosine 5'-diphosphate.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
Test Compounds and Reference Agonist (DAMGO).
Procedure:
-
Membrane Preparation: Prepare membranes as described in the binding assay protocol.
-
Assay Setup (96-well plate):
-
Add 50 µL of assay buffer containing GDP (10 µM) to each well.
-
Add 50 µL of varying concentrations of the test compound or reference agonist.
-
Add 50 µL of membrane suspension (15-20 µg protein).
-
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration as described above.
-
Quantification and Analysis: Measure radioactivity and plot the concentration-response curve to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to the reference agonist DAMGO).[2][3]
Mouse Hot Plate Test for Analgesia
This in vivo assay assesses the analgesic efficacy of a compound by measuring the latency of a mouse to react to a thermal stimulus.
Objective: To evaluate the antinociceptive effect of lead compounds in vivo.
Materials:
-
Male ICR mice (20-25 g).
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Test compound and vehicle control (e.g., saline).
Procedure:
-
Acclimatization: Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle via a specific route (e.g., subcutaneous or intravenous).
-
Post-treatment Measurement: At various time points after administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Visualization of Mechanisms and Workflows
Mu-Opioid Receptor Signaling Pathway
Activation of the mu-opioid receptor (MOR) by an agonist initiates a cascade of intracellular events, primarily through the Gαi/o protein pathway, leading to analgesia. The same receptor can also signal through the β-arrestin pathway, which is often associated with the development of tolerance and side effects.[6][7]
Caption: Mu-Opioid Receptor (MOR) Signaling Cascade.
Experimental Workflow: From Compound to Data
The process of evaluating a novel piperidine derivative involves a logical progression from in vitro characterization to in vivo efficacy testing.
Caption: Workflow for Pharmacological Evaluation.
Conclusion and Future Directions
The N-substituted 4-aminomethyl-piperidine scaffold remains a highly productive platform for the discovery of potent and selective MOR agonists. The presented data underscores the critical influence of the N-substituent on the pharmacological profile of these derivatives. The phenethyl moiety, in particular, consistently yields compounds with high MOR affinity and potent agonist activity. Future research should focus on further refining this scaffold to develop biased agonists—ligands that preferentially activate the G-protein signaling pathway over the β-arrestin pathway.[6] Such biased ligands hold the promise of providing potent analgesia with a significantly reduced burden of side effects, representing a major advancement in pain management.[8]
References
- 1. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Neuroprotective Efficacy of Piperidine Analogs: From Bench to Potential Breakthroughs
In the relentless pursuit of therapies for neurodegenerative diseases, the piperidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant central nervous system activity. This guide provides a comparative study of the neuroprotective effects of select piperidine analogs, moving beyond their primary clinical applications to explore their potential as disease-modifying agents. We will delve into the mechanistic underpinnings of their neuroprotective actions, supported by experimental data, and provide detailed protocols for the key assays used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel neurotherapeutics.
The Imperative for Neuroprotection and the Promise of Piperidine Scaffolds
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. While current treatments often address symptoms, the holy grail of neuropharmacology is the discovery of agents that can halt or reverse the underlying degenerative processes. The piperidine ring, a saturated heterocycle, offers a versatile and synthetically accessible framework that can be functionalized to interact with a multitude of biological targets implicated in neuronal survival and death pathways.[1] This guide will focus on a comparative analysis of both established drugs and novel synthetic piperidine derivatives, highlighting their differential neuroprotective capabilities.
Comparative Mechanistic Insights into Neuroprotection
The neuroprotective effects of piperidine analogs are diverse, targeting multiple pathways involved in neuronal demise. Here, we compare the mechanisms of three prominent examples: Donepezil, Methylphenidate, and the naturally occurring Piperine, alongside novel synthetic analogs.
Donepezil: Primarily known as an acetylcholinesterase (AChE) inhibitor for the symptomatic treatment of Alzheimer's disease, Donepezil exhibits neuroprotective properties that are independent of its action on AChE.[2][3][4] It has been shown to protect neurons from the toxic insults of amyloid-β (Aβ) and glutamate.[2][4][5] This protection is mediated, in part, through the activation of the PI3K-Akt survival pathway and the upregulation of nicotinic acetylcholine receptors (nAChRs), which can modulate neuroinflammation and tau pathology.[4][6]
Methylphenidate: A norepinephrine-dopamine reuptake inhibitor used to treat ADHD, Methylphenidate demonstrates neuroprotective potential, particularly in models of Parkinson's disease and methamphetamine-induced neurotoxicity.[4][5][7][8][9] Its primary neuroprotective mechanism involves the attenuation of cytoplasmic dopamine accumulation, thereby reducing the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[5][7][8] Methylphenidate achieves this by blocking the dopamine transporter (DAT) and modulating the vesicular monoamine transporter-2 (VMAT-2).[4][5][8]
Piperine: The main alkaloid from black pepper, Piperine, has demonstrated broad neuroprotective effects in various experimental models of neurodegeneration.[10][11] Its mechanisms of action are multifaceted and include antioxidant, anti-inflammatory, and anti-apoptotic activities.[10] Piperine has been shown to modulate several signaling pathways, including the activation of the Nrf2 pathway, which upregulates antioxidant defenses, and the maintenance of the NGF signaling pathway, crucial for neuronal survival and function.[10][12]
Novel Synthetic Piperidine Analogs: Recent research has focused on designing novel piperidine derivatives with enhanced neuroprotective activity and improved safety profiles. For instance, cinnamamide-piperidine and piperidine-flavone analogs have been synthesized and evaluated for their ability to protect neuronal cells from various insults.[2][8] These compounds often exhibit potent neuroprotective effects in vitro, with some showing superior activity to existing drugs in specific assays.[2][8]
Quantitative Comparison of Neuroprotective Effects
To provide an objective comparison, the following tables summarize the experimental data on the neuroprotective effects of various piperidine analogs from in vitro studies. It is important to note that these results are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Neuroprotective Effects of Piperidine Analogs in SH-SY5Y Human Neuroblastoma Cells
| Compound/Analog | Neurotoxin | Assay | Concentration | Outcome | Reference |
| Donepezil | Aβ₂₅₋₃₅ (20 µM) | MTT | 5-50 µM | Increased cell viability from 57.35% to 87.35% | [13] |
| Aβ₂₅₋₃₅ (20 µM) | LDH | 5-50 µM | Decreased LDH release from 164.57% to 138.25% | [13] | |
| Methylphenidate | Paraquat (PQ) | MTT | 1 µM | Partially prevented PQ-induced toxicity | [1][14][15][16] |
| 6-OHDA | MTT | 1 µM | No prevention of 6-OHDA toxicity | [1][14][15][16] | |
| Piperine Analog (3B) | Oxidative Stress | MTT | 12.5-100 µM | Suppressed ROS accumulation and restored mitochondrial membrane potential | [10] |
| Compound 9d (Cinnamamide-piperidine derivative) | Glutamate | MTT | 1, 10 µmol/L | Potent neuroprotective activity, comparable to Fenazinel | [2][17] |
| Compound A10 (Piperidine urea derivative) | L-glutamic acid | MTT | 0.1, 1, 10 µmol/L | Better protective activity than Fenazinel | [7][18] |
| Piperidine-flavone analog (5a) | Aβ-induced toxicity | MTT | - | IC₅₀ = 44.20 µM | [8] |
| Piperidine-flavone analog (5c) | Aβ-induced toxicity | MTT | - | IC₅₀ = 50.53 µM | [8] |
| Piperidine-flavone analog (5j) | Aβ-induced toxicity | MTT | - | IC₅₀ = 49.25 µM | [8] |
Note: IC₅₀ values represent the concentration required to inhibit 50% of the measured effect. A lower IC₅₀ indicates higher potency.
Key Signaling Pathways in Neuroprotection by Piperidine Analogs
The neuroprotective effects of piperidine analogs are mediated by complex signaling cascades. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved.
Caption: Donepezil's neuroprotective pathway against Aβ and glutamate toxicity.
Caption: Methylphenidate's mechanism for reducing oxidative stress in dopaminergic neurons.
Experimental Protocols for Assessing Neuroprotection
The credibility of any comparative study rests on the robustness of its experimental methodologies. The following are detailed, step-by-step protocols for key in vitro assays used to evaluate the neuroprotective effects of piperidine analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[19][20][21][22]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[20]
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Pre-treat the cells with various concentrations of the piperidine analog for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known neuroprotective agent).
-
Induction of Neurotoxicity: Following pre-treatment, introduce a neurotoxic agent (e.g., glutamate, Aβ oligomers, or 6-OHDA) to the wells (except for the untreated control wells) and incubate for an additional 24 hours.
-
MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Caption: Workflow for the MTT cell viability assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[23][24][25][26]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of a substrate into a colored product, the amount of which is proportional to the number of lysed cells.[24]
Protocol:
-
Experimental Setup: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period with the neurotoxin, centrifuge the plate at 600 x g for 10 minutes. Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control (cells treated with a lysis buffer).
Western Blotting for Apoptosis-Related Proteins (Bcl-2 and Bax)
Western blotting is used to detect and quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[27][28][29][30][31]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies. The ratio of Bax to Bcl-2 is a key indicator of the apoptotic state of the cell.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio.
Conclusion and Future Directions
This comparative guide highlights the significant neuroprotective potential of piperidine analogs, both established drugs and novel synthetic compounds. The diverse mechanisms of action, ranging from modulation of neurotransmitter systems and signaling pathways to antioxidant and anti-inflammatory effects, underscore the versatility of the piperidine scaffold. The provided quantitative data, while not from head-to-head studies, offers valuable insights into the relative potencies of these compounds in preclinical models.
The detailed experimental protocols serve as a foundation for researchers to conduct their own comparative studies with scientific rigor. Future research should focus on direct, standardized comparisons of the most promising piperidine analogs in a panel of in vitro and in vivo models of neurodegeneration. Furthermore, elucidating the structure-activity relationships of novel derivatives will be crucial for the rational design of next-generation neuroprotective agents with improved efficacy and safety profiles. The continued exploration of the piperidine scaffold holds immense promise for the development of transformative therapies for devastating neurodegenerative diseases.
References
- 1. Protective effects of amphetamine and methylphenidate against dopaminergic neurotoxicants in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharm.or.jp [pharm.or.jp]
- 6. Neuroprotective effects of donepezil against Aβ42-induced neuronal toxicity are mediated through not only enhancing PP2A activity but also regulating GSK-3β and nAChRs activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. neuroquantology.com [neuroquantology.com]
- 9. Neuropharmacological Mechanisms Underlying the Neuroprotective Effects of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders [aginganddisease.org]
- 11. researchgate.net [researchgate.net]
- 12. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protective effects of amphetamine and methylphenidate against dopaminergic neurotoxicants in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. atcc.org [atcc.org]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. scientificlabs.co.uk [scientificlabs.co.uk]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Methoxyphenoxy)piperidine
Welcome to your comprehensive guide on the safe handling of 4-(2-Methoxyphenoxy)piperidine. In drug discovery and development, our commitment to innovation must be matched by an unwavering dedication to safety. This document is not a generic checklist; it is a procedural and logistical framework built on established safety principles and specific data for the target compound. Our goal is to empower you with the knowledge to work confidently and safely, ensuring that both you and your research are protected.
Hazard Assessment: Understanding the Need for Protection
Before we select our equipment, we must first understand the adversary. This compound is classified with the following hazards:
The signal word for this compound is "Warning"[1][2]. These classifications are the scientific basis for the stringent protective measures outlined below. Exposure can lead to discomfort, inflammation, and potential injury. While not as acutely toxic as its parent compound, piperidine[4][5], complacency is the enemy of safety. The protocols described here are designed as a self-validating system to minimize exposure through all potential routes: dermal, ocular, and inhalation.
Core PPE Requirements: Your First Line of Defense
The selection of Personal Protective Equipment (PPE) is the most critical logistical decision you will make. It must be appropriate for the identified risks. All PPE should be selected based on established standards, such as those from the Occupational Safety and Health Administration (OSHA) and European Norms (EN).
| Protection Type | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles (meeting ANSI Z87.1 or EN 166 standards). A face shield should be worn over goggles during procedures with a high splash hazard (e.g., transfers of large volumes, heating).[1][6] | Why: The compound is classified as a serious eye irritant[1][2][3]. Standard safety glasses lack the seal required to protect from splashes and airborne particles. Goggles provide 360-degree protection, which is essential. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to the EN 374 standard. Check the manufacturer's breakthrough time data. For prolonged contact, a glove with a protection class of 5 or higher is recommended.[6][7][8] | Why: This chemical causes skin irritation[1][2]. Piperidine and its derivatives can be absorbed through the skin[9][10]. Gloves are the primary barrier to prevent dermal contact and subsequent irritation or systemic absorption. Always inspect gloves for defects before use. |
| Body Protection | A fully-fastened laboratory coat, long pants, and fully-enclosed, chemical-resistant footwear. For tasks with a significant risk of splashing, a chemical-resistant apron is required. | Why: This prevents accidental skin contact from spills or splashes on areas not covered by gloves. Contaminated personal clothing should never be worn outside the laboratory.[9][11] |
| Respiratory Protection | Required when engineering controls (e.g., fume hood) are not available or are insufficient to control airborne concentrations, or when handling the solid as a fine powder that may become airborne. Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates.[1][7][9] | Why: The compound may cause respiratory irritation[1][2][3]. Inhalation is a direct route of exposure. Engineering controls are the preferred method of protection, with respirators used as a necessary supplement.[9] |
Operational Protocol: A Step-by-Step Workflow
Properly using PPE is as important as selecting it. The following protocol outlines a standard laboratory procedure—weighing and solubilizing a solid sample of this compound.
Experimental Workflow: Weighing and Solubilization
Caption: Workflow for safely weighing and dissolving the compound.
Procedural Steps:
-
Engineering Control Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Emergency eyewash and safety showers must be accessible and verified to be operational.[1][2][10]
-
PPE Donning: Before approaching the chemical, put on your PPE in the following order: lab coat, safety goggles, and finally, gloves. Ensure gloves overlap the cuffs of your lab coat.
-
Handling Operations: Conduct all manipulations of the solid compound, including weighing and transfer, inside the certified chemical fume hood to contain any dust or vapors.[9]
-
Post-Handling: After the chemical is securely contained in its final vessel, decontaminate any equipment used. Dispose of single-use items (like weigh paper or contaminated wipes) in a designated, sealed hazardous waste container.
-
PPE Doffing (Critical Step): Removing PPE correctly is crucial to prevent cross-contamination. Follow the sequence outlined in the diagram below. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (e.g., glove to glove).
-
Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][2][10]
PPE Doffing Sequence
Caption: Critical sequence for removing PPE to avoid contamination.
Emergency Preparedness: Spill and Exposure Plan
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][12]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention. Remove all contaminated clothing and wash it before reuse.[1][2][12]
-
Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2][12]
Minor Spill Cleanup (Inside a Fume Hood):
-
Alert personnel in the immediate area.
-
Ensure your PPE is intact. If not, retreat and don the appropriate protective equipment.
-
Gently cover the spill with an absorbent material (e.g., sand, vermiculite). Do not create dust.[5][6]
-
Carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Clean the spill area with an appropriate decontaminating solution, and wipe it down.
-
Dispose of all cleanup materials as hazardous waste.
Disposal Plan
All waste, including contaminated PPE and chemical residues, is considered hazardous.
-
Solid Waste: Contaminated gloves, weigh papers, and absorbent materials must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused material or solutions must be disposed of according to local, state, and federal regulations. This typically involves collection in a designated, sealed container for removal by an authorized incinerator or waste handler.[1][7]
-
Empty Containers: Puncture or thoroughly rinse containers to prevent reuse before disposal.[7] Do not wash residues into the sewer system.[6][7]
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before beginning any new procedure.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. carlroth.com [carlroth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
- 10. nj.gov [nj.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
